Methyl 3-aminocrotonate
Description
The exact mass of the compound Methyl 3-aminobut-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKORCTIIRYKLLG-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245448 | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21731-17-9, 14205-39-1 | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2-butenoate, (2Z)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-aminocrotonate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |
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| Record name | Methyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-AMINO-2-BUTENOATE, (2Z)- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4X25GNG1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-Aminocrotonate (CAS 14205-39-1): Properties, Synthesis, and Applications
Abstract
Methyl 3-aminocrotonate (CAS No. 14205-39-1), also known as 3-amino-2-butenoic acid methyl ester, is a pivotal chemical intermediate in organic synthesis.[1][2] Its unique structural arrangement, featuring a conjugated enamine and an α,β-unsaturated ester, confers a versatile reactivity profile that is highly valued in the pharmaceutical, agrochemical, and fine chemical industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, key reactions, and critical applications, with a particular focus on its role in drug development. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for the effective utilization of this compound.
Core Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline solid or powder.[1][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 14205-39-1 | [2] |
| Molecular Formula | C₅H₉NO₂ | [2][4] |
| Molecular Weight | 115.13 g/mol | [2][4] |
| Appearance | White to off-white or yellowish crystalline powder/solid | [3][5][6] |
| Melting Point | 81-83 °C (lit.) | [3][7][8] |
| Boiling Point | 112 °C at 42 mmHg | [7] |
| Solubility | Moderately soluble in polar solvents like water, ethanol, and acetone. Soluble in chloroform and benzene. | [1][7] |
| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate | [2][9] |
| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [1][4][10] |
Structural Analysis: The Foundation of Reactivity
The utility of this compound stems directly from its molecular architecture. The molecule contains a conjugated system where the lone pair of electrons on the nitrogen atom of the amino group is in conjugation with the carbon-carbon double bond and the carbonyl group of the ester.[1][2] This delocalization of electron density is central to its chemical behavior.
Enamine-Imine Tautomerism
A critical feature of this compound is its existence in a tautomeric equilibrium between the more stable enamine form and the minor imine form (methyl 3-iminobutanoate).[2] The enamine tautomer is significantly stabilized by the extended conjugation and the formation of a strong intramolecular hydrogen bond between a hydrogen of the amino group and the carbonyl oxygen.[2] This equilibrium, which can be influenced by acid or base catalysis, dictates the compound's reactivity pathways.[2]
Caption: Enamine-Imine Tautomeric Equilibrium.
Spectroscopic Profile for Compound Verification
Accurate characterization is paramount for ensuring the purity and identity of starting materials in synthesis. The following table summarizes the key spectroscopic data for this compound.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Characteristic shifts are observed for the methyl protons, vinyl proton, and amine protons. | [2][11] |
| ¹³C NMR | Provides detailed structural information, confirming the carbon framework. | [2][11] |
| IR Spectroscopy | Key peaks corresponding to N-H, C=O, and C=C functional groups are present. | [2] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of 115.13 g/mol . | [11] |
Synthesis Protocol: From Precursors to Product
This compound is most commonly and efficiently synthesized by the reaction of methyl acetoacetate with ammonia.[3][12][13] This reaction is typically performed in the presence of a solvent like methanol or water.[2][3]
Experimental Protocol: Synthesis from Methyl Acetoacetate
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Objective: To synthesize this compound via the ammoniation of methyl acetoacetate.
Materials:
-
Methyl acetoacetate (1.0 mole equivalent)
-
Aqueous ammonia (1.6-1.75 mole equivalents) or ammonia gas
-
Methanol (optional solvent)
-
Ice-water bath
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge methyl acetoacetate. If using a solvent, add methanol.[3]
-
Cooling: Cool the reaction mixture to between 0-10°C using an ice-water bath while stirring continuously.[3]
-
Ammonia Addition: Slowly introduce aqueous ammonia or bubble ammonia gas into the stirred mixture.[2][3] The reaction is exothermic, and the temperature should be carefully maintained.[2]
-
Precipitation: Continue the addition of ammonia until a white crystalline product precipitates from the solution.[3]
-
Reaction Completion & Aging: Once precipitation is complete, stop the ammonia addition. Allow the reaction mixture to stand, preferably under refrigeration, overnight to maximize crystal formation.[3]
-
Isolation: Collect the white crystals by filtration (e.g., centrifugation or vacuum filtration).[3]
-
Washing & Drying: Wash the collected crystals with a small amount of cold water or methanol to remove unreacted starting materials.[2] Dry the product in a vacuum oven or a hot air oven at 50-60°C.[3]
-
Purity Check: Assess the purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, IR).
Caption: General Synthesis Workflow.
Reactivity and Core Applications in Drug Development
The dual functionality of the enamine and the α,β-unsaturated ester makes this compound a versatile building block for a wide array of chemical transformations, including Michael additions, condensations, and cyclization reactions.[1]
The Hantzsch Dihydropyridine Synthesis
The most prominent application of this compound in drug development is its use in the Hantzsch dihydropyridine synthesis.[2][3] This multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (DHP) derivatives, a class of compounds widely used as calcium channel blockers for treating hypertension and angina.[4][6][7] Notable drugs synthesized via this pathway include Amlodipine, Felodipine, and Nifedipine.[4][6][12] In this synthesis, this compound serves as the nitrogen-containing component.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative using this compound.
Materials:
-
An aldehyde (e.g., benzaldehyde, 1.0 mole equivalent)
-
A β-ketoester (e.g., ethyl acetoacetate, 1.0 mole equivalent)
-
This compound (1.0 mole equivalent)
-
Solvent (e.g., ethanol or isopropanol)
-
Reflux apparatus
Procedure:
-
Combine Reagents: In a round-bottom flask, dissolve the aldehyde, the β-ketoester, and this compound in the chosen solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the dihydropyridine product.
-
Isolation: Collect the product by vacuum filtration and wash with cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (NMR, IR, MS) and melting point analysis.
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Other Applications
Beyond DHPs, this compound is a precursor for:
-
Agrochemicals: It is used in the synthesis of certain herbicides, insecticides, and fungicides.[1]
-
Fine Chemicals: It serves as an intermediate for various specialty chemicals.[1]
-
Stabilizers and Plastics: The compound also finds applications in the manufacturing of stabilizers and plastics.[4][5]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[4][5][14] It is often recommended to store at 2-8°C.[7] Keep away from incompatible materials such as strong acids and oxidizing agents.[15]
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[1][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][10]
-
Avoid formation of dust and aerosols.[14]
-
Wash hands thoroughly after handling.
GHS Hazard Information
| Hazard Statement | Description | Precautionary Statement(s) |
| H302 | Harmful if swallowed. | P264, P270, P301+P312+P330 |
| H315 | Causes skin irritation. | P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before use.[10][14][15]
Conclusion
This compound (CAS 14205-39-1) is a highly valuable and versatile intermediate in modern organic synthesis.[1] Its well-defined properties, straightforward synthesis, and diverse reactivity, particularly in the construction of dihydropyridine scaffolds, solidify its importance in the pharmaceutical industry.[2][6] A thorough understanding of its chemistry, handling, and applications, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent building block for the development of novel molecules and medicines.
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Methyl 3-aminocrotonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Building Block in Modern Synthesis
Methyl 3-aminocrotonate (CAS No. 14205-39-1), also known as 3-amino-2-butenoic acid methyl ester, is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a versatile precursor for a multitude of complex molecules.[3][4] The compound's unique bifunctional nature, featuring a nucleophilic amino group and an electrophilic α,β-unsaturated ester moiety within a conjugated system, imparts a rich and varied reactivity profile.[2][3] This guide aims to provide an in-depth technical overview of the physical and chemical properties of this compound, its synthesis, key reactions, and practical applications, with a particular focus on its role in drug development.
Structural and Physicochemical Profile
This compound's reactivity is intrinsically linked to its molecular structure. The molecule exists predominantly as the (Z)-isomer, a configuration stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[1][5] This structural feature is crucial to its chemical behavior and spectroscopic properties.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.
| Identifier | Value | Reference(s) |
| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate | [5] |
| CAS Number | 14205-39-1 | |
| Molecular Formula | C₅H₉NO₂ | [4] |
| Molecular Weight | 115.13 g/mol | [4] |
| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [2] |
| Canonical SMILES | CC(=CC(=O)OC)N | [5] |
| InChIKey | XKORCTIIRYKLLG-ARJAWSKDSA-N | [5] |
| Physical and Chemical Property | Value | Reference(s) |
| Physical State | White to off-white or pale yellow crystalline powder/solid. | [4] |
| Melting Point | 81-83 °C | [4] |
| Boiling Point | 112 °C at 42 mmHg | [4] |
| Solubility | Moderately soluble in water, ethanol, and acetone. | [3] |
| Density | ~1.031 g/cm³ | [4] |
| Flash Point | 91 °C | [4] |
| Stability | Stable under normal storage conditions in a dry, cool, and well-ventilated place. | [3] |
| Incompatible Materials | Strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides. | [1] |
| Hazardous Decomposition | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the confirmation of the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule.
-
δ 4.52 ppm: This signal corresponds to the vinyl proton (=CH-).[6]
-
δ 3.64 ppm: This singlet is assigned to the methyl protons of the ester group (-OCH₃).[6]
-
δ 1.90 ppm: This singlet arises from the methyl protons attached to the double bond (CH₃-C=).[6]
-
The amine (NH₂) protons can sometimes be broad and their chemical shift is variable. In some reported spectra, the NH₂ peak was not observed.[6]
-
-
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. While specific shift values can vary slightly depending on the solvent and instrument, the key resonances are well-established.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300-3500 | Amino group |
| C-H Stretch | 2850-3000 | Alkyl groups |
| C=O Stretch | ~1700 | α,β-unsaturated ester |
| C=C Stretch | ~1600-1650 | Conjugated alkene |
| C-O Stretch | 1000-1300 | Ester group |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is expected at m/z = 115.13.[7]
Chemical Reactivity and Tautomerism
The chemical versatility of this compound stems from the interplay of its functional groups. A key aspect of its reactivity is the existence of enamine-imine tautomerism.[1]
Caption: Enamine-Imine Tautomeric Equilibrium of this compound.
The enamine form is generally more stable due to conjugation and intramolecular hydrogen bonding. This equilibrium is crucial as it dictates the nucleophilic and electrophilic sites within the molecule, allowing for a diverse range of reactions.
Key Synthetic Applications
The Hantzsch Dihydropyridine Synthesis
One of the most prominent applications of this compound is in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs).[8] DHPs are a critical class of calcium channel blockers used in the treatment of cardiovascular diseases like hypertension and angina.[4] In this multi-component reaction, this compound acts as the enamine component, reacting with an aldehyde and a β-ketoester.
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An In-depth Technical Guide to Methyl 3-aminocrotonate
Abstract
Methyl 3-aminocrotonate, a versatile chemical intermediate, is a cornerstone in the synthesis of a multitude of pharmaceutical and fine chemical products.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α,β-unsaturated ester moiety, allows for a wide array of chemical transformations.[1] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its role in the construction of dihydropyridine-based drugs.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Nomenclature and Structure
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is methyl (2Z)-3-aminobut-2-enoate .[4][5] The "(2Z)" designation specifies the stereochemistry around the C2-C3 double bond, where the higher priority groups (the amino group on C3 and the ester group on C2) are on the same side. The molecule exists predominantly as the Z-isomer due to the stability conferred by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.[6]
This compound is widely known by several synonyms in commercial and academic literature:
Chemical Structure and Formula
The structure features a conjugated system composed of an amino group (-NH₂) and a carbon-carbon double bond adjacent to a methyl ester group (-COOCH₃).[1] This electronic arrangement is fundamental to its reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties is essential for handling, storage, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline powder/solid | [2][7] |
| Melting Point | 81-83 °C | [2][5] |
| Boiling Point | 112 °C at 42 mmHg | [2][10] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |
| Solubility | Moderately soluble in water (18 g/L), soluble in polar solvents like ethanol and acetone. | [1][2][10] |
| Storage Temp. | 2-8°C, in an inert atmosphere, kept in a dark place. | [2][10] |
| pKa | 5.27 ± 0.70 (Predicted) | [2][10] |
Table 2: Key Spectroscopic Data for this compound
| Technique | Data Highlights | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.52 (s, 1H, vinyl H), ~3.64 (s, 3H, OCH₃), ~1.90 (s, 3H, CCH₃). Amine protons (NH₂) are often broad and may not be distinctly observed. | [11] |
| ¹³C NMR | Data is available for detailed structural analysis. | [6] |
| IR Spectroscopy | Vapor phase IR spectra show characteristic peaks for N-H, C=O, and C=C stretching. | [4][6] |
| Mass Spectrometry | Molecular Ion Peak (M+) consistent with a molecular weight of 115.13. | [2] |
Synthesis of this compound
The primary industrial and laboratory synthesis of this compound is a straightforward ammonolysis of methyl acetoacetate.[2][3] The causality behind this choice is the high availability and low cost of the starting materials and the generally high yield of the reaction.[3]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Methyl Acetoacetate
This protocol is a self-validating system; the formation of a white precipitate upon ammonia addition and the final isolated yield serve as key validation points.
-
Reactor Charging: In a suitable ammoniation reactor equipped with stirring and cooling, charge methyl acetoacetate (1.0 mole equivalent) and methanol (approx. 0.8 kg per kg of methyl acetoacetate).[2]
-
Ammonolysis: Cool the mixture to between 0-10°C using an ice-water bath.[2] While maintaining vigorous stirring, slowly introduce ammonia gas (NH₃) into the solution.
-
Expert Insight: The low temperature is critical to control the exothermicity of the reaction and to favor the precipitation of the product, driving the equilibrium forward.
-
-
Precipitation: Continue the introduction of ammonia until a significant amount of white crystalline product has precipitated.[2]
-
Aging: Stop the ammonia flow and allow the reaction mixture to stand under refrigeration overnight to maximize crystallization.[2]
-
Isolation: Collect the crude product by centrifugation or filtration.[2]
-
Purification: For higher purity, transfer the crude solid to a refining kettle. Add methanol (approx. 0.6 kg per kg of crude product), and heat until complete dissolution.[2]
-
Recrystallization: Induce cryocrystallization by cooling the solution.
-
Final Isolation & Drying: Collect the purified crystals by centrifugation. Dry the product in a hot air oven at 50-60°C for approximately 8 hours to yield pure this compound.[2] The expected molar yield is typically in the range of 75-85%.[2]
Key Reactions and Applications
The dual functionality of this compound makes it a valuable building block in organic synthesis.[1]
Hantzsch Dihydropyridine Synthesis
A paramount application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that is fundamental to the production of the "di-pine" class of calcium channel blockers (e.g., Nifedipine, Felodipine, Amlodipine).[2][3][10][12]
The reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen donor.[12][13] In many pharmaceutical syntheses, this compound serves as a pre-formed enamine, reacting with another β-dicarbonyl equivalent (like an acetoacetamide derivative) and a substituted benzaldehyde.[14][15]
Caption: Role of this compound in the Hantzsch Synthesis.
Acylation Reactions
This compound can undergo acylation with electrophiles like acid chlorides. The reaction site (N-acylation vs. C-acylation) can be selectively controlled based on the choice of the acid chloride and the base used, making it a versatile precursor for enamides or enaminones.[16] Enamides, in particular, are valuable synthetic intermediates.[16]
Other Applications
-
Cascade Reactions: It undergoes waste-free, solid-state cascade reactions with reagents like ninhydrin.[2]
-
Fine Chemicals: It serves as a precursor for various agrochemicals and other fine chemicals.[1]
Safety and Handling
As a laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and can cause serious eye damage (H318).[4][7] It is also known to cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8][17] In case of dust formation, use a NIOSH-approved respirator (e.g., N95 dust mask).
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[1][8] Avoid formation of dust and aerosols.[17] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[1][9][17] Recommended storage is between 2-8°C.[2]
Conclusion
This compound is a high-value, versatile intermediate with a well-established role in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis, combined with the rich chemistry afforded by its conjugated enamine-ester structure, ensures its continued importance. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
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Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007). Molecules, 12(1), 1-11. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to Methyl 3-Aminocrotonate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
Abstract
Methyl 3-aminocrotonate, also known as methyl 3-amino-2-butenoate, is a pivotal chemical intermediate in the pharmaceutical and fine chemical sectors. Its unique bifunctional nature, possessing both an amine and an α,β-unsaturated ester moiety, renders it a versatile building block for complex molecular architectures. This technical guide provides a comprehensive analysis of its core physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and a self-validating framework for its spectroscopic identification. The primary focus is on the determination of its molecular weight, both theoretically and empirically, through a suite of analytical techniques. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthetic applications, particularly in the development of dihydropyridine-based therapeutics.
Core Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[1][2] Its properties are quantitatively summarized in the table below. The molecular weight, a cornerstone of chemical synthesis and analysis, is calculated based on its molecular formula and is confirmed through mass spectrometry.
| Property | Value | Source(s) |
| Molecular Weight | 115.13 g/mol | [1][3][4][5][6] |
| Molecular Formula | C₅H₉NO₂ | [1][3][5][6][7][8] |
| CAS Number | 14205-39-1 | [1][3][4][6][7] |
| Appearance | White to slightly yellow crystalline powder | [5] |
| Melting Point | 81-83 °C | [1][2][5] |
| Boiling Point | 112 °C at 42 mmHg | [5] |
| IUPAC Name | methyl 3-aminobut-2-enoate | [8][9] |
| Synonyms | This compound, 3-Amino-2-butenoic acid methyl ester | [7][8] |
Chemical Structure and Isomerism
The structure of this compound features a conjugated system that gives rise to specific stereochemical and tautomeric considerations.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Charging the Reactor: To a suitable reaction vessel equipped with a stirrer and temperature probe, charge methyl acetoacetate (1.0 mole equivalent). [3][5]2. Addition of Ammonia: While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). [3] * Causality: This reaction is exothermic. The slow addition of ammonia is crucial to maintain control over the reaction temperature. A rapid increase in temperature can lead to side reactions and decrease the overall yield and purity of the product.
-
Temperature Control: Maintain the internal temperature of the reaction mixture between 35-70°C. [3][5] * Causality: This temperature range represents an optimal balance. It is high enough to ensure a reasonable reaction rate for the formation of the enamine but not so high as to promote degradation or unwanted side products.
-
Reaction Monitoring: Continue vigorous stirring at 55-65°C for approximately 2 hours. [3]The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (methyl acetoacetate) is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath.
-
Causality: The solubility of this compound in the aqueous/methanolic reaction medium is significantly lower at reduced temperatures. Cooling induces crystallization, allowing for efficient isolation of the product as a solid.
-
-
Filtration and Drying: Collect the precipitated white to off-white crystals by filtration. Wash the crystals with a small amount of cold water to remove residual ammonia and other water-soluble impurities. [3]Dry the product under vacuum to obtain pure this compound.
Spectroscopic Analysis: A Self-Validating System
The identity, purity, and molecular weight of the synthesized this compound are unequivocally confirmed by a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system.
| Technique | Expected Observations | Inference |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 115. [3]Key fragment at m/z = 84 [M - OCH₃]⁺. [3] | Confirms the molecular weight of 115.13 g/mol . Fragmentation pattern is consistent with the ester structure. |
| ¹H NMR (CDCl₃) | δ ≈ 1.9 ppm (s, 3H, C-CH₃), δ ≈ 3.6 ppm (s, 3H, O-CH₃), δ ≈ 4.5 ppm (s, 1H, vinyl C-H). NH₂ protons may be broad and variable. [10] | Proves the presence and connectivity of the two methyl groups and the vinyl proton. |
| ¹³C NMR (CDCl₃) | δ ≈ 19 ppm (C-C H₃), δ ≈ 50 ppm (O-C H₃), δ ≈ 83 ppm (=C H-), δ ≈ 160 ppm (C =CH-), δ ≈ 170 ppm (C =O). | Accounts for all five unique carbon atoms in the molecule, confirming the carbon skeleton and functional groups. |
| FTIR (cm⁻¹) | 3435-3320 (N-H stretch), ~1660 (C=O stretch, ester), ~1610 (C=C stretch, alkene), ~1250 (C-O stretch, ester). [3] | Confirms the presence of the key functional groups: primary amine, α,β-unsaturated ester, and alkene. |
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy (¹H and ¹³C):
-
A sample (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube.
-
Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). [3]2. Mass Spectrometry (MS):
-
The mass spectrum is obtained using a mass spectrometer with an Electron Impact (EI) ionization source.
-
The sample is introduced, ionized by a high-energy electron beam, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). [11]3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the solid sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
The infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
-
Applications in Drug Development
This compound is a crucial starting material in the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of drugs known as calcium channel blockers. [1][7]These drugs are widely used in the treatment of cardiovascular diseases, particularly hypertension and angina. [12][13] The Hantzsch dihydropyridine synthesis is a classic example of its application. In this reaction, this compound is condensed with an aldehyde (e.g., 2-nitrobenzaldehyde) and another β-ketoester (e.g., methyl acetoacetate) to form the dihydropyridine ring system. [13][14]Nifedipine, a widely prescribed antihypertensive drug, is synthesized using this methodology, highlighting the industrial and pharmaceutical importance of this compound. [12][14]Its bifunctionality allows it to act as both the nitrogen source and one of the three-carbon components required to build the heterocyclic core.
Conclusion
This technical guide has detailed the essential aspects of methyl 3-amino-2-butenoate, centered around its molecular weight of 115.13 g/mol . We have presented its core physicochemical properties, outlined a robust and mechanistically sound synthesis protocol, and established a comprehensive framework for its spectroscopic validation. The convergence of data from mass spectrometry, NMR, and FTIR provides an unassailable confirmation of its structure and molecular weight, embodying a self-validating analytical approach. As a key intermediate in the synthesis of calcium channel blockers like Nifedipine, a thorough understanding of this compound's properties and synthesis is indispensable for professionals in synthetic chemistry and drug development.
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Solubility of Methyl 3-aminocrotonate in common organic solvents.
An In-depth Technical Guide to the Solubility of Methyl 3-aminocrotonate in Common Organic Solvents
Abstract
This compound (CAS 14205-39-1) is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of dihydropyridine-type calcium channel blockers and other complex molecules.[1][2] A thorough understanding of its solubility profile is a prerequisite for optimizing reaction conditions, developing purification strategies, and designing robust formulations. This technical guide provides a comprehensive analysis of the solubility of this compound, consolidating available quantitative and qualitative data, explaining the underlying physicochemical principles, and presenting a detailed protocol for its experimental determination.
Molecular Structure and Physicochemical Properties: The Basis of Solubility
The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound, with the chemical formula C₅H₉NO₂, possesses a unique combination of functional groups that dictate its interactions with various solvents.[1]
-
Chemical Structure: The molecule features a conjugated system containing an amino group (-NH₂), an α,β-unsaturated double bond, and a methyl ester (-COOCH₃).[1]
-
Isomerism and Intramolecular Hydrogen Bonding: It exists predominantly as the (Z)-isomer. This configuration is stabilized by a strong intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen of the ester. This internal bonding reduces the availability of these sites for intermolecular hydrogen bonding with solvent molecules, a key factor influencing its solubility.
-
Polarity and Hydrophilicity: The presence of nitrogen and oxygen atoms creates a polar molecule. The calculated n-octanol/water partition coefficient (log P) is -0.27 at 25 °C, indicating that the compound is hydrophilic and favors partitioning into an aqueous phase over a nonpolar lipid phase.[3]
-
Physical State: At room temperature, it is a white to yellow crystalline powder or solid with a melting point of 81-83 °C.[2][3][4]
The interplay of these features—a polar backbone, the capacity for hydrogen bonding (albeit internally), and a relatively small molecular size—suggests moderate to good solubility in polar solvents and limited solubility in nonpolar solvents, a principle often summarized as "like dissolves like."
Solubility Profile of this compound
Published solubility data for this compound is a mix of quantitative values for a few solvents and qualitative descriptions for a broader range. This section consolidates that information to provide a practical guide for solvent selection.
Quantitative Solubility Data
The available quantitative data is limited but provides key benchmarks for polar protic and chlorinated solvents. It is important to note that conflicting data exists for water solubility, underscoring the necessity of experimental verification for critical applications.[5]
| Solvent | Chemical Class | Solubility | Temperature (°C) | Reference(s) |
| Water | Polar Protic | 18 g/L | 20 | [2][3][5] |
| Chloroform (CHCl₃) | Chlorinated | >500 g/L | Not Specified | [5] |
Qualitative Solubility in Common Organic Solvents
Qualitative assessments from safety data sheets, supplier information, and chemical literature provide valuable guidance for selecting solvents for synthesis and purification.
| Solvent | Chemical Class | Reported Solubility | Reference(s) |
| Ethanol | Polar Protic | Soluble | [1][2][5] |
| Methanol | Polar Protic | Soluble (dissolves upon heating for recrystallization) | [6] |
| Acetone | Polar Aprotic | Moderately Soluble | [1][5] |
| Benzene | Aromatic | Soluble | [2][5] |
| Dichloromethane (DCM) | Chlorinated | Soluble (used as a reaction solvent) | [5] |
| Diethyl Ether | Ether | Soluble | [2][5] |
| Tetrahydrofuran (THF) | Ether / Polar Aprotic | Soluble | [5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [5] |
The data aligns with theoretical principles: this compound shows good compatibility with polar protic solvents (water, alcohols) and polar aprotic solvents (acetone, THF, DMF), as well as chlorinated and aromatic solvents. Its solubility in less polar solvents like ethers is also noted.
Experimental Protocol: Determination of Equilibrium Solubility
Given the limited quantitative data, researchers often need to determine solubility in their specific solvent systems. The shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[5]
Causality Behind Experimental Choices
-
Equilibrium: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Stirring for an extended period (e.g., 24 hours) ensures this thermodynamic equilibrium is reached, providing a true measure of solubility rather than a kinetically limited one.
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.
-
Purity: The protocol's validity rests on the purity of both the solute (this compound) and the solvent. Impurities can significantly alter solubility.
-
Self-Validation: The protocol includes a time-point analysis (e.g., at 24 and 30 hours). Consistent concentration values between these points confirm that equilibrium has been achieved.
Materials and Reagents
-
This compound (purity >98%)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.
Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
The compound is harmful if swallowed and can cause serious eye damage and allergic skin reactions.[7][8] Avoid contact with skin and eyes and avoid breathing dust.[3][9]
-
Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before beginning work.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for 24 hours to ensure equilibrium is reached.
-
Settling: After 24 hours, allow the vials to rest at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or g/100 mL.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Factors Influencing Solubility
-
Temperature: For most solids, solubility increases with temperature. This principle is exploited during recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. A synthesis procedure for this compound mentions dissolving the compound in hot methanol for purification, confirming this behavior.[6]
-
pH: The amino group on this compound is basic. In acidic aqueous solutions, this group can be protonated to form a cationic salt (-NH₃⁺). This salt form is generally much more water-soluble than the neutral compound. Therefore, the aqueous solubility of this compound is expected to increase significantly at a pH below its pKa.
-
Solvent Polarity: As demonstrated by the qualitative data, solubility is highest in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solubility is expected to be poor in nonpolar aliphatic solvents like hexane.
Conclusion
This compound exhibits a favorable solubility profile in a wide range of common polar organic solvents, making it a versatile intermediate for synthetic chemistry. While precise quantitative data remains sparse in the literature, the compiled qualitative information, coupled with an understanding of its molecular properties, provides a strong foundation for rational solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination, empowering researchers to optimize their processes and advance their development goals.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 3-aminocrotonate
Introduction: The Chemical Identity and Significance of Methyl 3-aminocrotonate
This compound, systematically named methyl (2Z)-3-aminobut-2-enoate, is a multifunctional organic compound with the chemical formula C₅H₉NO₂.[1][2] As a vital intermediate in organic synthesis, it serves as a versatile building block for a wide array of more complex molecules.[3] Its utility is particularly pronounced in the pharmaceutical industry, where it is a key precursor in the synthesis of dihydropyridine-type calcium channel blockers and other medicinally important compounds.[1][4]
The molecule's reactivity stems from its unique structure: a conjugated system that includes an enamine moiety linked to a methyl ester.[1][3] This arrangement gives rise to enamine-imine tautomerism, although the enamine form is predominantly favored.[1] The stability of the Z-isomer is a noteworthy feature, attributed to the formation of a strong intramolecular hydrogen bond between the amino group's proton and the carbonyl oxygen. This guide provides an in-depth analysis of the spectroscopic data that confirms this structure and serves as a reference for its characterization.
Spectroscopic Data Interpretation: Elucidating the Molecular Structure
Spectroscopic analysis is fundamental to verifying the identity and purity of synthesized compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a definitive structural fingerprint.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons within a molecule. The spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for compounds of this polarity, and chemical shifts are referenced to the residual solvent peak at 7.26 ppm.[1]
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Causality of Chemical Shift |
| =CH (Vinyl H) | ~4.52 | Singlet | 1H | Located on a double bond (sp² carbon), this proton is significantly deshielded. Its position downfield is characteristic of vinyl protons in enamine systems.[5] |
| -OCH₃ (Methoxy H) | ~3.64 | Singlet | 3H | These protons are attached to an oxygen atom, which is electronegative and causes a moderate deshielding effect, placing the signal in the typical range for methyl esters.[5] |
| -C-CH₃ (Methyl H) | ~1.90 | Singlet | 3H | Attached to an sp² carbon of the double bond, these protons are slightly deshielded compared to a standard alkyl methyl group, which would typically appear further upfield (~0.9 ppm).[5] |
| -NH₂ (Amine H) | Variable (Broad) | Singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. It often appears as a broad signal and may not be observed in all spectra.[5][6] |
graph "Methyl_3_aminocrotonate_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Nodes for atoms C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.5,1!", fontcolor="#202124"]; C3 [label="C", pos="2.2,-0.3!", fontcolor="#202124"]; C4 [label="C", pos="3.7,-0.3!", fontcolor="#202124"]; O1 [label="O", pos="1.8,-1.3!", fontcolor="#EA4335"]; O2 [label="O", pos="4.4,0.7!", fontcolor="#EA4335"]; N1 [label="N", pos="-0.7,2!", fontcolor="#4285F4"]; C5 [label="C", pos="5.9,0.7!", fontcolor="#202124"]; // Nodes for labels label_vinyl [label="=CH (~4.52 ppm)", pos="2.8,1.5!", fontcolor="#34A853"]; label_methyl_c [label="CH₃ (~1.90 ppm)", pos="-1.5,0!", fontcolor="#34A853"]; label_methoxy [label="OCH₃ (~3.64 ppm)", pos="6.5,0!", fontcolor="#34A853"]; label_amine [label="NH₂ (variable)", pos="-1.8,2.5!", fontcolor="#34A853"]; // Edges for bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C3 -- O1 [style=dashed]; C4 -- O2 [len=1.5]; O2 -- C5 [len=1.5]; C1 -- N1 [len=1.5]; // Double bonds C1 -- C2 [style=bold, len=1.5]; C4 -- O1 [style=bold, len=1.5, pos="3.9,-1.3!"];
}
Caption: Structure of this compound with ¹H NMR assignments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. A proton-decoupled sequence is typically used to simplify the spectrum, yielding a single peak for each unique carbon atom.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) ppm | Causality of Chemical Shift |
| C=O (Carbonyl C) | ~170.8 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it significantly downfield.[5] |
| C-NH₂ (Alkene C) | ~161.0 | This sp² carbon is bonded to the electron-donating amino group and is part of the conjugated system, resulting in a downfield shift.[5] |
| =CH (Alkene C) | ~82.7 | This sp² carbon is shielded relative to the other alkene carbon due to its position beta to the carbonyl and alpha to the amino-donating group.[5] |
| -OCH₃ (Methoxy C) | ~49.4 | An sp³ carbon bonded to an electronegative oxygen, its chemical shift is typical for methoxy carbons in esters.[5] |
| -C-CH₃ (Methyl C) | ~19.1 | This sp³ carbon is in a standard alkyl environment, appearing in the expected upfield region of the spectrum.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type | Rationale for Frequency |
| 3435, 3320 | Strong | Amine (-NH₂) | N-H Stretch | The two distinct peaks are characteristic of the symmetric and asymmetric stretching of a primary amine. The broadness indicates hydrogen bonding.[1] |
| ~2950 | Medium | Alkyl (C-H) | C-H Stretch | These absorptions are typical for sp³ C-H bonds in the methyl and methoxy groups.[7] |
| 1660 | Strong | Ester (C=O) | C=O Stretch | This frequency is lower than that of a typical saturated ester (~1735-1750 cm⁻¹) due to conjugation with the C=C double bond and the intramolecular hydrogen bond, which weakens the C=O double bond character.[1][8] |
| 1610 | Strong | Alkene (C=C) | C=C Stretch | This strong absorption is characteristic of a C=C double bond conjugated with a carbonyl group.[1] |
| 1250 | Strong | Ester (C-O) | C-O Stretch | This represents the stretching vibration of the C-O single bond of the ester functional group.[1] |
Self-Validating Experimental Protocols
The trustworthiness of spectroscopic data hinges on rigorous and well-documented experimental procedures. The following protocols are designed as self-validating systems for obtaining high-quality data for this compound.
Protocol for NMR Spectra Acquisition (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum. TMS serves as the internal standard (δ = 0.00 ppm), providing a universally recognized reference point.
-
Spectrometer Setup: Place the NMR tube into the spectrometer (e.g., a 400 MHz instrument). Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is essential for high resolution and sharp spectral lines.
-
¹H NMR Acquisition:
-
Employ a standard single-pulse sequence.
-
Set acquisition parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set acquisition parameters: spectral width of ~220 ppm, and a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative accuracy for all carbon types.
-
A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[1]
Protocol for FT-IR Spectrum Acquisition
Objective: To identify the functional groups present in this compound.
Methodology:
-
Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory on the FT-IR spectrometer is clean. Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the absorbance of ambient air (CO₂ and H₂O) from the sample spectrum, ensuring that only the sample's absorptions are reported.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background spectrum. Identify and label the key absorption bands corresponding to the functional groups detailed in Table 3.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with its known structure as predominantly the Z-isomer, stabilized by intramolecular hydrogen bonding. By following the detailed, self-validating protocols, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and manufacturing processes.
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The Architectural Versatility of Methyl 3-Aminocrotonate Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminocrotonate, a seemingly simple enamine ester, serves as a foundational scaffold for a vast and pharmacologically significant class of heterocyclic compounds. Its inherent reactivity, stemming from the conjugated enamine system, makes it an indispensable precursor in multicomponent reactions, most notably the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). While the cardiovascular applications of DHP derivatives as L-type calcium channel blockers are well-established, the structural and functional diversity of this molecular family extends far beyond. This technical guide provides an in-depth investigation into the broader biological activities of this compound derivatives, exploring their anticancer, antimicrobial, and anti-inflammatory potential. We will dissect the causality behind synthetic strategies, detail the mechanisms of action, provide field-proven experimental protocols for their evaluation, and present a quantitative analysis of their therapeutic promise.
The Synthetic Keystone: From this compound to Bioactive Scaffolds
This compound is most commonly synthesized via the straightforward condensation of methyl acetoacetate with ammonia.[1] This process yields a versatile intermediate possessing dual nucleophilic and electrophilic character, making it an ideal building block for heterocyclic synthesis. The primary route to its biologically active derivatives is the Hantzsch 1,4-dihydropyridine synthesis.
The causality for choosing this reaction lies in its efficiency and modularity. It is a one-pot, multicomponent reaction that allows for the systematic variation of three key components: an aldehyde, a β-ketoester (or a related active methylene compound), and an enamine source, which is our core compound, this compound. This modularity is paramount for drug discovery, as it enables the generation of large compound libraries for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the pharmacological profile of the resulting derivatives.[2][3]
Anticancer Activity: Beyond Calcium Channel Blockade
The investigation into DHP derivatives as anticancer agents has revealed multifaceted mechanisms of action, moving far beyond their traditional role in ion channel modulation. These compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.
Mechanism of Action: A Multi-pronged Assault
The anticancer efficacy of these derivatives is not attributed to a single pathway but rather a combination of effects that disrupt cancer cell homeostasis:
-
Induction of Apoptosis and Cell Cycle Arrest: Certain 1,4-DHP derivatives have been shown to induce programmed cell death (apoptosis). For instance, triazole-hybridized DHPs were found to cause cell death in the late apoptotic phase and promote cell cycle arrest at the G2/M checkpoint in colorectal adenocarcinoma (Caco-2) cells.[4] This prevents the cell from progressing through mitosis, ultimately leading to cell death.
-
Kinase Inhibition: Molecular docking studies suggest that some derivatives can bind to the active sites of key regulatory proteins. Targets include protein kinase CK2α and tankyrase, which are involved in cell proliferation and anti-apoptotic pathways.[4] By inhibiting these kinases, the derivatives effectively shut down critical survival signals for cancer cells.
-
Reversal of Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein. DHP derivatives have been identified as potent MDR reversal agents, potentially by competing for binding sites on these pumps, thereby increasing the intracellular concentration and efficacy of co-administered cytotoxic drugs.[5]
Quantitative Cytotoxicity Data
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Symmetric 1,4-DHP (Compound 19) | HeLa (Cervical Adenocarcinoma) | 2.3 | [2] |
| Symmetric 1,4-DHP (Compound 18) | HeLa (Cervical Adenocarcinoma) | 3.6 | [2] |
| Symmetric 1,4-DHP (Compound 18) | MCF-7 (Breast Carcinoma) | 5.2 | [2] |
| Symmetric 1,4-DHP (Compound 19) | MCF-7 (Breast Carcinoma) | 5.7 | [2] |
| 1,4-DHP-Triazole Hybrid (13ad') | Caco-2 (Colorectal Adenocarcinoma) | 0.63 ± 0.05 | [4] |
| Thiosemicarbazide DHP (6j) | MCF-7 (Breast Carcinoma) | 56 | [5] |
| Benzylpyridinium DHP (7g) | MCF-7 (Breast Carcinoma) | 24.5 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of compounds. Its trustworthiness is based on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this period, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity: A New Frontier
The increasing threat of antimicrobial resistance necessitates the search for novel chemical scaffolds. Derivatives of this compound, particularly DHPs, have emerged as promising candidates with activity against a range of pathogenic microbes.
Mechanism of Action and Structure-Activity Relationship (SAR)
The antimicrobial action of DHP derivatives is distinct from their calcium channel blocking activity. While the precise mechanism is still under full investigation, it is believed to involve disruption of the microbial cell membrane or inhibition of essential enzymes.
A key determinant of antibacterial efficacy is lipophilicity . Studies have demonstrated that increasing the bulk of substituents on the DHP ring, particularly at the C2 position, enhances lipophilicity (log P value) and improves antibacterial activity.[7] This suggests that the compounds' ability to penetrate the lipid-rich bacterial cell wall is crucial for their action. For instance, a DHP derivative carrying a bulky 2-cyano-3-oxo-3-phenylprop-1-en-1-yl group showed significantly higher inhibition against all tested microorganisms compared to less bulky analogues.[7] Other research points towards the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, as a potential target, making this an underexploited mechanism for this class of compounds.[8]
Quantitative Antimicrobial Data
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | C2-Substituted DHP (Compound 33) | Mycobacterium smegmatis | 9 |[7] | | C2-Substituted DHP (Compound 33) | Staphylococcus aureus | 25 |[7] | | C2-Substituted DHP (Compound 33) | Escherichia coli | 100 |[7] | | C2-Substituted DHP (Compound 4) | Mycobacterium smegmatis | 50 |[7] | | Thiazole-Triazole DHP (4c) | Lactiplantibacillus plantarum | 10 |[6] | | Thiazole-Triazole DHP (3c) | Escherichia coli | 6 |[6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. This protocol ensures self-validation through the inclusion of positive and negative controls.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth. For example, starting from a stock solution, create a concentration range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a driver of numerous diseases. DHP derivatives have demonstrated significant anti-inflammatory activity, suggesting their utility beyond their classical applications.
Mechanism of Action: Cytokine and Mediator Suppression
The anti-inflammatory effects of DHP derivatives appear to be mediated by their ability to modulate the response of immune cells, particularly macrophages.
-
Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophage models, certain DHP derivatives have been shown to significantly reduce the production of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
-
Macrophage Repolarization: An intriguing hypothesis is that these compounds may promote the repolarization of macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype. This is supported by findings that some derivatives not only suppress pro-inflammatory cytokines but also increase the secretion of the anti-inflammatory cytokine IL-10.[1] This dual action of dampening inflammation while promoting resolution is a highly desirable therapeutic profile. While some NSAIDs function through cyclooxygenase (COX) inhibition, the primary anti-inflammatory mechanism for many DHPs appears to be the upstream regulation of the inflammatory cascade.[9]
Experimental Protocol: In Vitro COX Inhibition Assay
While not the primary mechanism for all derivatives, assessing direct enzyme inhibition is a crucial step. The Cyclooxygenase (COX) Inhibition Assay measures the ability of a compound to block the peroxidase activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX enzymes (COX-1 and COX-2) according to the manufacturer's protocol (e.g., from a commercial fluorometric assay kit).
-
Compound Addition: In an opaque 96-well plate, add the test compounds at various concentrations. Include wells for a no-inhibitor control and specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as positive controls.
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the appropriate wells and incubate briefly to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Fluorometric Reading: Immediately begin reading the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. The peroxidase activity of COX converts a probe into a fluorescent product.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate; it is the gateway to a class of compounds with extraordinary chemical diversity and biological potential. The 1,4-dihydropyridine scaffold, readily accessible through this precursor, has proven to be a "privileged structure" in medicinal chemistry. While its legacy is rooted in cardiovascular medicine, the future lies in exploiting its potential to combat cancer, infectious diseases, and inflammatory conditions.
Future research should focus on synthesizing novel, asymmetric derivatives to explore a wider chemical space and improve target selectivity. A deeper understanding of the molecular mechanisms, particularly for antimicrobial and anticancer activities, will enable the rational design of next-generation therapeutics. By leveraging the synthetic accessibility of the this compound core and applying the robust evaluation protocols detailed herein, the scientific community is well-positioned to unlock the full therapeutic potential of these remarkable derivatives.
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Reactivity of the enamine functional group in Methyl 3-aminocrotonate.
An In-Depth Technical Guide to the Reactivity of the Enamine Functional Group in Methyl 3-Aminocrotonate
Abstract
This compound, a β-enaminoester, is a profoundly versatile and economically significant building block in modern organic synthesis.[1][2] Its unique structural arrangement, featuring a conjugated system of an amino group, a carbon-carbon double bond, and a methyl ester, imparts a rich and tunable reactivity profile.[1] This guide provides an in-depth exploration of the core principles governing the reactivity of the enamine functional group within this molecule. We will dissect its electronic properties, key reaction classes—including acylation, alkylation, and cycloaddition—and its pivotal role in the synthesis of high-value compounds such as pharmaceuticals and agrochemicals.[1][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Structural and Electronic Properties
This compound, systematically named methyl 3-amino-2-butenoate, possesses the chemical formula C₅H₉NO₂.[1][3] Its reactivity is a direct consequence of the electronic interplay between the nitrogen lone pair, the π-system of the double bond, and the electron-withdrawing carbonyl group of the ester.
Resonance and Nucleophilicity
The defining characteristic of an enamine is the powerful π-donating ability of the nitrogen atom's lone pair into the adjacent double bond.[5][6] This delocalization creates a resonance hybrid with significant electron density on the α-carbon (C2) and the nitrogen atom, rendering both sites nucleophilic.[5][7] The resonance stabilization makes enamines more nucleophilic than their corresponding enols but less reactive than enolates.[6] This ambident nucleophilicity is the cornerstone of its synthetic utility.
Tautomerism and Stability
This compound exists in equilibrium between its more stable enamine tautomer and a minor imine tautomer (methyl 3-iminobutanoate).[3] The enamine form is overwhelmingly favored due to the stabilizing effect of the conjugated system and, critically, the formation of a strong intramolecular hydrogen bond between the amino group's proton and the ester's carbonyl oxygen.[3] This feature locks the molecule predominantly into the Z-isomer configuration.[3]
Synthesis of this compound
The most common and industrially scalable method for preparing this compound is the direct reaction of methyl acetoacetate with ammonia.[8][9] This condensation reaction is efficient and typically yields a high-purity product.
Experimental Protocol: Synthesis from Methyl Acetoacetate
This protocol represents a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Methyl acetoacetate
-
Aqueous ammonia (e.g., 25-28%) or anhydrous ammonia gas
-
Methanol (optional, as solvent)
-
Ice-salt bath
-
Reaction vessel with stirring capabilities
Procedure:
-
Setup: Equip a three-necked flask with a magnetic stirrer, a gas inlet tube (if using ammonia gas), and a temperature probe.
-
Charging Reagents: Add methyl acetoacetate (1.0 mole equivalent) and, optionally, a minimal amount of a solvent like methanol to the flask.[8][9] Some procedures also add a small amount of water (0.05 to 3.0 mole equivalents).[3][10]
-
Ammoniation: Cool the mixture to 0-10 °C using an ice bath.[8]
-
Method A (Aqueous Ammonia): While stirring vigorously, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The reaction is exothermic, and the temperature should be maintained between 35-70°C.[3][10]
-
Method B (Anhydrous Ammonia): Slowly bubble anhydrous ammonia gas through the stirred solution until white crystals begin to precipitate.[3]
-
-
Reaction: After the addition is complete, continue stirring at a controlled temperature (e.g., 55-65 °C for the aqueous method) for approximately 2 hours, or allow the mixture to stand overnight at low temperature for the gaseous method.[3][8][11]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation of the product.[3]
-
Purification: Collect the white crystalline product by suction filtration and wash the filter cake with cold water or petroleum ether.[3][10] The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or petroleum ether) and dried under vacuum.[8][10] The typical melting point is 81-83 °C.[12]
Key Reaction Classes and Mechanisms
The dual nucleophilicity of this compound allows it to react with a wide range of electrophiles. The regiochemical outcome—reaction at the nitrogen (N) versus the α-carbon (C)—is highly dependent on the nature of the electrophile and the reaction conditions, particularly the choice of base.[2]
Acylation Reactions: A Study in Regioselectivity
Acylation with acid chlorides is a prime example of the tunable reactivity of this compound, leading to either N-acylated enamides or C-acylated enaminones.[2] These products are themselves valuable synthetic intermediates.[2]
Causality of Regioselectivity: The choice of base is critical. Pyridine, a mild, non-nucleophilic base, typically promotes the formation of the thermodynamically favored (Z)-enamide (N-acylation).[2][3] In contrast, stronger, bulkier bases like triethylamine can facilitate different pathways, sometimes leading to C-acylated products or subsequent rearrangements.[2] The electrophilicity of the acid chloride also plays a role; highly reactive acid chlorides like dichloroacetyl chloride can favor C-acylation even with pyridine.[2][3]
Protocol for N-Acetylation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like benzene or dichloromethane under an inert atmosphere.[3]
-
Add a suitable base, such as pyridine (1.1 equivalents).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).[3]
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a brine wash. Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude N-acylated product.[3]
Table 1: Regioselectivity in the Acylation of this compound
| Acid Chloride | Base | Major Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine | (Z)-Enamide (N-acylated) | Excellent | [3] |
| Propionyl Chloride | Pyridine | (Z)-Enamide (N-acylated) | Excellent | [3] |
| Dichloroacetyl Chloride | Pyridine | (E-s-Z) (C-acylated) | 80 | [3] |
| α,β-Unsaturated | Triethylamine | 3,4-Dihydropyridin-(2H)-one | 65–72 |[2][4] |
Cyclization Reactions: The Hantzsch Pyridine Synthesis
This compound is a cornerstone reagent in the Hantzsch synthesis, a multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs).[3][13] These scaffolds are prevalent in a number of blockbuster drugs, including calcium channel blockers like nifedipine, felodipine, and amlodipine, used to treat hypertension and angina.[3][9][13]
The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-enaminoester), and a nitrogen source.[13] When using this compound, it serves as both the β-dicarbonyl equivalent and the nitrogen donor.
Protocol for Hantzsch 1,4-Dihydropyridine Synthesis:
-
To a solution of a substituted benzaldehyde (1.0 equivalent) in a suitable solvent such as isopropyl alcohol, add this compound (2.0 equivalents).[11][14]
-
Reflux the reaction mixture for several hours (typically 5 hours or as determined by TLC monitoring).[11]
-
Upon completion, cool the reaction mixture to room temperature, which typically induces crystallization of the dihydropyridine product.[14]
-
Collect the solid product by filtration.
-
The crude product can be purified by washing with cold solvent (e.g., isopropanol) and/or recrystallization, often from an ethanol/water mixture.[11][14]
Other Key Transformations
The versatile reactivity of this compound extends to other important organic transformations:
-
Michael Addition: As a potent nucleophile, it readily participates in Michael additions to α,β-unsaturated carbonyl compounds.[1]
-
Reaction with Ninhydrin: It undergoes a waste-free, solid-state cascade reaction with crystalline ninhydrin, highlighting its utility in green chemistry applications.[8][12]
-
Alkenyl Iodonium Salt Formation: Reaction with hypervalent iodine reagents can form alkenyl iodonium salts, which are precursors to other substituted enamine derivatives.[8]
Applications in Drug Development and Organic Synthesis
The reliability and predictable reactivity of this compound have made it an indispensable tool for researchers and manufacturers.
-
Cardiovascular Drugs: Its most prominent application is as a key intermediate for dihydropyridine calcium channel blockers.[3][9]
-
Agrochemicals: It is utilized in the synthesis of various herbicides, insecticides, and fungicides, where its incorporation can enhance efficacy.[1][4]
-
Fine Chemicals: It serves as a precursor for fragrances, flavors, and other high-value specialty chemicals.[1]
Conclusion
This compound is a powerful and multifaceted reagent in organic chemistry. Its enamine functional group, characterized by ambident nucleophilicity, allows for a diverse range of chemical transformations. The ability to selectively control reaction pathways, particularly in acylation reactions, by simple modification of reaction conditions, underscores its synthetic elegance. Its central role in the Hantzsch synthesis solidifies its status as a critical building block for the pharmaceutical industry. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to exploit the full potential of this versatile intermediate.
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Role of Methyl 3-aminocrotonate as a versatile chemical intermediate.
An In-Depth Technical Guide to Methyl 3-Aminocrotonate: A Versatile Chemical Intermediate
Authored by: A Senior Application Scientist
Foreword: The Unsung Workhorse of Heterocyclic Chemistry
In the vast arsenal of organic synthesis, certain molecules distinguish themselves not as final products, but as indispensable architects of molecular complexity. This compound (CAS No. 14205-39-1) is a paramount example of such a foundational building block.[1] While unassuming in its own structure, its unique electronic and steric properties make it a powerful and versatile intermediate, particularly in the construction of nitrogen-containing heterocyclic scaffolds that form the core of countless pharmaceuticals, agrochemicals, and fine chemicals.[2][3]
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of this compound. We will dissect its core reactivity, explore the causality behind its synthetic utility, and provide validated protocols for its application. The objective is to equip you not just with knowledge, but with the practical wisdom to leverage this remarkable intermediate in your own synthetic endeavors.
Molecular Profile and Physicochemical Properties
This compound, also known as 3-amino-2-butenoic acid methyl ester, is an enamine that possesses a conjugated system involving an amino group, a carbon-carbon double bond, and a methyl ester.[2] This electronic arrangement is the very source of its versatile reactivity, allowing it to act as an ambident nucleophile. The molecule exists predominantly as the (Z)-isomer, a conformation stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which influences its reactivity and physical properties.[4]
Key Physicochemical and Spectroscopic Data
A thorough characterization is fundamental for any chemical intermediate. The properties of this compound are well-documented, ensuring its reliable use in synthesis.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₉NO₂ | [1][2] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | White to off-white or yellowish crystalline powder/solid | [1][5] |
| Melting Point | 81-83 °C | [1] |
| Boiling Point | ~112 °C @ 42 mmHg | [1] |
| Density | ~1.031 g/cm³ | [1] |
| Solubility | Moderately soluble in polar solvents like ethanol, acetone, and water. | [2] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [1] |
| CAS Number | 14205-39-1 | [1] |
| Spectroscopic Data | Characteristic Signals | Source(s) |
| ¹H NMR (CDCl₃) | δ ~4.52 (s, 1H, vinyl H), δ ~3.64 (s, 3H, OCH₃), δ ~1.90 (s, 3H, C-CH₃). NH₂ protons are often broad or not observed. | [6] |
| ¹³C NMR | Data available for detailed structural analysis. | [4][7] |
| IR Spectroscopy | Characteristic peaks for N-H, C=O, and C=C stretching. | [4][8] |
Synthesis: A Foundational Protocol
The most common and industrially viable synthesis of this compound is the direct aminolysis of methyl acetoacetate with ammonia.[5][9] This reaction is a classic example of nucleophilic addition to a ketone followed by dehydration to form the stable enamine product.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the β-keto group in methyl acetoacetate.
-
Dehydration: The resulting hemiaminal intermediate is unstable and readily eliminates a molecule of water, driven by the formation of the conjugated and thermodynamically stable enamine system.
Caption: Synthesis workflow for this compound.
Self-Validating Experimental Protocol for Synthesis
This protocol synthesizes information from established procedures to provide a reliable method for laboratory-scale preparation.[4][5][10][11]
-
Objective: To synthesize this compound from methyl acetoacetate and aqueous ammonia.
-
Materials:
-
Methyl acetoacetate (1.0 mole equivalent)
-
Aqueous ammonia (25-30%, 1.6-4.0 mole equivalents)
-
Water (optional, 0.05 to 3.0 mole equivalents if not using aqueous ammonia)
-
Reaction vessel with stirring and temperature control
-
Ice bath
-
-
Methodology:
-
Charging the Reactor: To a reaction vessel equipped with a mechanical stirrer and a temperature probe, add methyl acetoacetate (1.0 eq).
-
Ammonia Addition: While stirring vigorously, slowly add aqueous ammonia (1.6-1.75 eq) to the vessel. Causality: The reaction is exothermic; slow addition is crucial to maintain temperature control and prevent side reactions. The excess ammonia drives the equilibrium towards the product.
-
Temperature Control: Maintain the internal temperature of the reaction mixture between 35-65 °C.[4][10][11] For some procedures, cooling to 0-10 °C during initial ammonia introduction is recommended to control the exotherm before heating.[5]
-
Reaction Monitoring: Continue vigorous stirring at a maintained temperature (e.g., 55-65 °C) for approximately 2-5 hours.[4][12] The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as white to off-white crystals.
-
Purification: Collect the crystals by filtration and wash them with a small amount of cold water to remove residual ammonia and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum or in a circulating air oven at 50-60 °C to a constant weight.[5] The final product should be stored in a cool, dry place.[2][13]
-
Core Reactivity: The Enamine's Dual Nature
The synthetic power of this compound stems from its enamine structure, which makes it an ambident nucleophile. It can react with electrophiles at either the nitrogen atom or the α-carbon (Cα).
Caption: Ambident reactivity of this compound.
N- vs. C-Acylation: A Study in Regioselectivity
The acylation of this compound is a well-studied transformation that perfectly illustrates its dual reactivity. The choice of reaction conditions, particularly the base employed, can selectively direct the acylation to either the nitrogen or the carbon atom.[7]
-
N-Acylation (Enamide Formation): In the presence of a sterically hindered or weaker base like pyridine, acylation with acid chlorides preferentially occurs on the nitrogen atom. This is often the kinetically favored pathway.[7] this compound is considered an excellent precursor for enamides.[7]
-
C-Acylation (Enaminone Formation): While less common for this specific substrate compared to its nitrile analogue, C-acylation can be promoted under different conditions. Enaminones are also valuable synthetic intermediates.[7]
Trustworthiness through Causality: The choice of base is critical. Pyridine acts as a mild base and nucleophilic catalyst, facilitating the reaction at the more accessible nitrogen atom. Stronger, non-nucleophilic bases could potentially favor deprotonation at the α-carbon, leading to C-acylation, though N-acylation often remains dominant for this substrate.
3.1.1 General Protocol for N-Acetylation
This protocol is based on established methods for the N-acylation of enamines.[4][7]
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., benzene or dichloromethane) under an inert atmosphere.
-
Add pyridine (1.1 eq) as a base and acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. Causality: This slow addition at low temperature helps to control the exothermic reaction and minimize side-product formation.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a neutral brine wash.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude N-acylated product, which can be further purified by recrystallization or column chromatography.
Cornerstone Application: The Hantzsch Dihydropyridine Synthesis
Arguably the most significant application of this compound is in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs).[4][14] This multi-component reaction is a classic and highly efficient method for constructing the DHP scaffold, which is the core of a major class of cardiovascular drugs known as calcium channel blockers.[1][5][14][15][16]
Field-Proven Insight: The use of this compound as the pre-formed enamine component in a modified Hantzsch synthesis provides a reliable and high-yielding route to asymmetrically substituted DHPs, which are often required for potent pharmacological activity.
Mechanism of the Hantzsch Synthesis
The reaction involves the condensation of an aldehyde, a β-ketoester, and this compound (as the enamine source). The generally accepted mechanism proceeds through the formation of key intermediates followed by cyclization and dehydration.
Caption: Logical workflow of the Hantzsch 1,4-Dihydropyridine synthesis.
Authoritative Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol is a generalized procedure for the synthesis of 4-aryl-1,4-dihydropyridines, a class of compounds with significant therapeutic value.[4][12][17]
-
Objective: To synthesize a 4-aryl-1,4-dihydropyridine using this compound.
-
Materials:
-
A substituted aromatic aldehyde (e.g., o-methoxybenzaldehyde, 1.0 equivalent)
-
This compound (2.0 equivalents for symmetric DHPs, or 1.0 eq if a different β-dicarbonyl is used)
-
A suitable solvent (isopropyl alcohol is often preferred for better crystallization)[17]
-
Reflux apparatus
-
-
Methodology:
-
Reactant Solubilization: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in isopropyl alcohol.
-
Addition of Enamine: Add this compound (2.0 eq) to the solution.
-
Thermal Condition: Heat the reaction mixture to reflux and maintain for several hours (typically 5-10 hours).[12][17] Monitor the reaction progress by TLC. Causality: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will typically crystallize out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold isopropyl alcohol, and dry under vacuum. The crude product can be further purified by recrystallization, typically from an ethanol/water mixture, if necessary.
-
Application in Drug Development: This synthetic route is fundamental to the industrial production of numerous "dipine" drugs, including:
-
Amlodipine: A widely used medication for hypertension and angina.[1][15][16]
-
Felodipine & Nitrendipine: Other important calcium channel blockers for treating cardiovascular diseases.[9]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory when working with this compound.
Hazard Identification and PPE
This compound is classified as harmful if swallowed and causes skin and eye irritation.[18][19][20]
| GHS Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[8][19] |
| Skin Irritation | H315 | Causes skin irritation.[19] |
| Eye Irritation | H319 | Causes serious eye irritation.[8][19] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2][18]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][18]
-
Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.[2][18]
-
Respiratory Protection: Use in a well-ventilated area or fume hood. If dust formation is likely, a respirator is required.[2][13][18]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][18][19]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.[2][13][18]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[18][20][21]
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone intermediate in modern organic synthesis. Its value is not merely in its accessibility but in the predictable and controllable reactivity of its enamine scaffold. From the elegant construction of pharmacologically vital dihydropyridines to its broader use in creating diverse heterocyclic systems, its versatility is undeniable.
As the drive for more efficient and sustainable chemical processes continues, the application of this compound in novel multi-component reactions, solvent-free conditions, and mechanochemical synthesis is an active area of research.[22] Its reliability and foundational role ensure that it will remain an indispensable tool for chemists striving to build a better molecular world.
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- Methyl 3-Aminocroton
- Methyl 3-aminocroton
- Methyl 3-aminocroton
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Methyl 3- amino crotonate - Godavari Biorefineries Ltd. (URL: [Link])
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Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (URL: [Link])
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Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (URL: [Link])
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Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. (URL: [Link])
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This compound: A Key Intermediate in Amlodipine Synthesis and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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This compound | C5H9NO2 | CID 643918 - PubChem - NIH. (URL: [Link])
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Methodological & Application
Application Note & Protocol: A Researcher's Guide to Hantzsch Pyridine Synthesis Utilizing Methyl 3-Aminocrotonate
Abstract
The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1][2][3] Its enduring relevance is particularly pronounced in the field of medicinal chemistry, where the resulting 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold found in numerous blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine.[1][2][4] This application note provides a detailed protocol and in-depth scientific insights for the synthesis of 1,4-dihydropyridines via the Hantzsch reaction, specifically employing methyl 3-aminocrotonate as a key building block. The protocol is designed for researchers, scientists, and drug development professionals, offering both a conventional and a microwave-assisted methodology.
Introduction: The Significance of the Hantzsch Synthesis
The Hantzsch synthesis is a robust and versatile method for the preparation of 1,4-dihydropyridines and subsequently, pyridines through oxidation.[2][5] The reaction's appeal lies in its operational simplicity, atom economy, and the ability to generate molecular complexity in a single step from readily available starting materials.[2] The use of this compound, an enamine, provides a reliable and efficient pathway to a diverse array of substituted 1,4-dihydropyridines.[4][6] These compounds are not only crucial for the treatment of hypertension and angina but are also investigated for their potential in treating other conditions, highlighting the continued importance of the Hantzsch synthesis in modern drug discovery.[1][7][8][9]
Mechanistic Insights: The "Why" Behind the Synthesis
The Hantzsch synthesis using this compound is a cascade of reactions that culminates in the formation of the dihydropyridine ring. The generally accepted mechanism involves the formation of two key intermediates.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Step 1: Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between an aldehyde and a β-ketoester (in this case, another molecule of this compound can be considered, or more traditionally, a separate β-ketoester). This forms an α,β-unsaturated carbonyl compound.
-
Step 2: Enamine Formation: A second molecule of the β-ketoester reacts with a nitrogen source, such as ammonia or ammonium acetate, to form an enamine intermediate. When using this compound directly, it serves as this enamine component.
-
Step 3: Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Step 4: Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[5]
The driving force for the final step is the formation of a stable, conjugated ring system.[2]
Visualizing the Mechanism
Caption: The Hantzsch Pyridine Synthesis Mechanism.
Experimental Protocols
This section provides two detailed protocols for the Hantzsch synthesis using this compound: a conventional heating method and a microwave-assisted method.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Recommendation |
| This compound | 14205-39-1 | 115.13 | >97% | Sigma-Aldrich, TCI |
| Substituted Benzaldehyde | Varies | Varies | >98% | Acros Organics, Alfa Aesar |
| Isopropanol (solvent) | 67-63-0 | 60.10 | Anhydrous | Fisher Scientific |
| Ethanol (solvent) | 64-17-5 | 46.07 | Anhydrous | VWR Chemicals |
| Toluene (for microwave) | 108-88-3 | 92.14 | Anhydrous | J.T. Baker |
| Glacial Acetic Acid (catalyst) | 64-19-7 | 60.05 | >99.7% | EMD Millipore |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Microwave synthesizer (for Protocol B)
-
Standard laboratory glassware
Protocol A: Conventional Hantzsch Synthesis
This protocol is adapted from established literature procedures and is suitable for a wide range of substituted benzaldehydes.[6]
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (0.2 mol) in isopropanol (50 mL). The choice of isopropanol as a solvent is based on its ability to facilitate easier crystallization of the product upon cooling.[6]
-
Addition of this compound: To the stirred solution, add this compound (46.05 g, 0.4 mol) at once.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the specific benzaldehyde used (typically 4-8 hours). Monitor the progress of the reaction by TLC (eluent: dichloromethane/methanol 9:1 or dichloromethane/ethyl acetate 9:1).[6]
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will crystallize out of the solution. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with cold isopropanol (3 x 20 mL) to remove any unreacted starting materials and impurities. Dry the product in a vacuum oven to a constant weight.
-
Characterization: Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol B: Microwave-Assisted Hantzsch Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often cleaner reactions.[2][10][11]
Step-by-Step Procedure:
-
Reactant Setup: In a sealed microwave reaction vessel equipped with a magnetic stir bar, combine the substituted propargyl aldehyde (0.53 mmol), this compound (1.1 mmol), and a mixture of toluene and glacial acetic acid (5:1, 2 mL).[12] The use of a Brønsted acid catalyst like acetic acid can accelerate the reaction.[12]
-
Microwave Irradiation: Place the sealed vessel in the microwave synthesizer. Irradiate the mixture at 100 °C for 1-5 minutes with an initial power of 70 W.[12] The short reaction time is a key advantage of this method.[13]
-
Work-up: After irradiation, cool the reaction vessel using a stream of compressed air. Partition the reaction mixture between a saturated aqueous sodium bicarbonate solution (25 mL) and ethyl acetate (25 mL).
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-dihydropyridine.
-
Characterization: Characterize the purified product by spectroscopic methods as described in Protocol A.
Visualizing the Experimental Workflow
Caption: Hantzsch Synthesis Experimental Workflow.
Safety and Handling
This compound (CAS: 14205-39-1):
-
Hazards: Harmful if swallowed.[14] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][16] Handle in a well-ventilated area or a chemical fume hood.[14][15] Avoid breathing dust.[16]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If swallowed, call a poison center or doctor.[14]
General Laboratory Safety:
-
Always wear appropriate PPE.
-
Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[15][16]
-
Dispose of chemical waste according to institutional and local regulations.[14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Impure reagents, incorrect stoichiometry, insufficient reaction time or temperature. | Ensure reagents are pure and dry. Verify calculations for molar equivalents. Monitor the reaction by TLC to determine the optimal reaction time. For sluggish reactions, consider increasing the temperature or using a catalyst. |
| Formation of Byproducts | Side reactions due to prolonged heating or incorrect reaction conditions. | Optimize reaction time and temperature. The use of microwave synthesis can often minimize byproduct formation.[17] Purification by column chromatography may be necessary. In some cases, an alternative solvent may be beneficial. |
| Difficulty in Crystallization | Product is too soluble in the reaction solvent, or impurities are present. | If the product does not crystallize upon cooling, try adding a co-solvent in which the product is less soluble (e.g., water or hexane) dropwise. Scratching the inside of the flask with a glass rod can also induce crystallization. If impurities are suspected, purify a small amount by column chromatography and use the pure product to seed the bulk solution. |
| Incomplete Reaction | Deactivated catalyst, insufficient heating. | For catalyzed reactions, ensure the catalyst is active. In conventional heating, ensure the reaction mixture is at the correct reflux temperature. |
Conclusion
The Hantzsch pyridine synthesis remains a powerful tool in the arsenal of the synthetic chemist. The use of this compound provides an efficient and versatile route to a wide range of medicinally relevant 1,4-dihydropyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize these valuable compounds. The microwave-assisted protocol, in particular, offers a green and efficient alternative to traditional methods, aligning with the principles of modern sustainable chemistry.[2]
References
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Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. Available at: [Link]
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer. Available at: [Link]
-
Learning from the Hantzsch synthesis. American Society for Biochemistry and Molecular Biology. Available at: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
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Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. Available at: [Link]
-
Hantzsch Dihydropyridine Synthesis. Merck Index. Available at: [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science. Available at: [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Bohrium. Available at: [Link]
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One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
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Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
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Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]
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Synthesis of methyl-3-aminocrotonate. ResearchGate. Available at: [Link]
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Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α. Indian Academy of Sciences. Available at: [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
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Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Royal Society of Chemistry. Available at: [Link]
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Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Bohrium. Available at: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 3-Aminocrotonate in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
Methyl 3-aminocrotonate (CAS No: 14205-39-1), also known as methyl 3-amino-2-butenoate, is a pivotal intermediate in modern organic and medicinal chemistry.[1][2] Its significance stems from its unique bifunctional structure, incorporating both a nucleophilic enamine moiety and an α,β-unsaturated ester system.[3] This arrangement provides a versatile platform for a multitude of chemical transformations, including condensation, cyclization, and Michael addition reactions, making it an indispensable tool in the synthesis of complex pharmaceutical molecules.[3]
The compound is an off-white to pale yellow crystalline powder with a molecular formula of C₅H₉NO₂.[1][4] Its structure is characterized by a conjugated system involving the amino group, a carbon-carbon double bond, and the carbonyl group of the methyl ester. This conjugation is crucial to its reactivity and stability.[3]
| Property | Value | Reference |
| CAS Number | 14205-39-1 | [1] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 81-83 °C | [1][5] |
| Boiling Point | ~112 °C @ 42 mmHg | [1] |
| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [3][5] |
A key chemical feature of this compound is its existence in an enamine-imine tautomeric equilibrium. The enamine form is significantly more stable and predominates due to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring.[2] This stability is a critical factor in its handling and reactivity in synthetic protocols.
Core Application: Synthesis of 1,4-Dihydropyridines (1,4-DHPs)
The most prominent application of this compound in pharmaceutical synthesis is its role as a key component in the Hantzsch dihydropyridine synthesis.[6][7] This multicomponent reaction is a cornerstone for producing the 1,4-dihydropyridine core, which is the foundational structure for a class of blockbuster drugs known as calcium channel blockers.[6][7] These drugs, including Nifedipine, Amlodipine, and Felodipine, are widely prescribed for the treatment of hypertension and angina.[1][4][7]
The Hantzsch Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a condensation reaction that traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[7][8] A highly efficient variation of this method utilizes this compound, which serves as both the β-ketoester equivalent and the nitrogen donor, streamlining the process. The reaction typically proceeds by condensing an aldehyde with two equivalents of this compound or, in a more controlled stepwise approach, by reacting an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct) with one equivalent of this compound.[6][8]
The generally accepted mechanism involves several key steps:
-
Knoevenagel Condensation: An aldehyde reacts with a β-dicarbonyl compound to form an α,β-unsaturated intermediate (e.g., a benzylidene derivative).[8]
-
Michael Addition: The enamine of this compound acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated intermediate.[8]
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks the remaining carbonyl group, followed by dehydration to form the stable 1,4-dihydropyridine ring.[8]
Case Study: Synthesis of Nifedipine
Nifedipine is a first-generation calcium channel blocker synthesized via the Hantzsch reaction. Its preparation serves as a classic example of the industrial application of this compound.[9][10] The synthesis involves the reaction of methyl 2-(2-nitrobenzylidene)acetoacetate with this compound.[9]
The selection of reactants is deliberate:
-
2-Nitrobenzaldehyde: Provides the substituted phenyl ring at the 4-position of the DHP core, which is crucial for its pharmacological activity.
-
Methyl Acetoacetate: Used to form the Knoevenagel intermediate, methyl 2-(2-nitrobenzylidene)acetoacetate.
-
This compound: Serves as the "B" component, providing the second half of the dihydropyridine ring.[9]
The reaction is typically carried out in a lower aliphatic alcohol solvent such as methanol or isopropanol at elevated temperatures to drive the reaction to completion.[9][11][12]
Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from readily available starting materials.[13][14] The reaction is an ammonolysis of a β-ketoester.
-
Materials:
-
Methyl acetoacetate
-
Aqueous ammonia (25-30%) or anhydrous ammonia gas
-
Methanol (optional, as solvent)
-
Ice-salt bath
-
Reaction vessel (three-necked flask with stirrer)
-
Filtration apparatus
-
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, add methyl acetoacetate (1.0 mole equivalent). If using a solvent, add methanol.[2]
-
Cool the reaction vessel to 0-5 °C using an ice-salt bath.
-
While stirring vigorously, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents).[2] The addition is exothermic; maintain the temperature below 10 °C. Alternatively, bubble anhydrous ammonia gas through the cooled solution.[2]
-
After the addition is complete, heat the reaction mixture to 55-65 °C and maintain with stirring for approximately 2-3 hours.[2][14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[2]
-
Collect the white to off-white crystalline product by suction filtration and wash the filter cake with a small amount of cold water.
-
Dry the product under vacuum to yield this compound.
-
Protocol 2: General Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol provides a general method for reacting an aldehyde with this compound.[12]
-
Materials:
-
Substituted aromatic or aliphatic aldehyde (1.0 equivalent)
-
This compound (2.0 equivalents)
-
Solvent (e.g., Isopropanol, Ethanol, or Methanol)
-
Reflux apparatus
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in a suitable alcohol solvent, such as isopropanol. Isopropanol is often chosen as it facilitates easier crystallization of the product upon cooling.[12]
-
Add this compound (2.0 equivalents) to the solution at once.[12]
-
Heat the reaction mixture to reflux and maintain for 5-12 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product will typically crystallize out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The crude product can be further purified by recrystallization, often from an ethanol/water mixture.[14]
-
Protocol 3: Specific Synthesis of Nifedipine
This protocol is adapted from established procedures for synthesizing Nifedipine.[9][11]
-
Materials:
-
Methyl 2-(2-nitrobenzylidene)acetoacetate (1.0 equivalent, ~4.76 mol)
-
This compound (1.1 equivalents, ~5.22 mol)
-
Methanol
-
Pressurized reaction vessel or autoclave
-
Filtration apparatus
-
-
Procedure:
-
Charge a stirring-equipped, sealable reaction vessel with methyl 2-(2-nitrobenzylidene)acetoacetate (1.0 eq), this compound (1.1 eq), and methanol.[9] The molar ratio is optimized to ensure full conversion of the more complex benzylidene intermediate.[9]
-
Seal the vessel and heat the reaction mixture to approximately 85 °C. The pressure will rise to 1-3 bar.[9]
-
Upon reaction completion (monitored by HPLC), cool the mixture to a controlled temperature of 35-45 °C.[9] Isolating the product above room temperature can improve the purity profile.[9]
-
The crystallized Nifedipine is collected by filtration.
-
Wash the filter cake sequentially with cold methanol and water to remove unreacted starting materials and solvent.
-
Dry the product under vacuum. This process typically yields Nifedipine with high purity (e.g., >98%) and a yield of around 85%.[9]
-
Conclusion
This compound is a highly valuable and versatile C5 building block in pharmaceutical synthesis. Its unique electronic and structural properties make it an ideal precursor for constructing heterocyclic scaffolds, most notably the 1,4-dihydropyridine core essential for a major class of cardiovascular drugs.[1][3] The protocols outlined herein demonstrate its practical application in both its own synthesis and its subsequent use in complex molecule formation, underscoring its continued importance for researchers and professionals in drug development.
References
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This compound - Glindia. (n.d.). Glindia. Retrieved January 12, 2026, from [Link]
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Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]
-
Methyl 3- amino crotonate - Godavari Biorefineries Ltd. (n.d.). Godavari Biorefineries Ltd. Retrieved January 12, 2026, from [Link]
- US6294673B1 - Process for preparing nifedipine - Google Patents. (n.d.). Google Patents.
- CN111253304A - Preparation method of nifedipine - Google Patents. (n.d.). Google Patents.
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- CN114644567A - Preparation method of this compound - Google Patents. (n.d.). Google Patents.
-
Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 14. researchgate.net [researchgate.net]
The Versatility of Methyl 3-Aminocrotonate in Agrochemical Synthesis: A Senior Application Scientist's Guide
Introduction: The Strategic Importance of Methyl 3-Aminocrotonate
This compound (M3A), a β-enamino ester, is a pivotal building block in modern organic synthesis, with profound applications in the manufacturing of agrochemicals.[1] Its unique molecular architecture, featuring a conjugated system with both a nucleophilic amino group and an electrophilic α,β-unsaturated ester, imparts a versatile reactivity profile.[1] This dual functionality allows for its participation in a variety of chemical transformations, making it an indispensable precursor for the synthesis of complex heterocyclic scaffolds found in a range of insecticides, herbicides, and fungicides.[1][2] This guide provides an in-depth exploration of the practical applications of M3A in the agrochemical industry, complete with detailed protocols and insights into the chemical principles that underpin these synthetic strategies.
I. Insecticide Synthesis: The Hantzsch Reaction and Dihydropyridine Miticides
A significant application of this compound in the agrochemical sector is in the production of 1,4-dihydropyridine (DHP) derivatives. These compounds have demonstrated potent insecticidal activity, particularly as miticides.[3] The primary synthetic route to these crucial agrochemicals is the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that efficiently constructs the DHP ring system.[4]
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, a β-ketoester (or in this case, two equivalents of a β-enamino ester like M3A), and a nitrogen source.[5] The reaction proceeds through a series of intermediates, including an enamine and a chalcone-like species, which ultimately cyclize and dehydrate to form the stable 1,4-dihydropyridine ring. The choice of substituents on the starting materials allows for the generation of a diverse library of DHP derivatives, enabling the fine-tuning of their biological activity.[3]
Workflow for Hantzsch Dihydropyridine Synthesis
Caption: A generalized workflow for the Hantzsch synthesis of 1,4-dihydropyridine insecticides.
Protocol for the Synthesis of a Representative 1,4-Dihydropyridine Miticide
This protocol describes a general procedure for the synthesis of a methyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, a scaffold common in miticidal compounds.
Materials:
-
Substituted benzaldehyde (1.0 equivalent)
-
A suitable β-dicarbonyl compound (e.g., a 2-benzylidene-3-oxobutanamide derivative, 1.0 equivalent)
-
This compound (1.0 equivalent)
-
Isopropyl alcohol (solvent)
-
Ethanol/water mixture (for recrystallization)
-
Standard laboratory glassware, including a reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted benzaldehyde (1.0 equivalent) and the β-dicarbonyl compound (1.0 equivalent) in a suitable volume of isopropyl alcohol.
-
Addition of M3A: To the stirred solution, add this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 5 hours, or as determined by Thin Layer Chromatography monitoring).[6]
-
Crystallization: Upon completion of the reaction, remove the heat source and allow the mixture to cool to room temperature. The 1,4-dihydropyridine product will typically crystallize out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold isopropyl alcohol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture (e.g., 9:1 v/v), to yield the final product of high purity.[6]
Causality Behind Experimental Choices:
-
Solvent: Isopropyl alcohol is a common choice as it is a good solvent for the reactants and allows for a suitable reflux temperature to drive the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture is necessary to provide the activation energy for the multi-step condensation and cyclization process.
-
Recrystallization: This purification technique is effective for removing any unreacted starting materials or side products, resulting in a highly pure final compound.
Quantitative Data for Representative DHP Synthesis
| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |
| m-Methoxybenzaldehyde | Methyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | 5 | ~85 |
| p-Methoxybenzaldehyde | Methyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | 5 | ~90 |
| Benzaldehyde | Methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | 5 | ~80 |
| (Yields are representative and can vary based on specific reaction conditions and the purity of starting materials)[4] |
II. Herbicide Synthesis: A Gateway to Pyridine-Based Herbicides
This compound also serves as a valuable precursor for the synthesis of pyridine-based herbicides. The pyridine ring is a common scaffold in many herbicidal molecules that can act as inhibitors of essential plant processes, such as photosystem II (PSII) electron transport.[7] One such class of herbicides is the 2-cyano-3-substituted-pyridinemethylaminoacrylates.[7] While a direct, one-step synthesis from M3A is not explicitly detailed in readily available literature, a plausible synthetic route can be designed based on established organic chemistry principles.
Proposed Synthetic Pathway to Pyridine-Based Herbicides
Caption: A proposed synthetic pathway for pyridine-based herbicides from this compound.
Proposed Protocol for the Synthesis of a Pyridine-Based Herbicide Intermediate
This protocol outlines a plausible, multi-step synthesis of a pyridone intermediate, which can be further functionalized to produce the target herbicidal compounds.
Materials:
-
This compound (1.0 equivalent)
-
Substituted pyridine-acyl chloride (e.g., 2-chloro-3-pyridinecarbonyl chloride) (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., dichloromethane or benzene)
-
A suitable base (e.g., pyridine or triethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
Procedure:
-
N-Acylation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as pyridine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted pyridine-acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the N-acylated intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the N-acylated intermediate in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide) and heat the mixture to reflux to promote intramolecular cyclization to the corresponding pyridone derivative.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the pyridone derivative by column chromatography or recrystallization.
-
-
Further Functionalization:
-
The resulting pyridone can then undergo further chemical transformations, such as cyanation and substitution reactions, to introduce the desired functionalities of the final herbicidal product.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the N-acylation step to prevent the reaction of the acyl chloride with atmospheric moisture.
-
Base in N-Acylation: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Intramolecular Cyclization: The use of a base like sodium ethoxide facilitates the deprotonation of the active methylene group, initiating the intramolecular cyclization to form the stable pyridone ring.
III. Fungicide Synthesis: An Area of Potential
While the versatile reactivity of this compound makes it a plausible candidate for the synthesis of fungicidal compounds, particularly those containing a pyridine or other heterocyclic core, specific, well-documented protocols for this application are less prevalent in the readily accessible scientific literature.[1] However, the fundamental reactivity of M3A suggests its potential in constructing the backbones of various fungicidal molecules.
Many modern fungicides are based on heterocyclic scaffolds, and the principles of cyclocondensation reactions involving β-enamino esters like M3A could be applied to the synthesis of novel fungicidal agents. For instance, pyridine carboxamides are a known class of fungicides, and M3A could potentially be utilized in the construction of the pyridine ring of such compounds.[6]
Further research and development are needed to fully explore and document the utility of this compound in the synthesis of novel and effective fungicides. The development of new synthetic methodologies starting from this versatile building block could lead to the discovery of new fungicidal agents with improved efficacy and environmental profiles.
Safety Considerations
When handling this compound and the reagents involved in the described syntheses, it is essential to adhere to standard laboratory safety procedures. Personal protective equipment, including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.
Conclusion
This compound is a highly valuable and versatile intermediate in the manufacturing of a wide range of agrochemicals.[1] Its application in the Hantzsch synthesis of 1,4-dihydropyridine insecticides is well-established, providing an efficient route to this important class of miticides. Furthermore, its potential as a precursor for pyridine-based herbicides and fungicides highlights the broad scope of its utility. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of agrochemical development, facilitating the exploration of new and improved methods for crop protection.
References
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Glindia. (n.d.). This compound. Retrieved from [Link]
- Marr, J. G., & Wentland, M. P. (2005). Parallel, Solution Phase Synthesis of Dihydropyridine Miticides via a Versatile Multicomponent Reaction. Combinatorial Chemistry & High Throughput Screening, 8(7), 617–622.
- Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis of new unsymmetrical 1,4-dihydropyridine derivatives as potential anticancer agents.
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Suchem Laboratories. (n.d.). Methyl 3-Amino Crotonate. Retrieved from [Link]
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NIH. (n.d.). This compound. PubChem. Retrieved from [Link]
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N-acylation versus C-acylation of Methyl 3-aminocrotonate with acid chlorides.
An in-depth guide to the regioselective acylation of methyl 3-aminocrotonate, providing researchers with the mechanistic understanding and practical protocols required to selectively synthesize N-acylated (enamide) or C-acylated (enaminone) products.
Introduction: The Ambident Nucleophilicity of this compound
This compound is a valuable and versatile building block in organic synthesis, frequently employed in the construction of heterocyclic compounds and other complex molecular architectures.[1][2][3] Its utility stems from its nature as an enamine, which possesses two nucleophilic sites capable of reacting with electrophiles. This dual reactivity, known as ambident nucleophilicity, arises from the resonance delocalization of the nitrogen lone pair across the C=C-N system. Consequently, electrophilic attack by an acid chloride can occur at either the nitrogen atom, leading to an N-acylated product (an enamide), or at the α-carbon, yielding a C-acylated product (an enaminone).[1][4]
The ability to control the regioselectivity of this acylation is paramount, as enamides and enaminones are distinct chemical entities with different reactivities and applications. This guide elucidates the mechanistic principles governing this selectivity and provides detailed, field-proven protocols for directing the reaction toward the desired outcome.
Mechanistic Crossroads: N- vs. C-Acylation
The regiochemical outcome of the acylation of this compound is a classic example of the competition between kinetic and thermodynamic reaction control. Several factors, including the choice of base, solvent, and reaction temperature, can be manipulated to favor one pathway over the other.
Kinetic vs. Thermodynamic Control
In the acylation of an enamine, the initial site of attack is dictated by the energy of the respective transition states.
-
N-Acylation (Kinetic Pathway): The reaction at the nitrogen atom is generally faster and has a lower activation energy.[5][6][7] This is because the nitrogen is the most basic and sterically accessible site. Therefore, under conditions that favor irreversibility, such as low temperatures and short reaction times, N-acylation is the predominant pathway, yielding the kinetic product.[8]
-
C-Acylation (Thermodynamic Pathway): The C-acylated product, an enaminone, is often the more thermodynamically stable isomer due to the formation of a highly conjugated system and a stable intramolecular hydrogen bond.[9] For C-acylation to occur, the reaction conditions must allow for reversibility or a pathway that leads directly to the more stable product. This can sometimes be achieved at higher temperatures or with specific base/solvent combinations that facilitate equilibration from the N-acyl intermediate or promote direct attack at the carbon.[5]
The Role of Hard and Soft Acid-Base (HSAB) Theory
The HSAB principle provides a useful framework for predicting the preferred site of reaction.[10][11]
-
Hard Centers: The nitrogen atom of the enamine is considered a "hard" nucleophilic center due to its higher electronegativity and charge density. The acyl carbon of an acid chloride is a "hard" electrophilic acid.
-
Soft Centers: The α-carbon of the enamine is a "soft" nucleophilic center, as its nucleophilicity is derived from the polarizable π-system.
According to the HSAB principle, hard acids prefer to react with hard bases, while soft acids prefer to react with soft bases.[12][13][14] The hard-hard interaction between the acid chloride's carbonyl carbon and the enamine's nitrogen atom further explains why N-acylation is the kinetically favored process. Achieving C-acylation requires overcoming this inherent preference.
Critical Experimental Parameters
A systematic study on the acylation of this compound has shown that the choice of base and acid chloride is critical in determining the site selectivity.[1][2]
-
Base Selection: The base serves not only to neutralize the HCl byproduct but also to influence the reactive species in solution.
-
Pyridine: A relatively weak, non-nucleophilic base. It acts primarily as an acid scavenger. Its use strongly favors the kinetic N-acylation pathway.[1]
-
Triethylamine (TEA): A stronger, bulkier base. While often leading to N-acylation, its use with certain substrates, particularly α,β-unsaturated acid chlorides, can lead to complex rearrangements and different product outcomes.[1][2]
-
-
Solvent Effects: Anhydrous aprotic solvents like benzene, dichloromethane (DCM), or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the acid chloride and enamine.[15][16] The solvent's polarity can influence the stability of the transition states, but the choice of base remains the more dominant controlling factor.
-
Temperature: Low temperatures (e.g., 0 °C) are crucial for isolating the kinetic N-acylated product by minimizing the energy available to overcome the activation barrier for the C-acylation pathway or subsequent rearrangements.[1][8]
Application Protocols
The following protocols provide step-by-step instructions for achieving selective N- and C-acylation of this compound.
Protocol 1: Selective N-Acylation for the Synthesis of Enamides (Kinetic Control)
This protocol is designed to exclusively generate the N-acylated product by leveraging kinetic control. The use of pyridine at low temperatures ensures that the reaction proceeds via the pathway with the lowest activation energy.
Objective: To synthesize methyl (Z)-3-(acetylamino)but-2-enoate.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Benzene or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous benzene.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.[1][15]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure (Z)-enamide.
Causality Behind Choices:
-
Pyridine: As a mild base, it effectively scavenges the generated HCl without promoting side reactions or equilibration to the C-acylated product.[1]
-
Low Temperature (0 °C): This condition ensures the reaction is under kinetic control, favoring the faster N-acylation pathway and preventing potential rearrangements.[1]
-
Anhydrous Conditions: Essential to prevent the rapid hydrolysis of the highly reactive acetyl chloride.
Protocol 2: Directing the Reaction Towards C-Acylation
Achieving selective C-acylation of this compound is more challenging, as it competes with the kinetically favored N-acylation.[1] Studies have shown that while this compound strongly prefers N-acylation, related substrates like 3-aminocrotononitrile are better precursors for C-acylated products.[1][2] However, conditions can be optimized to increase the yield of the C-acylated product. This often involves using a different base or a more reactive acylating agent.
Objective: To synthesize methyl 2-acetyl-3-aminobut-2-enoate.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic anhydride (1.5 eq) or other highly reactive acylating agents
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution. Acylation with highly reactive anhydrides has been shown to occur at the carbon atom in some β-enamino esters.[9][17]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS to observe the formation of the C-acylated product alongside any N-acylated byproduct.
-
Work-up:
-
Carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Isolate the C-acylated product from the N-acylated isomer and other byproducts using preparative column chromatography.
Causality Behind Choices:
-
Reactive Acylating Agent: Using a highly electrophilic acylating agent like trifluoroacetic anhydride can alter the regioselectivity, favoring attack at the softer carbon nucleophile in certain cases.[9]
-
Absence of External Base (Initially): In this specific protocol, the reaction is attempted without a traditional amine base to see if the enamine itself can be acylated directly, potentially altering the reaction course. Subsequent addition of a non-nucleophilic base might be required to scavenge the acid byproduct.
Data Summary and Visualization
Table of Reaction Conditions
| Parameter | Selective N-Acylation (Kinetic Control) | Selective C-Acylation (Thermodynamic Favored) |
| Base | Pyridine (weak, non-nucleophilic) | Conditions often require stronger bases or no base with highly reactive acylating agents. |
| Solvent | Anhydrous aprotic (Benzene, DCM) | Anhydrous aprotic (DCM, THF) |
| Temperature | Low (0 °C) | Variable, may require higher temperatures for equilibration or specific conditions. |
| Acid Chloride | Standard aliphatic and aromatic acid chlorides | Highly reactive acylating agents (e.g., trifluoroacetic anhydride) may favor C-acylation. |
| Primary Product | (Z)-Enamide | Enaminone |
Reaction Pathway Diagram
Sources
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- 2. <p>Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity <em>vis</em><em>-</em><em>à</em><em>-</em><em>vi</em>s 3-aminocrotononitrile</p><p> </p><p><strong> </strong></p><strong><p> </p></strong> | Mukherjee | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]
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Application Notes and Protocols: Condensation Reaction of Methyl 3-Aminocrotonate with Aromatic Aldehydes for the Synthesis of 1,4-Dihydropyridines
Introduction
The condensation of methyl 3-aminocrotonate with aromatic aldehydes is a cornerstone of synthetic organic chemistry, primarily recognized for its role in the Hantzsch 1,4-dihydropyridine (DHP) synthesis . First reported by Arthur Hantzsch in 1881, this multicomponent reaction provides a straightforward and efficient pathway to construct the 1,4-dihydropyridine scaffold.[1][2][3] This heterocyclic motif is of immense pharmacological importance, forming the core structure of numerous blockbuster drugs, most notably the calcium channel blockers used in the management of cardiovascular diseases like hypertension and angina (e.g., Nifedipine, Amlodipine, Felodipine).[1][2][4][5][6][7][8] The versatility and robustness of this reaction have established it as an indispensable tool for researchers, medicinal chemists, and professionals in drug development. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, detailed experimental protocols, optimization strategies, and key applications.
Scientific Principles and Mechanistic Overview
The Hantzsch synthesis is a classic example of a multi-component reaction where an aldehyde, two equivalents of a β-ketoester (in this context, this compound serves as one of these, being an enamine equivalent of methyl acetoacetate), and a nitrogen source (provided by this compound itself) converge to form the 1,4-DHP ring.[1][9] The overall reaction can be dissected into a series of well-established transformations: a Knoevenagel condensation and a subsequent Michael addition, followed by cyclization and dehydration.
The generally accepted mechanism proceeds through two converging pathways:
-
Knoevenagel Condensation: One molecule of a β-ketoester (or in a classic Hantzsch, methyl acetoacetate) reacts with the aromatic aldehyde to form an α,β-unsaturated carbonyl compound, often referred to as a benzylidene intermediate.[9][10][11]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia or an amine to form an enamine, which in our case is the starting material, this compound.
These two key intermediates then react via a Michael addition, followed by intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the Hantzsch reaction mechanism involving this compound.
Caption: Simplified workflow of the Hantzsch 1,4-Dihydropyridine synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical laboratory-scale synthesis of a 1,4-dihydropyridine derivative using this compound and an aromatic aldehyde.
Materials and Reagents
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
This compound
-
Solvent (e.g., Isopropanol, Ethanol, or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Crystallization dish or beaker
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Protocol: Synthesis of Dimethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol).
-
Add this compound (2.53 g, 22 mmol, 2.2 equivalents).
-
Add the chosen solvent (e.g., 30 mL of isopropanol). Isopropanol is often favored as it can facilitate easier crystallization of the product upon cooling.[12]
-
Add a magnetic stir bar to the flask.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of 9:1 Dichloromethane/Methanol). The reaction time can vary from a few hours to over 24 hours depending on the specific aldehyde used.[12]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol-water mixture).[13]
-
Dry the purified crystals under vacuum.
-
Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7][14][15][16]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for 1,4-DHP synthesis.
Optimization and Reaction Parameters
The yield and purity of the Hantzsch condensation can be significantly influenced by several factors. Optimization is often necessary, especially when scaling up the reaction.[17]
| Parameter | Influence on Reaction | Recommended Conditions & Notes |
| Solvent | Affects solubility of reactants and product, influencing reaction rate and ease of crystallization. | Isopropanol, ethanol, and methanol are commonly used. Isopropanol often aids in direct crystallization from the reaction mixture.[12] Greener methods using water or solvent-free conditions have also been developed.[1][18] |
| Temperature | Higher temperatures generally increase the reaction rate. | Reflux conditions are standard.[12] Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes.[19] |
| Catalyst | While the classic reaction is often uncatalyzed, acids or bases can be used to accelerate the reaction. | Catalysts like p-toluenesulfonic acid (PTSA), alum, or various Lewis acids can improve yields and shorten reaction times, particularly in modern variations.[1][20] |
| Reactant Stoichiometry | The ratio of reactants is crucial for driving the reaction to completion and minimizing side products. | Typically, two equivalents of the β-keto component (here, this compound) are used for every one equivalent of the aldehyde. A slight excess of the aminocrotonate may be beneficial. |
| Purity of Reagents | Impurities in the starting materials, especially the this compound, can lead to side reactions and lower yields.[12][21] | Use of high-purity reagents is recommended. This compound can be freshly prepared or purified if necessary. |
Applications in Drug Discovery and Development
The 1,4-dihydropyridine scaffold synthesized through this condensation reaction is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide array of biological activities.
-
Calcium Channel Blockers: This is the most prominent application. 1,4-DHPs are potent L-type calcium channel blockers, leading to vasodilation and a reduction in blood pressure.[6][7][8]
-
Antimicrobial and Antifungal Agents: Certain DHP derivatives have shown significant efficacy against various bacteria and fungi.[22]
-
Anticancer Activity: The DHP core has been incorporated into novel compounds investigated for their anti-tumor properties.[8][22]
-
Other Therapeutic Areas: Research has explored DHP derivatives for a multitude of other applications, including as antitubercular, antioxidant, and neuroprotective agents.[8][22][23]
The widespread utility of this scaffold underscores the importance of the Hantzsch reaction in providing access to vast chemical diversity for drug discovery programs.[4][6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or impure reagents.- Suboptimal reaction temperature.- Incorrect solvent choice.- Competing side reactions. | - Verify the purity of this compound.[12]- Ensure the reaction is maintained at the proper reflux temperature.- Experiment with different solvents (e.g., ethanol, methanol).- Consider adding a catalyst like PTSA to improve efficiency.[1] |
| Formation of Byproducts | - Oxidation of the 1,4-DHP to the corresponding pyridine.- Self-condensation of reactants.- Formation of Knoevenagel intermediate as a major product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Ensure correct stoichiometry and controlled heating.- Optimize reaction time; prolonged heating can lead to degradation or side reactions. |
| Difficulty in Crystallization | - Product is highly soluble in the reaction solvent.- Presence of oily impurities. | - After cooling to room temperature, concentrate the reaction mixture by partially removing the solvent under reduced pressure before cooling in an ice bath.- Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation (trituration).- If impurities are the issue, purify the crude product via column chromatography before attempting recrystallization. |
References
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. Available at: [Link]
-
Video: Aldol Condensation with β-Diesters - JoVE. Available at: [Link]
-
Knoevenagel condensation mechanism and applications - Purechemistry. Available at: [Link]
-
Full article: Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes - Taylor & Francis Online. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]
-
The Molecular Building Blocks of Modern Medicine: Exploring Dihydropyridine Derivatives. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. Available at: [Link]
-
Optimization of the reaction conditions for the Hantzsch condensation... - ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC - NIH. Available at: [Link]
-
A spectroscopic investigation of hydrogen bond patterns in crystalline and amorphous phases in dihydropyridine calcium channel blockers - PubMed. Available at: [Link]
-
Synthesis and significance of 1,4-dihydropyridine drug analogs. Available at: [Link]
-
Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture - ACS Publications. Available at: [Link]
-
1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed. Available at: [Link]
-
The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]
-
Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Available at: [Link]
-
Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. Available at: [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. Available at: [Link]
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-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available at: [Link]
-
Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Publishing. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Table 4 Synthesis of 1,4-dihydropyridine derivatives using aldehyde,... - ResearchGate. Available at: [Link]
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Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - NIH. Available at: [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Available at: [Link]
-
Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations - YouTube. Available at: [Link]
-
Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. Available at: [Link]
-
Three-component reaction of aromatic aldehydes with amine and diethylphosphite. Available at: [Link]
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- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Nifedipine from Methyl 3-aminocrotonate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Nifedipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1] The synthesis is based on the Hantzsch 1,4-dihydropyridine synthesis, a classic multi-component reaction.[2][3] This guide focuses on a specific, efficient iteration of the Hantzsch reaction: the condensation of Methyl 3-aminocrotonate with Methyl 2-(2-nitrobenzylidene)acetoacetate. We will delve into the reaction mechanism, provide a detailed experimental protocol, and outline methods for purification and characterization, grounded in established scientific literature and process patents.
Introduction: The Hantzsch Synthesis of Nifedipine
Nifedipine, chemically known as dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, exerts its therapeutic effect by blocking the influx of calcium ions into vascular smooth muscle cells and myocardial cells, leading to vasodilation.[1] Its synthesis was pioneered by Hantzsch in 1882 and remains a cornerstone of heterocyclic chemistry.[2]
The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an ammonia source.[2][4] The variant detailed herein is a two-step process where 2-nitrobenzaldehyde is first condensed with methyl acetoacetate to form Methyl 2-(2-nitrobenzylidene)acetoacetate. This intermediate is then reacted with this compound (an enamine) to form the final dihydropyridine ring of Nifedipine. This stepwise approach can offer better control and improved yields.[5][6][7]
Reaction Mechanism and Stoichiometry
The core of this synthesis is the formation of the 1,4-dihydropyridine ring. The reaction proceeds via the condensation of an enamine (this compound) with an α,β-unsaturated ketoester (Methyl 2-(2-nitrobenzylidene)acetoacetate). The mechanism can be understood as a sequence of Michael addition, cyclization, and dehydration steps.
Key Reactants:
-
Methyl 2-(2-nitrobenzylidene)acetoacetate: This intermediate is formed from the Knoevenagel condensation of 2-nitrobenzaldehyde and methyl acetoacetate. It provides the C4-aryl substituent and the C3-carbomethoxy group.
-
This compound: This enamine serves as the nitrogen source and provides the C2, C6-dimethyl groups and the C5-carbomethoxy group for the dihydropyridine ring.[8]
Caption: Reaction mechanism for Nifedipine synthesis.
Materials and Experimental Protocol
Reagents and Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| Methyl 2-(2-nitrobenzylidene)acetoacetate | 39562-27-1 | 249.22 | Solid, intermediate |
| This compound | 14205-39-1 | 115.13 | Solid, enamine source[9] |
| Methanol (MeOH) | 67-68-1 | 32.04 | Solvent, AR grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For washing |
Equipment
-
Jacketed glass reactor or round-bottom flask with a reflux condenser and overhead stirrer
-
Heating mantle or oil bath with temperature controller
-
Buchner funnel and vacuum flask for filtration
-
Vacuum oven for drying
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Step-by-Step Synthesis Protocol
This protocol is adapted from established industrial processes, which have demonstrated high yields and purity.[5][6][7]
Workflow Diagram:
Caption: Step-by-step workflow for Nifedipine synthesis.
Procedure:
-
Charging the Reactor: In a closed stirring vessel, charge 1185 g (4.76 mol) of Methyl 2-(2-nitrobenzylidene)acetoacetate and 600 g (5.22 mol) of this compound.[5] Note the slight molar excess (approx. 1.1:1) of the aminocrotonate.
-
Solvent Addition: Add 1900 ml of methanol to the vessel.[5]
-
Reaction: Seal the vessel and begin stirring. Heat the reaction mixture to 85°C. Maintain this temperature and continue stirring for 10 hours. The reaction is typically carried out under a pressure of approximately 1 to 3 bar.[5][7]
-
Crystallization: After the reaction period, cool the mixture to 40°C. Nifedipine will crystallize out of the solution. Isolating the product above room temperature (e.g., 35-45°C) is a preferred method to enhance purity.[5][6]
-
Filtration: Filter the resulting crystallizate under suction using a Buchner funnel.[5][7]
-
Washing: Wash the collected solid first with cold methanol and then with deionized water to remove any unreacted starting materials and solvent-soluble impurities.[5][7]
-
Drying: Dry the final product in a vacuum oven until a constant weight is achieved. A typical yield for this process is around 85%.[5]
Purification and Characterization
The described protocol yields Nifedipine of high purity, often meeting pharmacopeial standards without further recrystallization.[4] However, the purity should always be confirmed analytically.
Characterization Techniques
| Technique | Expected Result / Observation |
| Melting Point | 171-175°C[4] |
| Thin Layer Chromatography (TLC) | A single spot should be observed, indicating the absence of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for quantitative purity assessment. USP methods are available for assay.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (ester), C-O, and NO₂ (nitro) functional groups should be present.[2] |
| UV-Vis Spectroscopy | Nifedipine exhibits characteristic absorbance maxima in solvents like methanol.[2] |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline state of the final product.[10][11] |
| Differential Scanning Calorimetry (DSC) | Can be used to confirm the melting point and identify any polymorphic forms.[10][11] |
Safety and Handling
Researcher Responsibility: Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for each reagent used.[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Conduct the synthesis in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors or dust.
-
Handling Nifedipine: Nifedipine is a potent pharmaceutical agent and is harmful if swallowed.[14] It is also light-sensitive and should be stored in a tightly closed container protected from light.[13] Avoid dust formation during handling.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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Methyl 3-Aminocrotonate: A Linchpin in the Synthesis of Dihydropyridine Calcium Channel Blockers
For Immediate Release
Methyl 3-aminocrotonate has emerged as a critical precursor in the pharmaceutical industry, particularly in the synthesis of a prominent class of calcium channel blockers known as dihydropyridines (DHPs).[1][2] These drugs, including widely prescribed medications like nifedipine and amlodipine, are essential in the management of cardiovascular diseases such as hypertension and angina.[1][2][3][4] The versatility of this compound in the renowned Hantzsch synthesis makes it an indispensable building block for creating the core dihydropyridine structure responsible for the therapeutic effects of these drugs.[1][2][5]
The Cornerstone of Dihydropyridine Synthesis: The Hantzsch Reaction
The Hantzsch dihydropyridine synthesis, a classic multi-component reaction first reported in 1882, remains a highly efficient and straightforward method for constructing the dihydropyridine ring system.[5][6][7][8] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, often ammonia or ammonium acetate.[5][7][9] this compound serves as a key intermediate, often formed in situ from a β-ketoester and ammonia, or used directly to streamline the process.[1][10][11]
The general mechanism of the Hantzsch synthesis can be understood through two primary pathways that converge:
-
Knoevenagel Condensation: One equivalent of a β-ketoester reacts with an aldehyde to form an α,β-unsaturated carbonyl intermediate.[5][12]
-
Enamine Formation: A second equivalent of a β-ketoester reacts with ammonia to produce a β-enamino ester, which is essentially what this compound is.[5]
-
Michael Addition and Cyclization: The α,β-unsaturated carbonyl compound then undergoes a Michael addition with the enamine, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[5]
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Application in the Synthesis of Key Calcium Channel Blockers
Nifedipine Synthesis:
Nifedipine, a first-generation dihydropyridine, is synthesized via the classical Hantzsch reaction.[13] The process involves the condensation of 2-nitrobenzaldehyde, two equivalents of methyl acetoacetate, and ammonia.[13] In a streamlined variation, this compound can be reacted directly with methyl 2-(2-nitrobenzylidene)acetoacetate.[14]
Amlodipine Synthesis:
The synthesis of amlodipine, a second-generation dihydropyridine, is more complex due to its unsymmetrical structure.[15] A common route involves the reaction of 2-chlorobenzaldehyde with a protected aminoethoxy-methylacetoacetate and this compound.[10][11] The use of a protecting group for the amino side chain, such as a phthalimido group, is a key step, which is later removed to yield amlodipine.[16]
Detailed Protocol: Synthesis of a Nifedipine Analogue via Hantzsch Reaction
This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine derivative, analogous to nifedipine, using this compound.
Materials:
-
2-Nitrobenzaldehyde
-
This compound
-
Methyl acetoacetate
-
Methanol or Ethanol
-
Ammonia solution (25%) or Ammonium acetate
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 1 equivalent of 2-nitrobenzaldehyde and 1 equivalent of methyl acetoacetate in a suitable solvent like methanol or ethanol.
-
Addition of Precursor: To the stirred solution, add 1 equivalent of this compound. Alternatively, 2 equivalents of methyl acetoacetate and 1 equivalent of ammonia can be used, where this compound is formed in situ.[13]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 5-18 hours).[17] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[18]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.[17] Collect the solid product by filtration.
-
Purification: Wash the crude product with cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,4-dihydropyridine product.[19]
| Parameter | Typical Range/Value | Reference |
| Reactant Ratio | Aldehyde:β-ketoester:Ammonia = 1:2:1 | [5][13] |
| Solvent | Ethanol, Methanol, Water, Glycerol | [5][13] |
| Reaction Temperature | Reflux temperature of the solvent | [17] |
| Reaction Time | 2 - 20 hours | [14] |
| Yield | Good to excellent (can exceed 85%) | [6][14] |
Mechanism of Action: How Dihydropyridine Calcium Channel Blockers Work
Dihydropyridine calcium channel blockers exert their therapeutic effects by inhibiting the influx of calcium ions (Ca2+) into vascular smooth muscle cells and cardiac myocytes through L-type voltage-gated calcium channels.[3][20][21][22][23]
By blocking these channels, dihydropyridines cause relaxation of the arterial vascular smooth muscle, leading to vasodilation.[22] This widening of the blood vessels reduces peripheral resistance and, consequently, lowers blood pressure.[21][22] While they have a predominant effect on blood vessels, they have less of an impact on the heart muscle itself compared to other classes of calcium channel blockers.[21][22]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Amlodipine, UK-4834011, Norvasc(as besylate)-药物合成数据库 [drugfuture.com]
- 11. patents.justia.com [patents.justia.com]
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- 14. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]
- 15. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
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- 19. CN103204814A - Preparation method of nifedipine as well as impurity separating method and application of nifedipine - Google Patents [patents.google.com]
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- 21. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
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- 23. youtube.com [youtube.com]
Application Notes and Protocols for the Continuous Flow Synthesis of β-Amino Crotonates
Introduction: The Strategic Imperative for Continuous Flow in the Synthesis of β-Amino Crotonates
β-Amino crotonates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, most notably as precursors to 1,4-dihydropyridine calcium channel blockers like Nifedipine, Nicardipine, and Benidipine.[1][2] The traditional batch production of these enamines, while established, often contends with challenges related to reaction control, product purity, and scalability. The exothermic nature of the reaction between β-ketoesters and amines can lead to thermal runaway in large batch reactors, necessitating cryogenic conditions to manage heat evolution.[3] This, in turn, increases operational costs and complexity. Furthermore, batch processes can suffer from longer reaction times and lower yields, with typical returns around 85%.[4]
Continuous flow chemistry emerges as a superior paradigm for the synthesis of β-amino crotonates, offering enhanced safety, improved product quality, and greater operational efficiency.[5][6] The high surface-area-to-volume ratio in microreactors or tubular reactors provides exceptional heat transfer, mitigating the risk of thermal runaway and enabling reactions to be performed at ambient or elevated temperatures safely.[7][8] This precise control over reaction parameters translates to higher yields (often exceeding 93%), exceptional purity (>99.98%), and significantly reduced reaction times, sometimes on the order of seconds.[2][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the continuous flow synthesis of β-amino crotonates, from fundamental principles to detailed experimental protocols and process optimization strategies.
Reaction Mechanism and Theoretical Background: The Chemistry of Enamine Formation
The synthesis of β-amino crotonates is a classic example of enamine formation, involving the reaction of a β-ketoester with a primary amine or ammonia. The reaction proceeds through a series of equilibrium steps, and the use of a continuous flow setup allows for precise manipulation of these equilibria to favor product formation.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the β-ketoester to form a tetrahedral intermediate known as a carbinolamine.[10]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a better leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (which can be another molecule of the amine reactant) removes a proton from the α-carbon, leading to the formation of the stable enamine product.[11]
The presence of an acid catalyst, such as acetic acid, can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.[2]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical experimental workflow for the continuous flow synthesis of β-amino crotonates.
Caption: A schematic representation of the continuous flow synthesis process for β-amino crotonates.
Detailed Experimental Protocol: Synthesis of Methyl 3-Aminocrotonate
This protocol details the synthesis of this compound from methyl acetoacetate and aqueous ammonia in a continuous flow system.
Materials:
-
Methyl acetoacetate (ReagentPlus®, ≥99%)
-
Aqueous ammonia (25% solution)
-
Isopropanol (ACS reagent, ≥99.5%)
-
Acetic acid (glacial, ≥99.7%)
-
Continuous flow reactor system (e.g., stainless steel or PFA tubing)
-
Syringe pumps (2)
-
T-mixer
-
Back pressure regulator (optional, but recommended for maintaining stable flow)
-
Heating/cooling circulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of methyl acetoacetate in isopropanol (e.g., 1 M).
-
Solution B: Use a 25% aqueous ammonia solution. If catalysis is desired, acetic acid can be added to this solution (e.g., 0.1 M).
-
-
System Setup:
-
Assemble the continuous flow reactor as shown in the workflow diagram. A stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) is suitable.[2]
-
Connect the reagent solutions to the syringe pumps.
-
Set the desired temperature for the tubular reactor using the circulator.
-
If using a back pressure regulator, set it to the desired pressure (e.g., 5 bar) to prevent outgassing of ammonia.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. For example, for a 1:3 molar ratio of methyl acetoacetate to ammonia and a total flow rate of 1 mL/min in a 1 mL reactor volume, the residence time would be 1 minute.
-
Start the pumps simultaneously to introduce the reagents into the T-mixer and then into the heated reactor.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
-
Work-up and Purification:
-
The product stream can be collected in a flask. For many applications, the resulting β-amino crotonate is of high purity and may crystallize upon cooling, requiring no further purification.[9]
-
If necessary, the solvent and excess ammonia can be removed under reduced pressure.
-
The purity of the product can be determined by analytical techniques such as NMR, GC, or HPLC. A purity of >99.98% is achievable.[2]
-
Process Optimization and Parameter Effects
The yield and purity of β-amino crotonates are highly dependent on the reaction parameters. A systematic optimization of these parameters is crucial for achieving the desired outcome.
| Parameter | Range | Effect on Yield and Purity | Rationale and Insights |
| Temperature | 20-60 °C | Increasing temperature generally increases the reaction rate, leading to higher yields at shorter residence times.[12] | The reaction is exothermic, but the excellent heat transfer in a flow reactor allows for safe operation at higher temperatures, pushing the equilibrium towards the product. |
| Residence Time | 30 s - 22 min | Longer residence times generally lead to higher conversions, but excessively long times can lead to side product formation.[2] | Optimization is key to maximizing throughput while maintaining high purity. The optimal residence time is dependent on other parameters like temperature and reactant concentration. |
| Stoichiometry (Amine:Ketoester) | 1:1 to 3:1 | An excess of the amine component generally favors product formation and can lead to higher yields.[2] | Le Chatelier's principle dictates that an excess of one reactant will drive the equilibrium towards the product side. |
| Solvent | Isopropanol, or solvent-free | Isopropanol can facilitate mixing and prevent potential clogging.[2] However, solvent-free conditions offer a "greener" process and simplify downstream processing.[9] | The choice of solvent depends on the specific reactants and the desired process intensity. Solvent-free processes are often preferred for their higher atom economy. |
| Catalyst (Acid) | 0 - 1 mol equivalent | An acid catalyst like acetic acid can significantly reduce the required reaction time by activating the ketoester.[2] | The catalyst protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/Conversion | - Insufficient residence time- Low reaction temperature- Incorrect stoichiometry | - Increase residence time by decreasing the flow rate.- Increase the reactor temperature.- Increase the molar ratio of the amine to the ketoester. |
| Reactor Clogging | - Product precipitation in the reactor- Use of a solvent in which the product is poorly soluble | - Increase the reaction temperature to improve solubility.- Use a co-solvent to enhance solubility.- Consider a solvent-free process if the product has a low melting point. |
| Side Product Formation | - Excessively long residence time- High reaction temperature leading to degradation | - Decrease the residence time.- Lower the reaction temperature.- Optimize stoichiometry to avoid excess of a reactive component. |
| Inconsistent Flow/Pressure Fluctuations | - Outgassing of volatile reagents (e.g., ammonia)- Leaks in the system | - Use a back pressure regulator to maintain a single-phase flow.- Check all fittings and connections for leaks. |
Logical Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the continuous flow synthesis of β-amino crotonates.
Caption: A decision tree for troubleshooting common problems in continuous flow synthesis.
Broader Context and Related Syntheses in Flow
The principles of continuous flow synthesis for β-amino crotonates can be extended to other important multicomponent reactions for the synthesis of heterocyclic compounds.
-
Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form dihydropyridines, which can then be oxidized to pyridines.[13] Continuous flow offers significant advantages in controlling the exothermic nature of this reaction and allows for the safe handling of intermediates.[14][15]
-
Knorr Pyrrole Synthesis: This synthesis involves the reaction of an α-amino-ketone with a β-ketoester to produce substituted pyrroles.[16] The in-situ generation of the often unstable α-amino-ketone can be efficiently managed in a continuous flow setup, minimizing side reactions.[8]
-
Paal-Knorr Pyrrole Synthesis: This method utilizes a 1,4-dicarbonyl compound and a primary amine or ammonia to synthesize pyrroles.[17][18] Continuous flow processing can accelerate this reaction and facilitate the use of various catalysts, including solid-supported reagents for easier purification.[19]
Conclusion: Embracing the Future of Pharmaceutical Intermediate Manufacturing
The continuous flow synthesis of β-amino crotonates represents a significant advancement over traditional batch methods. The enhanced safety, superior control over reaction parameters, higher yields, and exceptional purity make it an attractive and economically viable approach for the pharmaceutical industry. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can harness the power of flow chemistry to streamline the production of these critical intermediates, accelerating the development of new and improved medicines.
References
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Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]
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Council of Scientific & Industrial Research. (2012). Process for continuous flow synthesis of β-amino crotonate. WIPO Patent WO/2012/147103. Retrieved from [Link]
- Council of Scientific & Industrial Research. (2015). Process for continuous flow synthesis of beta-amino crotonate. U.S. Patent No. 9,199,913 B2.
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Enamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Enamines from Aldehydes and Ketones with Secondary Amines. (2023, January 22). In Chemistry Steps. Retrieved from [Link]
-
European Patent Office. (2018). Process for continuous flow synthesis of beta-amino crotonate. EP 2702035 B1. Retrieved from [Link]
-
Gutmann, B., & Kappe, C. O. (2017). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências, 89(1 Suppl), 559-588. [Link]
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023, September 20). In OpenStax. Retrieved from [Link]
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Stork Enamine Synthesis. (2021, July 7). Dhruv Ved Academy. Retrieved from [Link]
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Thermodynamics of enol and enamine formation from an alkyne and a ketone. (n.d.). ResearchGate. Retrieved from [Link]
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Technology Networks. (2013, November 18). One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. Retrieved from [Link]
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Vapourtec. (n.d.). Advantages of continuous flow production. Retrieved from [Link]
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Balakrishna, A., Kavitha, G., & Reddy, B. V. S. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(3), 361-409. [Link]
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Benefits of Continuous Flow Chemistry. (n.d.). Mettler Toledo. Retrieved from [Link]
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Enamine Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The real advantages of continuous flow chemistry. (2022, January 27). Stoli Chem. Retrieved from [Link]
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Tibhe, J., et al. (2014). Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. Journal of Flow Chemistry, 4(2), 92-97. [Link]
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Williams, D. T., et al. (2019). Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades. Angewandte Chemie International Edition, 58(52), 18660-18664. [Link]
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Enamines. (2024, September 2). Making Molecules. Retrieved from [Link]
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Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. Retrieved from [Link]
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Integrating continuous flow synthesis with in-line analysis and data generation. (2020). Organic & Biomolecular Chemistry, 18(35), 6835-6853. [Link]
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The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (2013). DSpace@MIT. Retrieved from [Link]
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Flow cells for in-line and on-line analysis in flow synthesis. (2021). ResearchGate. Retrieved from [Link]
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End-to-End continuous Manufacturing of Pharmaceuticals Integrated Synthesis, Purification, and Final Dosage Formation. (2016). DSpace@MIT. Retrieved from [Link]
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Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. (2021). Indian Journal of Chemistry, 60B(1), 123-131. [Link]
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Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. (2004). Accounts of Chemical Research, 37(8), 548-557. [Link]
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Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. (2021). Crystals, 11(11), 1383. [Link]
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Application Notes & Protocols for the Lab-Scale Preparation of Methyl 3-Aminocrotonate
Version: 1.0
Abstract
This comprehensive technical guide provides detailed protocols and in-depth scientific context for the laboratory-scale synthesis of methyl 3-aminocrotonate from methyl acetoacetate and ammonia. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the underlying reaction mechanism, provide step-by-step experimental procedures, discuss critical process parameters, and outline methods for purification and characterization. All procedures are grounded in established chemical principles to ensure reproducibility and safety.
Introduction: The Significance of this compound
This compound, also known as methyl 3-amino-2-butenoate, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structural motif, featuring a conjugated system with an amino group and a methyl ester, makes it a versatile building block.[1][2] Notably, it is a key precursor in the Hantzsch synthesis of 1,4-dihydropyridines, a class of drugs widely used as calcium channel blockers for the treatment of hypertension and angina.[3][4][5] The enamine functionality allows for diverse chemical transformations, making it a valuable synthon in organic chemistry.[1] This guide will focus on its efficient preparation from readily available starting materials.
Reaction Mechanism and Rationale
The synthesis of this compound from methyl acetoacetate and ammonia proceeds via a nucleophilic addition-elimination reaction, forming a stable enamine. The reaction is favored due to the formation of a conjugated system and, in the case of the predominant Z-isomer, a stabilizing intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[1]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic keto-carbonyl carbon of methyl acetoacetate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration (loss of a water molecule) to form the enamine product, this compound.
The presence of a small amount of water can be critical in aqueous ammonia protocols to prevent the formation of the major side product, acetoacetamide.[6]
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Application Note: A Strategic Approach to Amlodipine Synthesis via Hantzsch Condensation Utilizing Methyl 3-Aminocrotonate
Introduction: The Significance of Amlodipine and its Synthetic Strategy
Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscles, leading to vasodilation and a reduction in blood pressure.[1] The core of the amlodipine molecule is a 1,4-dihydropyridine ring, a structure efficiently assembled through the classic Hantzsch pyridine synthesis.[4][5][6]
This application note provides an in-depth guide to a robust and industrially relevant synthetic route to amlodipine. The strategy hinges on the Hantzsch multicomponent reaction, where methyl 3-aminocrotonate serves as a pivotal building block.[7][8][9][10] We will explore the causality behind the experimental design, including the use of a protecting group strategy to ensure high purity and yield, followed by detailed, field-proven protocols for each synthetic stage.
Mechanistic Rationale: The Hantzsch Reaction in Amlodipine Synthesis
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, a β-ketoester, and an enamine or ammonia source. In this specific synthesis of amlodipine, the key components are:
-
Aldehyde: 2-Chlorobenzaldehyde, which will become the C4-substituent on the dihydropyridine ring.
-
β-Ketoester: Ethyl 4-(2-phthalimidoethoxy)acetoacetate. The phthalimido group serves as a robust protecting group for the primary amine in the side chain, preventing unwanted side reactions during ring formation.[3][6] This is a critical choice for process control and purity.
-
Enamine: this compound. This molecule acts as the pre-formed enamine component, providing the nitrogen atom for the heterocycle and contributing to the final ester and methyl group substitutions on the ring.[7][9]
The reaction proceeds through a series of well-established steps, beginning with a Knoevenagel condensation between the 2-chlorobenzaldehyde and one of the β-ketoester molecules. This is followed by a Michael addition of the this compound, cyclization, and finally dehydration to form the stable dihydropyridine ring of the protected intermediate, known as phthalimidoamlodipine.[3][6][11] The use of a protected intermediate is advantageous as it is a stable, crystalline solid that can be easily purified, ensuring that the subsequent deprotection step begins with high-purity material.[3][12]
Visualized Synthetic Workflow
The overall synthetic pathway from starting materials to the final active pharmaceutical ingredient (API), amlodipine besylate, is depicted below. This workflow highlights the two primary stages: the Hantzsch condensation to form the protected intermediate and the subsequent deprotection and salt formation.
Caption: Logical flow for the synthesis of Amlodipine Besylate.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction, isolation, and purification.
Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate
This stage involves the core Hantzsch condensation to create the protected amlodipine precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-(2-phthalimidoethoxy)acetoacetate (1.0 equiv.), 2-chlorobenzaldehyde (1.0 equiv.), and this compound (1.1 equiv.).
-
Solvent Addition: Add a suitable solvent, such as isopropanol or ethanol, to the flask (approx. 3-5 mL per gram of the limiting reagent).[11]
-
Initiation: Add a catalytic amount of glacial acetic acid (approx. 0.1 equiv.) to the mixture.
-
Condensation: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 16-24 hours.[11][13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Upon completion, cool the mixture to room temperature and then further chill in an ice bath (0-5°C) to induce crystallization.[3]
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol or methanol) to remove unreacted starting materials.[11]
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethyl acetate or glacial acetic acid.[3][12] Dry the purified white to off-white solid under vacuum at 50-60°C.
Protocol 2: Deprotection to Amlodipine Free Base
This step removes the phthalimido group to reveal the primary amine side chain.
-
Reaction Setup: Suspend the purified phthalimidoamlodipine (1.0 equiv.) in a 40% aqueous solution of methylamine.[3] The volume should be sufficient to create a stirrable slurry.
-
Deprotection: Stir the suspension vigorously at ambient temperature (25-30°C) for 24-30 hours.[3][11] The reaction progress can be monitored by HPLC until the starting material is consumed.
-
Extraction: Upon completion, add a water-immiscible organic solvent, such as toluene or dichloromethane, to the reaction mixture and stir for 30 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The amlodipine free base will be in the organic layer, while the phthalimide byproduct will remain in the aqueous layer.
-
Isolation: Collect the organic layer. The solvent can be removed under reduced pressure to yield amlodipine free base as an oil or solid, which can be used directly in the next step.
Protocol 3: Formation of Amlodipine Besylate Salt
The final step converts the free base into the stable and pharmaceutically acceptable besylate salt.
-
Dissolution: Dissolve the amlodipine free base from the previous step in a suitable solvent, such as ethanol or isopropanol.
-
Acidification: Prepare a solution of benzenesulfonic acid (1.0 equiv.) in the same solvent and add it dropwise to the stirred amlodipine solution.
-
Crystallization: The amlodipine besylate salt will precipitate out of the solution. Stir the mixture at room temperature for a few hours to ensure complete precipitation.
-
Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C to yield high-purity amlodipine besylate.
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for this synthetic route.
| Stage | Key Reactants | Solvent System | Typical Temperature | Typical Duration | Expected Yield |
| 1. Hantzsch Condensation | 2-Chlorobenzaldehyde, Ethyl 4-(2-phthalimidoethoxy)acetoacetate, this compound | Isopropanol / Acetic Acid | 80-90°C (Reflux) | 16-24 hours | 70-85% |
| 2. Deprotection | Phthalimidoamlodipine, Aqueous Methylamine | Water / Toluene | 25-30°C | 24-30 hours | >90% |
| 3. Salt Formation | Amlodipine Free Base, Benzenesulfonic Acid | Ethanol or Isopropanol | Room Temperature | 2-4 hours | >95% |
Conclusion
The Hantzsch synthesis utilizing this compound provides a reliable and scalable pathway to amlodipine. The strategic use of a phthalimido protecting group is a cornerstone of this process, allowing for the isolation and purification of a key intermediate, which ultimately leads to a final API of high purity. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis and development of this vital cardiovascular drug.
References
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate in Amlodipine Synthesis and Pharmaceutical Applications.
- Pharmapproach. AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020-10-19).
- ChemicalBook. This compound | 14205-39-1. (2025-07-24).
- Chemical Synthesis. Exploring this compound: Properties, Applications, and Manufacturing.
- Benchchem. This compound | 14205-39-1.
- Google Patents. EP1368315A4 - PROCESS FOR PREPARING AMLODIPINE.
- Google Patents. US6653481B2 - Process for making amlodipine.
- ResearchGate. Synthesis of Amlodipine Using Aza Diels-Alder Reaction. (2025-08-09).
- Google Patents. US20020132834A1 - Method for preparing amlodipine.
- Google Patents. EP1368315B1 - Method for preparing amlodipine.
- Sigma-Aldrich. This compound 97 14205-39-1.
- Guidechem. This compound 21731-17-9 wiki.
- Yaoshebao. Amlodipine, UK-4834011, Norvasc(as besylate)-药物合成数据库.
- Google Patents. US20070260065A1 - Process for preparing amlodipine.
- Benchchem. Technical Support Center: High-Purity Amlodipine Besylate Synthesis and Purification.
- Google Patents. EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization.
- Google Patents. CN101367759A - Synthesis of high-purity amlodipine besylate.
- European Patent Office. Process for determining the purity of amlodipine - EP 1577298 A1. (2001-08-15).
- Google Patents. US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use.
- Benchchem. Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis.
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Application Note: A High-Yield, Solvent-Free Protocol for the Synthesis of a Spiro[indane-2,4'-dihydropyridine] Derivative via Solid-State Cascade Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of Green Chemistry and Spiro-Heterocycle Synthesis
In the landscape of modern medicinal chemistry, spiro-heterocycles represent a privileged structural class.[1] Their rigid, three-dimensional architecture provides a unique topographical profile for interacting with biological targets, making them highly sought-after scaffolds in drug discovery programs.[2] Spiro-oxindoles and related frameworks have demonstrated a wide spectrum of biological activities, including significant anticancer potential.[1] However, the synthesis of these complex molecules often involves multi-step, solvent-intensive procedures.
This application note details a robust and environmentally benign protocol for the synthesis of a highly functionalized spiro[indane-2,4'-dihydropyridine] derivative. The method leverages a solid-state cascade reaction between methyl 3-aminocrotonate and ninhydrin. This mechanochemical approach embodies the core principles of green chemistry: it is solvent-free, catalyst-free, proceeds with exceptional atom economy, and generates the product in quantitative yield with high purity, often obviating the need for chromatographic separation.[3][4] The reaction's simplicity, efficiency, and waste-free nature make it an exemplary model for sustainable synthesis in both academic and industrial research settings.[3][5]
Reaction Principle and Cascade Mechanism
The reaction's success hinges on the unique reactivity of the two starting materials in the solid state. Ninhydrin, a hydrated vicinal triketone, acts as a potent electrophile, particularly at its central C-2 carbon.[6][7] this compound, a β-enaminone, provides the key nucleophilic character. The process unfolds as a meticulously orchestrated cascade of bond-forming events initiated by simple mechanical grinding.
The plausible mechanism proceeds through the following key steps[3]:
-
Nucleophilic Attack: The enamine nitrogen of this compound attacks the electrophilic central carbonyl carbon of ninhydrin, forming a transient intermediate (I).
-
Tautomerization & Cyclization: This is followed by tautomerization and a subsequent intramolecular cyclization.
-
Dehydration: The final step involves the elimination of water to yield the stable, conjugated spiro-heterocyclic product.
This entire sequence—involving the formation of two C-C bonds and one C-N bond—occurs in a single synthetic operation without solvents or external catalysts.[3][6]
Caption: Plausible mechanism for the solid-state reaction.
Experimental Protocol
This protocol is designed to be a self-validating system. The high purity and quantitative yield of the product when using high-quality starting materials serve as an internal validation of the procedure's success.
3.1. Materials and Equipment
-
Reagents:
-
Ninhydrin (2,2-Dihydroxyindane-1,3-dione), CAS: 485-47-2, ≥99% purity
-
This compound, CAS: 14205-39-1, ≥98% purity
-
-
Equipment:
-
Agate mortar and pestle
-
Analytical balance (± 0.1 mg)
-
Spatula
-
Vial for product storage
-
Melting point apparatus
-
NMR spectrometer (for characterization)
-
FTIR spectrometer (for characterization)
-
3.2. Step-by-Step Procedure
-
Reagent Preparation: In the agate mortar, weigh 178.1 mg of ninhydrin (1.0 mmol, 1.0 eq).
-
Addition of Second Reagent: To the same mortar, add 115.1 mg of this compound (1.0 mmol, 1.0 eq).
-
Causality Insight: The use of a 1:1 stoichiometric mixture is critical. As the reaction proceeds without a solvent medium, the intimate contact between the crystalline reagents is paramount. An excess of one reagent would result in an impure final product, defeating the purpose of this clean synthesis.[3]
-
-
Initiation of Reaction: Gently grind the two crystalline solids together using the pestle. The reaction is initiated by the mechanical force, which facilitates molecular-level contact and interaction.
-
Monitoring the Reaction: Continue grinding for approximately 5-10 minutes at room temperature. A noticeable change in the physical state of the mixture, often from a powder to a paste-like solid and a change in color, indicates the progression of the reaction.
-
Expertise Insight: Unlike solution-phase reactions, there is no solvent to dissipate heat. While the reaction is not strongly exothermic, vigorous grinding can generate localized heat. A steady, consistent grinding motion is sufficient. The reaction is typically complete within minutes when performed on this scale.
-
-
Product Isolation: Once the reaction is complete (no further change in color or consistency), scrape the resulting solid product from the mortar onto a tared piece of weighing paper.
-
Final Processing: The product is typically of high purity (>99%) and requires no further purification.[3] Transfer the solid to a labeled vial. Record the final weight to calculate the yield.
3.3. Product Characterization (Self-Validation)
To confirm the identity and purity of the synthesized methyl 2',6'-dimethyl-5'-oxo-1',5',6',7'-tetrahydrospiro[indane-2,4'-dihydropyridine]-3'-carboxylate, the following analyses are recommended:
-
Appearance: A stable, crystalline solid.
-
Yield: Should be quantitative or near-quantitative (>98%).
-
Melting Point: Determine the melting point. A sharp melting range is indicative of high purity.
-
FTIR Spectroscopy: Acquire an IR spectrum to confirm the presence of key functional groups (e.g., C=O, N-H, C=C).
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of the expected spiro-product.
Workflow and Data Summary
The entire experimental process is streamlined for maximum efficiency and minimal waste.
Caption: Streamlined workflow for the solid-state synthesis.
Table 1: Summary of Quantitative Experimental Data
| Parameter | Value / Condition | Rationale / Expected Outcome |
| Molar Ratio | 1:1 (Ninhydrin : this compound) | Ensures complete consumption of reactants for high purity. |
| Temperature | Ambient Room Temperature | Mechanochemical activation avoids the need for heating. |
| Solvent | None | Green chemistry principle; reduces waste and simplifies work-up. |
| Catalyst | None | The inherent reactivity of the starting materials is sufficient. |
| Reaction Time | 5 - 10 minutes | Rapid reaction kinetics in the solid state. |
| Expected Yield | >98% (Quantitative) | Demonstrates the high efficiency and atom economy of the reaction.[3] |
| Product Purity | >99% (Typically) | No side reactions or solvent impurities; purification is usually unnecessary.[3] |
Conclusion
The solid-state cascade reaction of this compound with ninhydrin offers a superior synthetic route to a valuable spiro[indane-2,4'-dihydropyridine] scaffold. This protocol highlights the power of mechanochemistry as a tool for green synthesis, delivering exceptional yields and purity while eliminating the need for solvents, catalysts, and complex purification steps. For researchers in drug development and organic synthesis, this method serves as a highly efficient, reliable, and sustainable gateway to novel and complex molecular architectures.
References
- Recent applications of ninhydrin in multicomponent reactions. (2020). RSC Publishing.
-
Green, Two Components Highly Efficient Reaction of Ninhydrin with Aromatic Amines, and Malononitrile Using Ball-Milling Technique. (2011). American Journal of Organic Chemistry. Available at: [Link]
-
Kaupp, G. (2009). Quantitative Reaction Cascades of Ninhydrin in the Solid State. ResearchGate. Available at: [Link]
-
Ziarani, G. M., et al. (2014). Ninhydrin in synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]
-
Green Chemistry - An Introduction. (n.d.). Semantic Scholar. Available at: [Link]
- A novel method of solid state ninhydrin reaction and its application in the quantification of oil-soluble amine polymers. (2021). RSC Publishing.
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Available at: [Link]
-
Ninhydrin. (n.d.). Wikipedia. Available at: [Link]
-
Abell, J. C., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. National Center for Biotechnology Information. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-aminocrotonate
Welcome to the Technical Support Center for the synthesis of Methyl 3-aminocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields, improve product purity, and confidently address challenges encountered during this crucial synthesis.
This compound (3-amino-2-butenoic acid methyl ester) is a vital building block in organic chemistry, particularly in the pharmaceutical industry for the synthesis of 1,4-dihydropyridine-type calcium channel blockers and other heterocyclic compounds.[1][2][3] The most common and scalable method for its preparation is the reaction of methyl acetoacetate with ammonia.[4][5] This guide will focus on optimizing this transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a significantly lower yield than expected. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Let's break down the most common culprits:
-
Suboptimal Molar Ratio of Reactants: An incorrect ratio of ammonia to methyl acetoacetate is a frequent cause of low conversion. An excess of ammonia is generally required to drive the reaction to completion.[5]
-
Inadequate Temperature Control: The reaction temperature is a critical parameter.[5]
-
Solution: For the aqueous ammonia method, maintain the reaction temperature between 35-70°C, with an optimal range often cited as 55-65°C to ensure a reasonable reaction rate while minimizing side product formation.[5][7] The reaction is exothermic, so controlled addition of ammonia is necessary.[8] For the low-temperature method with ammonia gas, the temperature should be kept between 0-10°C.[2][4]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the aqueous ammonia method at 55-65°C, a reaction time of approximately 2 hours is typical.[5][8] The low-temperature method may require an overnight reaction time.[2][4]
-
-
Formation of Acetoacetamide Impurity: The primary side reaction is the formation of acetoacetamide, which consumes your starting material.[8]
-
Issue 2: High Levels of Acetoacetamide Impurity
-
Question: My final product is contaminated with a significant amount of acetoacetamide. How can I prevent its formation?
-
Answer: The formation of acetoacetamide is a known side reaction, particularly favored under anhydrous conditions.[8] Here’s how to mitigate it:
-
Controlled Addition of Water: The key to preventing acetoacetamide formation is the presence of a specific amount of water in the reaction mixture.
-
Solution: When using the aqueous ammonia method, the water from the ammonia solution is usually sufficient. If you are using ammonia gas, it is critical to add a controlled amount of water to the reaction. A molar ratio of water to methyl acetoacetate between 0.05 and 3.0 is recommended.[6]
-
-
Reaction Medium: Modern, environmentally friendly methods favor water as the reaction medium, which inherently helps to minimize this impurity.[2]
-
Solution: Consider switching from organic solvents to an aqueous system. This not only reduces the formation of acetoacetamide but also simplifies the work-up and improves safety.[5]
-
-
Issue 3: Product is Off-White or Yellow
-
Question: The isolated this compound is not a pure white crystalline solid but has a yellowish tint. What causes this discoloration and how can I obtain a purer product?
-
Answer: A yellow or off-white color typically indicates the presence of minor impurities or degradation products.[8]
-
Excessive Heat: Overheating the reaction mixture can lead to the formation of colored by-products.
-
Solution: Carefully control the reaction temperature and avoid exceeding 70°C.[5]
-
-
Purification: The crude product may contain residual impurities that impart color.
-
Solution: Recrystallization is an effective method for purifying the product. Methanol is a suitable solvent for recrystallization.[4] Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to form pure crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and industrially scalable method is the reaction of methyl acetoacetate with aqueous ammonia at a controlled temperature of 35-70°C.[2][5][7] This method is favored for its high yield, high purity, and the avoidance of organic solvents.[5]
Q2: What are the critical reaction parameters to control for a successful synthesis?
The three most critical parameters are:
-
Temperature: Maintain a range of 55-65°C for the aqueous method to ensure a good reaction rate and minimize side products.[5]
-
Molar Ratio of Reactants: An excess of ammonia is crucial, with a molar ratio of ammonia to methyl acetoacetate typically between 1.5 and 4.0.[6]
-
Presence of Water: A controlled amount of water (0.05 to 3.0 molar equivalents) is essential to prevent the formation of the acetoacetamide impurity.[5][6]
Q3: Can this reaction be performed in organic solvents?
While older protocols may have used organic solvents like ether or methanol, modern industrial processes often favor an aqueous system.[4][5] The use of water as a solvent is not only more environmentally friendly but also helps to suppress the formation of the major side product, acetoacetamide, and enhances safety by avoiding flammable solvents.[5] Laboratory-scale preparations at low temperatures (0-10°C) often utilize methanol as a solvent.[2][4]
Q4: What safety precautions should be taken during the synthesis?
-
Always work in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][8]
-
This compound can cause skin and serious eye irritation and is harmful if swallowed.[9]
-
Aqueous ammonia is corrosive and has a strong odor; avoid inhaling the vapors.[8]
-
The reaction is exothermic, so ensure proper temperature control during the addition of ammonia.[8]
Experimental Protocols
Protocol 1: Aqueous Ammonia Method (High Yield and Purity)
This protocol is based on common industrial and patented laboratory procedures.[5]
Objective: To synthesize this compound with high yield and purity, minimizing the formation of acetoacetamide.
Materials:
-
Methyl acetoacetate
-
Aqueous ammonia (e.g., 25% solution)
-
Water
-
Ice bath
-
Reaction vessel with stirrer and temperature probe
-
Filtration apparatus
Procedure:
-
To a suitable reaction vessel equipped with a stirrer and temperature probe, add methyl acetoacetate (1 mole equivalent).
-
Add water (0.05 to 3.0 mole equivalents).
-
While stirring vigorously, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, and the temperature should be controlled.[5]
-
After the addition is complete, heat the mixture to a temperature between 55-65°C.[5]
-
Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitor by TLC or GC).[5][8]
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[8]
-
Filter the resulting white to off-white crystalline product.[8]
-
Wash the collected crystals with cold water.[8]
-
Dry the product under vacuum.[8]
Protocol 2: Low-Temperature Ammoniation in Methanol
This method is also commonly used, particularly for laboratory-scale synthesis.[2][4]
Objective: To synthesize this compound using ammonia gas at low temperatures.
Materials:
-
Methyl acetoacetate
-
Methanol
-
Ammonia gas
-
Ice-water bath
-
Reaction vessel with stirrer and gas inlet tube
-
Filtration apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer and gas inlet tube, add methyl acetoacetate (1 mole equivalent) and methanol.
-
Cool the mixture to 0-10°C using an ice-water bath.[4]
-
Slowly bubble anhydrous ammonia gas through the stirred solution.
-
Continue the addition of ammonia until white crystals precipitate from the solution.[4]
-
Stop the ammonia flow and allow the reaction mixture to stand, preferably overnight, at a low temperature.[4]
-
Collect the precipitated product by suction filtration.
-
The crude product can be purified by recrystallization from methanol.[4]
-
Dry the crystals to obtain the final product.
Data Summary
| Parameter | Aqueous Ammonia Method | Low-Temp. Ammoniation | Reference(s) |
| Ammonia Source | Aqueous Ammonia | Ammonia Gas | [2] |
| Solvent | Water | Methanol | [2] |
| Temperature | 35-70°C (optimal 55-65°C) | 0-10°C | [2][7] |
| Reaction Time | ~2 hours | Overnight | [2] |
| Molar Ratio (NH₃:Ester) | 1.5 - 4.0 | Not specified | [2][6] |
| Molar Ratio (H₂O:Ester) | 0.05 - 3.0 | Not applicable | [2][6] |
| Typical Yield | High Purity | 75.0 - 85.0% | [2] |
Visualizations
Reaction Mechanism and Side Reaction
Caption: Main reaction vs. side reaction in this compound synthesis.
Experimental Workflow: Aqueous Ammonia Method
Caption: Step-by-step workflow for the aqueous ammonia synthesis method.
References
- BenchChem. (2025).
- Glindia. (n.d.).
- ChemicalBook. (2025).
- BenchChem. (2025).
- Google Patents. (1989).
- Google Patents. (1990).
- BenchChem. (2025).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Taylor & Francis. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Cole-Parmer. (n.d.).
- ChemicalBook. (2025).
- ResearchGate. (n.d.).
- Google Patents. (2022).
- Wikipedia. (n.d.).
- OperaChem. (2024).
- Google Patents. (2015).
- Smolecule. (n.d.).
- Indian Journal of Chemistry. (2021).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2025). Enamines.
- Wikipedia. (n.d.). Enamine.
- ACG Publications. (2012).
- Organic Syntheses Procedure. (n.d.). 4.
- Quality Assurance for this compound: Wh
- Sigma-Aldrich. (n.d.).
Sources
- 1. This compound - Glindia [glindiachemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 14205-39-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]
- 7. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 14205-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Minimizing side product formation in Methyl 3-aminocrotonate synthesis.
Technical Support Center: Methyl 3-aminocrotonate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of this compound. This essential intermediate, also known as methyl β-aminocrotonate, is a cornerstone in the pharmaceutical industry, particularly for the synthesis of dihydropyridine-type calcium channel blockers like Nifedipine and Felodipine[1]. The most common and industrially scalable method for its preparation is the reaction of methyl acetoacetate with ammonia[1][2].
While the reaction appears straightforward, it is a delicate equilibrium-driven process where minor deviations in reaction conditions can lead to significant side product formation, impacting both yield and purity. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize the synthesis for high-purity, high-yield production. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding of the reaction mechanism and its competing pathways.
Core Reaction Mechanism and Competing Pathways
The synthesis of this compound is a classic example of enamine formation from a β-ketoester. The reaction proceeds via the nucleophilic addition of ammonia to the ketone carbonyl of methyl acetoacetate, forming a hemiaminal intermediate, which then dehydrates to yield the final conjugated enamine product. The stability of the product is enhanced by an intramolecular hydrogen bond, which causes it to exist predominantly as the Z-isomer[2].
Caption: Figure 1: Reaction Mechanism for this compound Formation.
However, the starting material, methyl acetoacetate, possesses two electrophilic sites: the ketone carbonyl (C3) and the ester carbonyl (C1). Ammonia, being a potent nucleophile, can attack either site. This competition is the primary source of side product formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What is the primary side product I should be worried about, and how does it form?
The most significant side product is methyl 3-oxobutanamide , which results from the ammonolysis of the methyl ester group instead of condensation at the ketone.
-
Causality: While the ketone carbonyl is generally more electrophilic than the ester carbonyl, the ester is still susceptible to nucleophilic attack by ammonia. This competing reaction is highly temperature-dependent. At higher temperatures, the activation energy for ester ammonolysis is more easily overcome, leading to an increased proportion of the amide side product. A patent suggests that reacting in the presence of water at 35-70°C can yield a product without this impurity, indicating that precise control of conditions is key[3].
The diagram below illustrates the critical branching point in the reaction.
Caption: Figure 2: Competing Reaction Pathways.
Q2: My reaction yield is consistently low. What factors should I investigate?
Low yield is typically a result of incomplete reaction or competing side reactions. Here are the critical parameters to optimize:
-
Temperature Control: This is the most critical parameter. The reaction is exothermic[2].
-
Expert Insight: Running the reaction at low temperatures (0-10°C ) is paramount.[4] This temperature range favors the desired kinetic product (enamine) over the thermodynamic amide side product. It also minimizes the potential for dimerization or other secondary reactions. Without proper cooling (e.g., an ice-salt bath), localized heating can drastically increase side product formation.
-
-
Ammonia Stoichiometry and Delivery: The reaction is an equilibrium. To drive it towards the product, an excess of ammonia is required.
-
Anhydrous Ammonia Gas: Bubbling anhydrous ammonia gas through the solution is a common method[2]. Ensure a slow but steady stream to maintain saturation without causing excessive temperature spikes.
-
Aqueous Ammonia: Using a concentrated aqueous solution of ammonia (e.g., 25%) is an alternative[2][5]. Some protocols suggest using 1.6 to 1.75 mole equivalents[2]. This method avoids handling gas but introduces water, which can influence the reaction equilibrium and product solubility.
-
-
Reaction Time and Crystallization:
-
Trustworthiness Principle: The protocol is self-validating through product precipitation. As the reaction proceeds, the desired this compound precipitates as white crystals[2][4]. Allowing the reaction mixture to stand overnight at a low temperature ensures maximum precipitation, effectively removing the product from the equilibrium and driving the reaction to completion[4].
-
Q3: My product is off-white or yellow and appears impure. What are the best purification strategies?
A discolored product indicates the presence of impurities, likely from side reactions or decomposition.
-
Recrystallization: This is the most effective method for purification.
-
Protocol: Dissolve the crude, filtered product in a minimum amount of hot methanol. Once fully dissolved, allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. The purified crystals can then be collected by suction filtration[4]. This process effectively removes more soluble impurities.
-
-
Washing: Before recrystallization, wash the crude filtered crystals with a small amount of cold water or cold methanol to remove residual ammonia and other soluble impurities[2].
-
Drying and Storage:
-
Drying: Dry the purified crystals thoroughly. A hot air circulating oven at 50-60°C for several hours is a reported method[4]. In a lab setting, a vacuum oven at a moderate temperature is also effective.
-
Storage: The purified product should be stored in a cool, dark, and dry place. Storing at 0 to -10°C is recommended to prevent degradation over time[4].
-
Q4: There are conflicting reports on reaction temperature. Some say 0-10°C, others 35-70°C. Which is correct?
Both temperature ranges are reported in the literature and patents, but they represent different process philosophies.
-
Low Temperature (0-10°C): This is the most common laboratory and industrial method, emphasizing purity[1][4]. It kinetically favors the desired enamine formation and minimizes side reactions. The product precipitates out, driving the reaction forward. This is the recommended starting point for achieving high purity.
-
Elevated Temperature (35-70°C): Some patents describe reacting methyl acetoacetate with aqueous ammonia in this range, claiming good yields and high purity[3][6]. This approach aims for a faster reaction rate. However, it likely requires very precise control over stoichiometry and reaction time to avoid the formation of methyl 3-oxobutanamide. This method may be suitable for specific, highly optimized industrial processes but carries a higher risk of side product formation in a standard laboratory setting.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Method 1 (High Purity) | Method 2 (Rapid Synthesis) | Source(s) |
| Temperature | 0-10°C | 35-70°C | [4],[3][6] |
| Ammonia Source | Anhydrous NH₃ gas or Aqueous NH₃ | Aqueous NH₃ | [2][4] |
| Solvent | Methanol | Water | [4],[3] |
| Key Advantage | High purity, minimizes side products | Faster reaction times | [1],[3] |
| Key Challenge | Requires effective cooling, may be slower | Higher risk of side products | [2],[3] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis for High Purity
This protocol is optimized for minimizing side products and achieving high purity.
Caption: Figure 3: High-Purity Synthesis Workflow.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a temperature probe, add methyl acetoacetate (1.0 equivalent) and methanol (e.g., 5 mL per 0.1 mol of starting material)[2].
-
Cool the mixture to 0-5°C using an ice-salt bath with continuous stirring[2].
-
Slowly bubble anhydrous ammonia gas through the vigorously stirred solution. Monitor the temperature closely and adjust the gas flow to maintain the temperature below 10°C.
-
Continue the addition of ammonia until a thick slurry of white crystals forms and the precipitation appears complete[2][4].
-
Stop the ammonia flow, seal the flask, and allow the reaction mixture to stand in a cold environment (e.g., refrigerator) overnight to ensure complete crystallization[4].
-
Collect the precipitated product by suction filtration and wash the filter cake with a small amount of ice-cold water.
-
(Optional but Recommended) Purify the crude product by recrystallizing from hot methanol[4].
-
Dry the white crystalline product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Aqueous Ammonia Method
This protocol avoids the use of ammonia gas but requires careful temperature control to maintain selectivity.
Step-by-Step Methodology:
-
To a reaction vessel equipped with a mechanical stirrer and temperature probe, add methyl acetoacetate (1.0 mole equivalent) and water (0.05 to 3.0 mole equivalents)[2].
-
While stirring vigorously, slowly add aqueous ammonia (e.g., 25% solution, 1.6 to 1.75 mole equivalents) dropwise[2].
-
Monitor the temperature closely. The reaction is exothermic. Use a water bath to maintain the temperature between 35-45°C[3].
-
After the addition is complete, continue stirring at the set temperature for approximately 2-3 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC, GC)[2].
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product[2].
-
Filter the resulting white to off-white crystals and wash them with cold water[2].
-
Dry the product as described in Protocol 1.
References
-
Title: Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq), 55°C. Source: ResearchGate URL: [Link]
- Title: CN114644567A - Preparation method of this compound Source: Google Patents URL
- Title: JPH0285237A - Production of methyl 3- aminocrotanate Source: Google Patents URL
- Title: FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound Source: Google Patents URL
Sources
- 1. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]
- 4. This compound | 14205-39-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
Technical Support Center: Prevention and Control of Acetoacetamide Impurity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for impurity control. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the formation of acetoacetamide, a common process impurity that can impact the quality, safety, and efficacy of pharmaceutical products.[1][2][3][4] As your senior application scientist, I will walk you through the underlying chemistry and provide field-proven strategies to ensure the integrity of your synthesis.
Part 1: Foundational Knowledge - Understanding Acetoacetamide Formation
A robust control strategy begins with a deep understanding of the problem.[1][3] This section addresses the fundamental "what" and "why" of acetoacetamide impurity.
FAQ 1: What is acetoacetamide and why is it a critical impurity to control?
Acetoacetamide (3-oxobutanamide) is an organic compound that can arise as a by-product in various synthetic pathways. In the context of pharmaceutical manufacturing, its presence is a concern for several reasons:
-
Potential Toxicity: Impurities offer no therapeutic benefit and can sometimes be toxic, posing a direct risk to patient safety.[1][2][3]
-
Reduced Efficacy: Impurities can potentially interact with the Active Pharmaceutical Ingredient (API), reducing its effectiveness.[2]
-
Decreased Stability and Shelf-Life: The presence of unintended chemicals can affect the stability of the final drug product, leading to degradation and a shorter shelf-life.[1][2]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on impurity levels. For instance, ICH Q3A/B guidelines require impurities above 0.1% to be fully characterized and assessed for safety.[2]
FAQ 2: What are the primary chemical pathways that form acetoacetamide?
Understanding the origin of an impurity is the first step toward its prevention.[4] Acetoacetamide typically forms via two main industrial pathways, with other minor sources also possible.
-
Reaction of Diketene with Ammonia: This is a primary industrial method for producing acetoacetamide.[5] Diketene is highly reactive, and if conditions are not meticulously controlled, it can lead to several side reactions and the formation of by-products.[6]
-
Ammonolysis of Acetoacetic Esters: The reaction of an acetoacetic ester, such as ethyl acetoacetate, with ammonia is another common synthesis route.[7][8] This reaction, known as ammonolysis, is often slow and requires optimization to drive it to completion.[7]
-
Degradation or Side Reactions: Acetoacetamide can also appear as a degradation product of certain molecules, such as the artificial sweetener acesulfame potassium, or as a by-product from the hydrolysis of acetonitrile in the presence of a base.[5][9][10]
Caption: Primary chemical pathways leading to acetoacetamide formation.
Part 2: Troubleshooting and Prevention Strategies
Here, we address specific issues you might encounter during synthesis and provide actionable solutions grounded in chemical principles.
Issue Cluster 1: Problems Arising from the Diketene Pathway
This pathway's high reactivity is both its strength and its weakness. Control is paramount.
Q: My synthesis using diketene and ammonia has a low yield and is full of side-products. What's happening?
A: The root cause is likely the high reactivity of diketene itself. If not immediately consumed by ammonia, diketene can react with the acetoacetamide product you've just formed. This secondary reaction leads to the formation of by-products such as 2,4-dihydroxy-6-methyl-3-acetylpyridine and other oligomers, reducing your yield and complicating purification.[6]
Q: How can I optimize my diketene-based synthesis to prevent these side reactions?
A: Success hinges on rigorously controlling four critical process parameters. The goal is to ensure the reaction between diketene and ammonia is the dominant and fastest reaction in the vessel.
| Parameter | Recommended Control | Rationale (The "Why") |
| Temperature | Maintain at < +10°C | Lowering the temperature significantly reduces the rate of the undesired side reaction between diketene and acetoacetamide, which has a higher activation energy than the primary reaction with ammonia.[6] |
| pH | Maintain a final pH of 6.0 - 7.0 | An excess of ammonia (pH > 8) can promote base-catalyzed side reactions. An excess of diketene (acidic pH) ensures unreacted diketene is present, which will then react with the product. A neutral pH indicates stoichiometric completion.[6][11] |
| Stoichiometry | Use a slight excess of diketene (0.01 - 2% ) | This strategy is employed to drive the consumption of all ammonia. However, this must be paired with strict pH monitoring to ensure the reaction is stopped at the neutral point before significant side reactions occur.[6] |
| Solvent System | Use anhydrous conditions | Water can react with diketene to form acetoacetic acid, which can then undergo further reactions. Using anhydrous organic solvents like aliphatic chlorohydrocarbons prevents this.[6] |
Issue Cluster 2: Challenges with the Ethyl Acetoacetate (EAA) Pathway
This pathway is less prone to the aggressive side reactions of diketene but presents its own challenges, primarily related to reaction kinetics and equilibrium.
Q: The ammonolysis of ethyl acetoacetate in my experiment is extremely slow and never reaches completion. How can I drive the reaction forward?
A: The ammonolysis of esters is a notoriously slow, equilibrium-limited reaction.[7] The primary products are acetamide and ethanol. To drive the reaction to completion, you must apply Le Châtelier's principle by removing one of the products (typically ethanol) from the reaction mixture as it forms.
Q: What are the key parameters for optimizing the EAA pathway to maximize yield and minimize impurity?
A: Optimization for this route focuses on manipulating conditions to favor the forward reaction and ensuring starting materials are pure.
-
Temperature and Pressure: Increasing the reaction temperature will increase the reaction rate. Critically, heating under reduced pressure or with a Dean-Stark trap can help remove the ethanol by-product as it forms, shifting the equilibrium towards the desired acetoacetamide product.[12]
-
Molar Ratio of Reactants: The stoichiometry between the amine (ammonia) and the acetoacetate ester must be carefully optimized to ensure complete conversion and prevent excess starting material from contaminating the final product.[12]
-
Purity of Starting Materials: Ensure you are using high-purity, freshly distilled, or verified starting materials. The presence of water or other nucleophiles can lead to competing hydrolysis reactions.[12]
-
Reaction Monitoring: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Excessive heating or prolonged reaction times can lead to degradation.[12]
Caption: Troubleshooting workflow for acetoacetamide impurity control.
Part 3: Experimental Protocols & Analytical Methods
This section provides actionable protocols and guidance on the analytical techniques required for effective impurity control.
Experimental Protocol 1: Optimized Synthesis from Diketene under Anhydrous Conditions
This protocol is a guideline and must be adapted and scaled according to specific laboratory safety protocols and equipment. Diketene is toxic and reactive; handle with extreme care in a well-ventilated fume hood.
-
Vessel Preparation: Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an inlet for ammonia gas. Ensure the system is completely dry by purging with inert gas (e.g., Nitrogen).
-
Solvent and Cooling: Charge the reactor with an anhydrous solvent (e.g., dichloromethane). Cool the reactor jacket to between 0°C and 5°C.[6]
-
Diketene Charge: Slowly add a pre-determined amount of diketene to the cooled solvent with gentle agitation.
-
Ammonia Addition: Begin bubbling anhydrous ammonia gas through the solution at a controlled rate. The reaction is exothermic; monitor the internal temperature closely and adjust the ammonia addition rate to ensure it does not exceed +10°C.
-
pH Monitoring: Periodically take a small aliquot of the reaction mixture, extract with water, and measure the pH of the aqueous layer. Continue ammonia addition until the pH of this extract is between 6.0 and 7.0.[6][11]
-
Isolation: Once the target pH is reached, stop the ammonia flow. The acetoacetamide product will precipitate. Isolate the solid by centrifugation or filtration at low temperatures (< +10°C).[6]
-
Drying: Dry the isolated product under reduced pressure at a temperature not exceeding 50°C.[6]
Experimental Protocol 2: Purification via Recrystallization
If your crude product contains unacceptable levels of impurities, recrystallization is an effective purification method.
-
Solvent Selection: Acetoacetamide can be recrystallized from solvents such as chloroform or a mixture of acetone and petroleum ether.[13] Perform small-scale solubility tests to determine the optimal solvent or solvent system.
-
Dissolution: Dissolve the crude acetoacetamide in a minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
FAQ 3: What are the best analytical methods for detecting and quantifying acetoacetamide?
Accurate analysis is essential for process control and final product release.[3][14] A multi-faceted approach is often best.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the workhorse techniques for impurity analysis in pharmaceuticals.[4][14] They offer high sensitivity and specificity for quantifying trace levels of acetoacetamide. An LC-MS/MS method can provide definitive identification and quantification, even at parts-per-million (ppm) levels.[15]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC-based methods are also highly effective for the analysis of acetamide and related impurities, particularly if they are sufficiently volatile or can be derivatized.[9]
-
Spectroscopic Methods (NMR, IR): While not typically used for routine quantification of trace impurities, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the identity of an unknown impurity during an investigation.[12]
References
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho. [Link]
-
Understanding and Controlling Process Impurities in Pharmaceuticals. SynThink. [Link]
-
Controlling Impurities In Drug Manufacturing. (2023). Toref. [Link]
-
How To Control Impurities In Pharmaceuticals. (2024). Pharma Training. [Link]
-
Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester. (2023). YouTube. [Link]
-
An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. (2019). PubMed. [Link]
-
Schematic representation of acetamide formation. ResearchGate. [Link]
- Process for the preparation of pure acetoacetamide which is stable on storage.
- Method and assays for quantitation of acetamide in a composition.
-
The product of the reaction between ethyl acetate and ammonia is. (2021). Filo. [Link]
-
Acetoacetamide. Wikipedia. [Link]
- Preparation of aqueous solutions of acetoacetamide.
Sources
- 1. veeprho.com [veeprho.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. toref-standards.com [toref-standards.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Acetoacetamide - Wikipedia [en.wikipedia.org]
- 6. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents [patents.google.com]
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- 8. The product of the reaction between ethyl acetate and ammonia is | Filo [askfilo.com]
- 9. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. EP0556275B1 - Preparation of aqueous solutions of acetoacetamide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Acetoacetamide | 5977-14-0 [chemicalbook.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
Troubleshooting low yields in Hantzsch pyridine synthesis.
Technical Support Center: Hantzsch Pyridine Synthesis
Introduction
Welcome to the technical support guide for the Hantzsch Pyridine Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this classic multicomponent reaction. The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone for creating 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines—scaffolds of immense importance in medicinal chemistry, notably as calcium channel blockers.[1][2]
Despite its utility, the classical one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source can be plagued by issues such as long reaction times, harsh conditions, and low product yields.[1][3] This guide provides a structured, causality-driven approach to diagnosing and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch synthesis?
The Hantzsch reaction is a multi-component reaction that condenses four molecules—an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor (e.g., ammonia or ammonium acetate)—to form a 1,4-dihydropyridine (1,4-DHP).[1][4] This DHP intermediate can then be oxidized to yield the final aromatic pyridine product.[5] The generally accepted mechanism proceeds through two converging pathways:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to generate an α,β-unsaturated carbonyl intermediate (a chalcone).[6]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to produce a β-enamino ester.[6] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to form the 1,4-DHP ring.[6][7]
Q2: Why is the final oxidation (aromatization) step necessary?
The initial product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP).[1] For many applications, the aromatic pyridine ring is the desired final structure. The oxidation step removes two hydrogen atoms from the DHP ring, leading to a stable, conjugated aromatic system. This aromatization is the thermodynamic driving force for the reaction's final stage.[1] In biological systems, such as the metabolism of DHP-based drugs in the liver, this oxidation is catalyzed by cytochrome P-450 enzymes.[8]
Q3: My reaction is not working with an ortho-substituted benzaldehyde. Why?
Sterically hindered aldehydes, particularly those with ortho-substituents, can significantly reduce reaction efficiency.[6] The steric bulk can impede the initial Knoevenagel condensation or the subsequent cyclization steps. In some cases, steric hindrance can even promote the formation of unexpected side products, such as 1,2-dihydropyridines or other cyclic amides, instead of the desired 1,4-DHP.[2][9]
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific experimental problems. For each issue, we diagnose the probable cause and provide validated solutions.
Problem 1: Low or No Formation of 1,4-Dihydropyridine (1,4-DHP)
Possible Cause A: Inefficient Reaction Conditions The classical Hantzsch protocol, often involving reflux in ethanol for extended periods, can be inefficient and result in low yields.[3][10]
-
Solution 1: Catalyst Optimization. The reaction is significantly accelerated by a catalyst. Instead of running the reaction neat, consider adding a catalyst.
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids like ceric ammonium nitrate (CAN) have been shown to dramatically improve yields and reduce reaction times, even at room temperature or under solvent-free conditions.[1][11][12]
-
Green Catalysts: For environmentally benign processes, consider using ionic liquids or heterogeneous catalysts like silica-bound sulfonic acids.[1][6]
-
-
Solution 2: Solvent Selection. The choice of solvent impacts reaction kinetics and product solubility.
-
Solution 3: Advanced Energy Input.
Possible Cause B: Poor Reactant Quality The purity of the starting materials is critical. Aldehydes can oxidize to carboxylic acids upon storage, and the β-ketoester or ammonia source may be of insufficient quality.
-
Solution: Verify Reactant Purity.
-
Distill the aldehyde immediately before use if it is a liquid.
-
Use a fresh, high-purity source of ammonium acetate or the β-ketoester.
-
Ensure the β-ketoester has not undergone significant self-condensation.
-
Problem 2: Incomplete Aromatization to the Final Pyridine Product
Possible Cause: Inefficient or Harsh Oxidation The conversion of the 1,4-DHP intermediate to the pyridine is a critical, and often problematic, step. Classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be overly harsh, leading to side product formation and difficult workups.[1][11]
-
Solution 1: Select a Milder Oxidizing Agent. A wide range of milder and more efficient reagents have been developed to mimic the biological oxidation process.[1][8] Consider using:
-
Ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate in water for a one-pot synthesis.[1]
-
Iodine in refluxing methanol.[1]
-
Bleaching powder (calcium hypochlorite) in a water/ethyl acetate biphasic system.[14]
-
DMSO, which can act as both a solvent and an oxidant at elevated temperatures.[14]
-
-
Solution 2: Optimize the Oxidation Protocol. If you isolate the 1,4-DHP intermediate first, you can perform the oxidation as a separate, optimized step. This two-step process often provides higher overall yields and purity.
Problem 3: Formation of Multiple Products or Impurities
Possible Cause A: Competing Mechanistic Pathways At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and slight variations in conditions can favor one over another, leading to a mixture of products.[1][15]
-
Solution 1: Control Temperature and Stoichiometry. Carefully controlling the reaction temperature can favor one kinetic pathway over others.[11][16] Ensure precise stoichiometric addition of reactants, as an excess of any component can promote side reactions.
-
Solution 2: Modify the Order of Reagent Addition. A stepwise addition of reagents can sometimes prevent the formation of side products.[11] For unsymmetrical pyridines, pre-forming one of the key intermediates (the enamine or the chalcone) before adding the remaining components can improve selectivity.[17][18]
Possible Cause B: Product Degradation The 1,4-DHP product can be sensitive to the reaction conditions, especially under prolonged heating or in the presence of strong acids or oxidants.
-
Solution: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) to monitor the formation of the product and the consumption of starting materials. Stop the reaction as soon as the starting material is consumed to prevent product degradation.
Experimental Protocols & Data
Protocol 1: Optimized One-Pot Hantzsch Synthesis of a 1,4-DHP
This protocol utilizes ceric ammonium nitrate (CAN) as an efficient catalyst under solvent-free conditions.[12]
-
Preparation: To a clean round-bottom flask, add the aldehyde (10 mmol), the β-ketoester (e.g., ethyl acetoacetate, 20 mmol), and ammonium acetate (10 mmol).
-
Catalyst Addition: Add a catalytic amount of CAN (0.5 mmol, 5 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The mixture may become solid as the product forms.
-
Monitoring: Monitor the reaction's progress using TLC (eluent: n-hexane:ethyl acetate, 4:1). Reactions are typically complete within 1-3 hours.[19]
-
Workup: Upon completion, add water to the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with water and then with cold ethanol or n-hexane to remove impurities.[12]
-
Purification: Recrystallize the solid product from ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: Aromatization of a 1,4-DHP using Bleaching Powder
This method provides a mild and efficient oxidation to the pyridine.[14]
-
Preparation: In a flask, dissolve the 1,4-dihydropyridine (5 mmol) in 25 mL of ethyl acetate.
-
Reagent Addition: Add bleaching powder (calcium hypochlorite, 5 mmol) and 25 mL of water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 5-10 minutes.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pyridine derivative.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Data Tables
Table 1: Effect of Catalysts and Solvents on Hantzsch Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | Long | Low | [3][10] |
| p-TSA | Aqueous Micelles (SDS) | Room Temp (Ultrasonic) | Short | 96% | [1][11] |
| Ceric Ammonium Nitrate (CAN) | Solvent-Free | Room Temp | 1-3 h | Good-Excellent | [12] |
| Ionic Liquid | N/A | Room Temp | Short | High | [1] |
| None | Water | 70-75°C (Sealed Vessel) | Short | 86-96% | [3] |
Table 2: Comparison of Oxidizing Agents for Aromatization
| Oxidizing Agent | Conditions | Advantages | Disadvantages | Reference |
| Nitric Acid (HNO₃) | Heated | Traditional | Harsh, forms side products | [11][14] |
| Potassium Permanganate (KMnO₄) | Water | One-pot compatible | Harsh, difficult workup | [1][11] |
| Ferric Chloride (FeCl₃) | Water | One-pot compatible, mild | Can require heating | [1] |
| Bleaching Powder (Ca(OCl)₂) | Water/EtOAc | Mild, rapid, easy workup | Biphasic system | [14] |
| DMSO | Heated | Acts as solvent and oxidant | High temperatures needed | [14] |
Visual Diagrams
Hantzsch Synthesis Core Mechanism
Caption: Core mechanistic pathways of the Hantzsch pyridine synthesis.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
-
Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available from: [Link].
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link].
-
Nisa, R., et al. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available from: [Link].
- Singh, R., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
- Lin, L., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
- Narsaiah, V., et al. (2022). Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry.
- Vanden Eynde, J. J., & Mayence, A. (2003).
-
Scribd. Hantzsch Pyridine Synthesis | PDF. Scribd. Available from: [Link].
- Blair, S. L., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Physical Chemistry Chemical Physics.
- Deadman, J. J., et al. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (2020). Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate. Available from: [Link].
-
SciSpace. Hantzsch pyridine synthesis. SciSpace. Available from: [Link].
- Gupta, R., & Gupta, S. L. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research.
- Yang, J., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
- Svete, J., et al. (2001). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules.
- Kumar, R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
-
ResearchGate. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. Available from: [Link].
-
Jagriti Sharma. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. Available from: [Link].
- Sloop, J. C. (2000). Learning from the Hantzsch synthesis.
-
Norcross, B. E., et al. The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education. Available from: [Link].
- Kumar, R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC.
- Liu, J., et al. (2020). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry.
-
Taylor & Francis Online. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. Available from: [Link].
-
ACS Publications. (2001). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications. Available from: [Link].
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link].
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- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Achieving High-Purity Crystalline Methyl 3-Aminocrotonate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on enhancing the purity of crystalline Methyl 3-aminocrotonate. Within this document, we will explore common challenges and present effective, scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the synthesis and purification of this compound.
1. What is the expected appearance of pure crystalline this compound?
Pure this compound should appear as a white to off-white or pale yellow crystalline powder.[1][2] Any significant deviation in color, such as a noticeable yellow or brown tint, is often indicative of impurities.
2. My purified product exhibits a low or broad melting point. What does this signify?
A depressed and broad melting point is a classic indicator of impurities within a crystalline solid. Pure this compound has a defined melting point range of approximately 81-83°C.[3][4][5] The presence of foreign substances disrupts the crystal lattice structure, resulting in a lower and wider melting range.
3. What are the typical impurities found in crude this compound?
The most common method for synthesizing this compound involves the reaction of methyl acetoacetate with ammonia.[6] Consequently, common impurities may include unreacted methyl acetoacetate, water, and side-products such as acetoacetamide.[7] The presence of these impurities can negatively impact the yield and purity of the final product.
4. Is a single purification technique sufficient to remove all impurities?
While recrystallization is a powerful and widely used method for purifying solid compounds, it may not be universally effective against all types of impurities. Impurities with solubility characteristics similar to this compound may co-crystallize, making separation by this method challenging. In such instances, employing alternative or complementary techniques like column chromatography or sublimation may be necessary to achieve the desired level of purity.[7]
5. How crucial is the selection of a recrystallization solvent?
The choice of solvent is a critical factor for successful recrystallization. An ideal solvent will readily dissolve this compound at elevated temperatures but exhibit poor solubility at lower temperatures. Conversely, impurities should either be highly soluble or nearly insoluble in the chosen solvent at all temperatures to facilitate their removal.
Part 2: Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common issues encountered during the purification of this compound.
Issue 1: The final product has a significant yellow or brown discoloration.
Probable Causes:
-
Thermal Degradation: Exposure to excessive heat during synthesis or purification can lead to the decomposition of the product and the formation of colored byproducts.
-
Oxidation: Prolonged exposure to air, particularly at elevated temperatures, can result in oxidation and the development of color.
-
Presence of Chromophoric Impurities: Certain impurities, even at trace levels, can be intensely colored and impact the appearance of the final product.
Solutions:
-
Recrystallization with Activated Carbon:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or isopropanol.[2]
-
Add a small quantity of activated carbon (typically 1-2% by weight) to the hot solution.
-
Gently boil the mixture for 5-10 minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Isolate the crystals via filtration, wash with a small volume of cold solvent, and dry under vacuum.
Rationale: Activated carbon possesses a high surface area and is highly effective at adsorbing colored organic molecules from solution.
-
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 35-70°C) during synthesis to minimize thermal decomposition.[8]
Issue 2: Low recovery of product after recrystallization.
Probable Causes:
-
Suboptimal Solvent Selection: The chosen solvent may have too high a solvating power for the product, even at reduced temperatures, leading to significant losses in the mother liquor.
-
Excessive Solvent Volume: Using an unnecessarily large volume of solvent will prevent the solution from reaching saturation upon cooling, thereby inhibiting crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Premature Crystallization: If the solution cools excessively during hot filtration, the product can crystallize prematurely on the filter paper.
Solutions:
-
Solvent Optimization:
-
If yields are consistently poor, consider experimenting with different recrystallization solvents or employing a mixed solvent system. A systematic approach involves testing the solubility of the crude product in various solvents at both room temperature and their respective boiling points.
-
Table 1: Solubility Profile of this compound
Solvent Solubility Reference Water 18 g/L at 20°C [4][9] Chloroform Highly soluble [4][9] Methanol Freely soluble [2] Ethanol Freely soluble [2] | Petroleum Ether | Suitable for recrystallization |[8][10] |
-
-
Minimal Solvent Usage: Employ the minimum amount of hot solvent necessary to completely dissolve the crude product. This ensures that the solution is saturated upon cooling, maximizing the yield of crystalline material.
-
Controlled Cooling: Allow the hot, filtered solution to cool gradually to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, higher-purity crystals.
-
Pre-warmed Filtration Apparatus: To mitigate premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor.
Issue 3: Persistent impurities are detected by analytical methods (e.g., GC, NMR).
Probable Causes:
-
Co-crystallization: The impurity possesses a solubility profile very similar to that of this compound in the chosen recrystallization solvent.
-
Incomplete Reaction: The presence of starting materials may indicate that the initial synthesis reaction did not go to completion.
Solutions:
-
Column Chromatography:
-
Select an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto the chromatography column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Rationale: Column chromatography separates compounds based on their differential partitioning between the stationary and mobile phases, often providing a higher degree of purification than recrystallization alone.
-
-
Sequential Purification Strategy: Implement a multi-step purification approach. For instance, an initial recrystallization can be used to remove the majority of impurities, followed by column chromatography to eliminate more persistent, structurally similar impurities.
Diagram 1: Sequential Purification Workflow
Caption: A workflow for achieving high-purity this compound.
Part 3: Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound from Ethanol
-
Dissolution: In a suitable Erlenmeyer flask, add 10 g of crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (if required): If the solution is colored, remove it from the heat and add 0.1-0.2 g of activated carbon. Gently reflux the mixture for 5-10 minutes.
-
Hot Filtration: Set up a hot filtration apparatus with a pre-heated funnel and receiving flask. Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold ethanol.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol) to a known concentration.
-
Instrumental Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The purity is determined by the area percentage of the main peak corresponding to this compound.
Diagram 2: Logical Flow for Purity Verification
Caption: A decision-making workflow for verifying the purity of this compound.
References
-
Sihauli Chemicals Private Limited. (n.d.). This compound Manufacturer & Exporter from India. Retrieved from [Link]
-
Glindia. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN114644567A - Preparation method of this compound.
-
Indian Journal of Chemistry. (2021). Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. Retrieved from [Link]
- Google Patents. (n.d.). FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound.
-
ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]
-
Justdial. (n.d.). This compound in Vaishali. Retrieved from [Link]
- Google Patents. (n.d.). JPH0285237A - Production of methyl 3- aminocrotanate.
-
Waters Corporation. (n.d.). The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector. Retrieved from [Link]
-
Tradeindia. (n.d.). This compound Manufacturers, Suppliers and Exporters. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound,14205-39-1 - Manufacturer. Retrieved from [Link]
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- 5. 3-氨基巴豆酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents and techniques for purifying Methyl 3-aminocrotonate.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-aminocrotonate via recrystallization. As a crucial intermediate in the synthesis of pharmaceuticals, such as calcium channel blockers like Amlodipine, achieving high purity is paramount.[1][2] This document provides in-depth, field-proven insights into solvent selection, protocol optimization, and troubleshooting common issues encountered during the crystallization process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the recrystallization of this compound.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The quintessential principle of recrystallization is differential solubility. An ideal solvent should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve this compound at or near its boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the solvent's capacity to dissolve the compound should decrease significantly, promoting crystal formation and maximizing yield.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound (approx. 81-83 °C) to prevent the compound from "oiling out" (melting before it dissolves).[1][2][3][4]
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystalline product during drying.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]
Q2: Which solvents are commonly recommended for recrystallizing this compound?
A2: Based on its physical properties and documented procedures, several solvents and solvent systems are suitable. This compound is a polar molecule, soluble in various polar and non-polar organic solvents.[1][5] Common choices include:
-
Methanol: A documented procedure involves dissolving the crude product in methanol, followed by cryocrystallization (cooling to a very low temperature).[2]
-
Ethanol/Water Mixture: This solvent pair is effective. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid, after which it is reheated to clarity and allowed to cool slowly.[6][7]
-
Petroleum Ether: Mentioned as a potential solvent for purification, suggesting its utility, likely for washing or as part of a solvent pair system.[6][8]
-
Isopropyl Alcohol: Used as a reaction solvent from which related products are crystallized, indicating its potential suitability.[7][9]
Q3: How can I assess the purity of my recrystallized this compound?
A3: Purity assessment is a critical validation step. The following methods are recommended:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (81-83 °C) is a strong indicator of high purity.[1][2] Impurities typically depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of significant impurities.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities through extraneous peaks.
-
FTIR Spectroscopy: Can confirm the presence of key functional groups (amine, ester carbonyl, C=C double bond) and the absence of starting materials or by-products.
-
Q4: What are the key safety precautions when handling this compound and associated solvents?
A4: Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and ammonia residues from the synthesis.[6]
-
Hazard Information: this compound is harmful if swallowed and may cause skin irritation or allergic reactions.[10][11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
Flammability: Organic solvents like methanol, ethanol, and petroleum ether are flammable. Ensure there are no open flames or ignition sources nearby.
Solubility Profile of this compound
Understanding the solubility is crucial for selecting an appropriate recrystallization solvent. The data below is compiled from various chemical suppliers and literature.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 18 g/L | 20 | Moderately soluble in cold water.[1][9] |
| Chloroform | >500 g/L | Not Specified | Highly soluble.[1][9] |
| Methanol | Soluble | Not Specified | Used successfully for recrystallization.[2] |
| Ethanol | Soluble | Not Specified | Generally good solubility.[5] |
| Ethers | Soluble | Not Specified | Good solubility reported.[1] |
| Benzene | Soluble | Not Specified | Good solubility reported.[1] |
| Acetone | Soluble | Not Specified | Good solubility reported.[5] |
Detailed Experimental Protocol: Recrystallization from Methanol
This protocol is based on a documented purification method and is designed to yield high-purity this compound.[2]
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add Minimum Hot Solvent: Add a small portion of methanol and begin heating the mixture on a hot plate with gentle stirring. Continue adding methanol in small increments until the solid just completely dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[12][13]
-
Decoloration (if necessary): If the solution is colored (e.g., yellow), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution as it can cause violent boiling over.[14] Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (if charcoal was used): If charcoal was added, perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is recommended.[12]
-
Crystallization: Cover the flask opening with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold methanol to rinse away any remaining soluble impurities. Expert Tip: Use minimal, ice-cold solvent for washing to avoid redissolving your product.[13]
-
Drying: Transfer the purified crystals to a watch glass and dry them under vacuum or in a desiccator to remove all residual solvent. A synthesis procedure notes drying at 50-60 °C for 8 hours.[2]
Recrystallization Workflow Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Methyl 3-Aminocroton
- Methyl 3-aminocroton
- Methyl 3-aminocroton
- This compound Manufacturer & Exporter from India - Sihauli Chemicals Priv
- Methyl 3-aminocroton
- This compound | C5H9NO2 | CID 643918 - PubChem - NIH.
- Recrystallization - General document on recrystalliz
- Problems in recrystalliz
- Recrystallization - General principles and troubleshooting.
- Application Note: Laboratory Scale Preparation of Methyl 3-Aminocroton
- Technical Support Center: Preparation of Methyl 3-Aminocroton
- Methyl-3-amino croton
- Recrystalliz
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),...
- PROCESS FOR THE PREPARATION OF this compound - Google P
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
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- 2. This compound | 14205-39-1 [chemicalbook.com]
- 3. Recrystallization [wiredchemist.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. This compound - Glindia [glindiachemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. youtube.com [youtube.com]
Effect of reaction temperature on Methyl 3-aminocrotonate synthesis.
Technical Support Center: Synthesis of Methyl 3-Aminocrotonate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of this compound, with a particular focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
The most prevalent method for preparing this compound is the reaction of methyl acetoacetate with ammonia.[1] Optimized and scalable procedures often employ an aqueous medium at temperatures ranging from 35 to 70°C.[2][3][4] This approach is favored due to its high yield, high purity, and the elimination of hazardous organic solvents.[1]
Q2: How does reaction temperature fundamentally impact the synthesis of this compound?
Reaction temperature is a critical parameter that directly influences the reaction rate, product yield, and purity. There are two primary temperature regimes reported for this synthesis:
-
Low-Temperature Synthesis (0-10°C): This method involves cooling the reaction mixture and slowly introducing ammonia gas.[5] The lower temperature helps to control the exothermic nature of the reaction and can lead to the precipitation of clean, white crystals, often resulting in high purity and good yields (75-85% molar yield).[5] However, the reaction time can be significantly longer.[1]
-
Elevated-Temperature Synthesis (35-70°C): This approach accelerates the reaction, leading to a much shorter reaction time.[1][2][3] A common range is 55-65°C, which is considered optimal for minimizing side products while ensuring a rapid conversion.[1] However, careful temperature control is crucial, as excessively high temperatures can lead to impurity formation and potentially lower yields.[6]
Q3: What is the primary side product of concern, and how is its formation related to temperature?
The most significant side product in this synthesis is acetoacetamide.[1] Its formation is particularly favored under anhydrous (water-free) conditions.[1] While temperature is a factor in overall reaction kinetics, the presence of a small amount of water is the most critical factor in preventing the formation of acetoacetamide by stabilizing the desired enamine intermediate.[1]
Q4: Is it possible to perform this reaction in organic solvents?
While older laboratory methods may have used organic solvents like ether, modern industrial processes have largely moved away from them in favor of aqueous systems.[1] This shift is driven by enhanced safety, reduced cost, and simplified downstream processing.[1] Some laboratory-scale preparations, particularly those conducted at very low temperatures, may still utilize methanol as a solvent.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Reaction temperature is too low: Leading to incomplete conversion. | For faster conversion, consider increasing the reaction temperature to the 55-65°C range.[1] |
| Reaction temperature is too high: Can promote side reactions and degradation. | Ensure the reaction temperature does not exceed 70°C. One study showed a decrease in yield from 78% to 52% when increasing the temperature from 25°C to 50°C in a batch process.[6] | |
| Insufficient ammonia: Incomplete reaction of the methyl acetoacetate. | Use a molar excess of ammonia. Ratios of 1.5 to 4.0 moles of ammonia per mole of methyl acetoacetate are commonly reported.[2][4] | |
| High Levels of Acetoacetamide Impurity | Anhydrous reaction conditions: Favors the formation of the amide side product. | Ensure the presence of at least 0.05 molar equivalents of water in the reaction mixture.[1] |
| Product is Off-White or Yellow | Presence of minor impurities or product degradation due to excessive heat. | Maintain strict temperature control, not significantly exceeding 70°C.[1] If the product is significantly discolored, recrystallization may be necessary for purification. |
| Reaction is Very Slow | Low reaction temperature: While effective for purity, low temperatures (e.g., 0-10°C) can significantly extend the reaction time.[1][5] | If a faster reaction is desired, increasing the temperature to the 55-65°C range is recommended.[1] |
| Formation of a Viscous Oil Instead of Crystals | Uncontrolled reaction conditions, possibly due to poor temperature management. | Ensure strict and consistent temperature control throughout the reaction. |
Data Presentation: Effect of Temperature on Synthesis
| Temperature Range (°C) | Typical Reaction Time | Reported Molar Yield (%) | Key Considerations | Reference(s) |
| 0 - 10 | Several hours to overnight | 75.0 - 85.0 | Can produce high-purity product; reaction is slow. | [1][5] |
| 35 - 70 | ~2 hours | High (specifics vary) | Faster reaction; requires careful control to avoid side products. | [1][2][3] |
| 55 - 65 | ~2 hours | Optimized for speed and purity | Considered an optimal range for rapid and clean conversion. | [1][7] |
Experimental Protocols
Protocol 1: Elevated Temperature Synthesis (55-65°C)
This protocol is optimized for a balance of reaction speed and product purity.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add methyl acetoacetate (1.0 mole equivalent).
-
Addition of Water: Add water (0.05 to 3.0 mole equivalents).
-
Ammonia Addition: While stirring vigorously, slowly add aqueous ammonia (e.g., 25% solution; 1.6 to 1.75 mole equivalents) through the addition funnel. The reaction is exothermic; control the addition rate to maintain the desired temperature.
-
Heating and Reaction: After the ammonia addition is complete, heat the mixture to 55-65°C.[1][7]
-
Reaction Monitoring: Maintain this temperature with continuous stirring for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Crystallization: Once the reaction is complete, cool the mixture in an ice bath to precipitate the this compound.
-
Isolation and Drying: Collect the white to off-white crystals by filtration, wash with cold water, and dry under vacuum.[7]
Protocol 2: Low-Temperature Synthesis (0-10°C)
This protocol prioritizes high purity, though with a longer reaction time.
-
Reaction Setup: In a reactor equipped for cooling (e.g., ice-water bath), combine methyl acetoacetate and methanol.[5]
-
Cooling: Cool the mixture to 0-10°C with continuous stirring.[5]
-
Ammonia Gas Introduction: Slowly bubble ammonia gas into the cooled, stirred solution.
-
Precipitation: Continue the introduction of ammonia until a significant amount of white crystals have precipitated.[5]
-
Overnight Stirring: Stop the ammonia flow and allow the reaction mixture to stand, preferably overnight, at a low temperature.[5]
-
Isolation and Purification: Collect the precipitated product by filtration. The resulting crystals can be further purified by recrystallization from methanol.[5]
Visualizations
Reaction Workflow and Temperature Control
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- JPH0285237A - Production of methyl 3-aminocrotanate - Google Patents. (n.d.). Google Patents.
- FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents. (n.d.). Google Patents.
-
This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited. (n.d.). Sihauli Chemicals Private Limited. Retrieved January 12, 2026, from [Link]
- CN114644567A - Preparation method of this compound - Google Patents. (n.d.). Google Patents.
-
Effect of temperature on the variation in the % yield of methyl amino... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reaction Chemistry & Engineering - RSC Publishing. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - European Patent Office - EP 2702035 B1 - EPO. (n.d.). European Patent Office. Retrieved January 12, 2026, from [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]
Sources
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- 2. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]
- 3. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 4. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. This compound | 14205-39-1 [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: The Critical Role of Water in Aminocrotonate Synthesis
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, delves into the nuanced role of water in the synthesis of aminocrotonates, specifically focusing on methyl 3-aminocrotonate. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent side reactions and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my aminocrotonate synthesis yielding a significant amount of acetoacetamide as a side product?
The formation of acetoacetamide is a common issue, particularly in anhydrous or low-water conditions. The primary reason lies in the competing reaction pathways of ammonia with methyl acetoacetate. While the desired reaction is the formation of the enamine (this compound), a parallel reaction, the amidation of the ester group, can occur, leading to the formation of acetoacetamide.
Water plays a crucial role in directing the reaction towards the desired enamine product. It is believed that water helps to stabilize the enamine intermediate, thus favoring its formation over the amide side product.[1] In anhydrous conditions, the equilibrium is more likely to favor the formation of the thermodynamically stable amide.
Q2: I thought water was a byproduct of enamine synthesis and should be removed. Why is it necessary here?
This is a critical point of distinction for this specific synthesis. In many classical enamine syntheses, the removal of water is indeed necessary to drive the reaction to completion, as enamine formation is a reversible condensation reaction.[2][3][4] However, in the synthesis of this compound from methyl acetoacetate and ammonia, a controlled amount of water is beneficial.
The presence of a small amount of water prevents the formation of acetoacetamide. Think of it as a balancing act: enough water to prevent the side reaction, but not so much that it pushes the equilibrium back towards the starting materials through hydrolysis.[2][5] Industrial processes have been optimized to use an aqueous system, which not only controls side reactions but also offers a greener and safer alternative to organic solvents.[1]
Q3: What is the optimal amount of water to use in my reaction?
The optimal amount of water can vary depending on the specific reaction conditions, such as temperature and reactant concentrations. However, based on established industrial and laboratory procedures, a molar equivalent of 0.05 to 3.0 of water relative to methyl acetoacetate is often recommended.[6]
Exceeding this range can lead to a decrease in yield due to the hydrolysis of the enamine product back to methyl acetoacetate. Conversely, using less than the optimal amount may not be sufficient to suppress the formation of acetoacetamide. It is advisable to perform small-scale optimization experiments to determine the ideal water concentration for your specific setup.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of acetoacetamide impurity detected by NMR or GC-MS. | Insufficient water in the reaction mixture. | 1. Ensure that the specified amount of water (0.05 to 3.0 molar equivalents) is added at the start of the reaction. 2. If using anhydrous ammonia and solvents, add the appropriate amount of water separately. 3. Monitor the reaction by TLC to track the formation of the side product. |
| Low yield of this compound. | 1. Excess water leading to hydrolysis. 2. Suboptimal reaction temperature. 3. Incomplete reaction. | 1. Reduce the amount of water in the reaction if it is on the higher end of the recommended range. 2. Ensure the reaction temperature is maintained within the optimal range (typically 35-70°C).[6] 3. Extend the reaction time and monitor for completion using TLC or GC-MS. |
| Product is off-white or yellow. | Presence of minor impurities or degradation from excessive heat. | 1. Ensure the reaction temperature does not significantly exceed 70°C. 2. Recrystallize the product from a suitable solvent (e.g., methanol/water mixture) to remove colored impurities.[3] |
| Difficulty in isolating the product. | The product may be too soluble in the reaction mixture, or impurities are preventing crystallization. | 1. Cool the reaction mixture in an ice bath to promote precipitation. 2. If the product remains in solution, consider a solvent extraction followed by crystallization. 3. Ensure the reaction has gone to completion to minimize the presence of starting materials that can interfere with crystallization. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Methyl acetoacetate
-
Aqueous ammonia (25-30%)
-
Deionized water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate.
-
Add the calculated amount of deionized water (e.g., 1.0 molar equivalent relative to methyl acetoacetate).
-
Slowly add aqueous ammonia (1.5 to 4.0 molar equivalents) to the stirred mixture. The addition is exothermic, so it may be necessary to cool the flask in an ice bath to maintain the temperature.
-
After the addition is complete, heat the reaction mixture to 55-65°C.
-
Maintain the reaction at this temperature with vigorous stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.
-
If necessary, recrystallize the product from a mixture of methanol and water.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Mobile phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Prepare the TLC chamber with the chosen mobile phase.
-
Spot the TLC plate with the starting material (methyl acetoacetate), the reaction mixture, and a co-spot of both.
-
Develop the TLC plate in the chamber.
-
Visualize the plate under a UV lamp. The aminocrotonate product is UV active.
-
Further visualize by dipping the plate in a potassium permanganate stain and gently heating. The enamine product and any unreacted ketone will appear as yellow-brown spots on a purple background. Acetoacetamide will also be visible. The relative intensity of the spots will indicate the progress of the reaction and the formation of the side product.
Mechanistic Insights & Visualizations
The synthesis of this compound involves the nucleophilic attack of ammonia on the keto group of methyl acetoacetate to form a hemiaminal intermediate. This is followed by dehydration to yield the enamine product. Water plays a key role in preventing the competing amidation reaction.
The diagram above illustrates the desired reaction pathway leading to this compound and the competing side reaction that forms acetoacetamide. Water is shown to stabilize the hemiaminal intermediate, thereby promoting the formation of the desired enamine product.
This workflow provides a systematic approach to troubleshooting the common issue of acetoacetamide formation. By analyzing the product and making targeted adjustments to the reaction conditions, researchers can significantly improve the purity and yield of their aminocrotonate synthesis.
References
-
Leonard, M. S. (2013). Enamine Formation and Hydrolysis. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2024). Enamines. Available at: [Link]
- BenchChem. (2025).
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]
-
Chemistry Learner. Enamine: Definition, Structure, and Formation Mechanism. Available at: [Link]
-
Khan Academy. Formation of imines and enamines. Available at: [Link]
- Kulkarni, et al. (2014). Process for continous flow synthesis of beta-amino crotonate. U.S.
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
- Nguyen, T. T., et al. (2016). study on factors influencing synthesis of ethyl 3-aminocrotonate.
- Lauk, U., & Wuest, W. (1982). Process for the preparation of pure acetoacetamide which is stable on storage.
- University of Colorado Boulder.
- Indian Journal of Chemistry. (2021).
- Espinosa-Angeles, J. C., et al. (2018). How to decrease the amount of impurities in low-temperature synthesis routes?
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
- Reddit. (2016).
- Chemistry LibreTexts. (2022). 2.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003243). Available at: [Link]
- European Patent Office. (2018).
- Moos, M., et al. (2021).
- Moos, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Sihauli Chemicals Private Limited.
- MDPI. (2021).
- ResearchGate. Effect of the quantity of water on the yield of N-(9fluorenylmethoxycarbonyl)aniline (3a).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Sigma-Aldrich. (2010).
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Analytical Methods for Anatoxin-a Determination: A Review [mdpi.com]
Challenges in scaling up Methyl 3-aminocrotonate production from lab to pilot plant.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of Methyl 3-aminocrotonate (MAC). As a vital building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, successfully scaling its production from the laboratory to a pilot plant is a critical step in the development process.[1][2] This guide, structured in a question-and-answer format, provides troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during this transition.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for preparing this compound?
The most prevalent and industrially viable method is the ammonolysis of methyl acetoacetate.[3][4] Modern, optimized procedures often utilize an aqueous medium at temperatures ranging from 35 to 70°C.[4][5] This approach is favored due to its high yield, high purity, and the elimination of organic solvents, which makes the process more environmentally friendly and safer.[3][4]
Q2: What are the critical process parameters to control during the scale-up of MAC synthesis?
Precise control of several key parameters is crucial for a successful and reproducible synthesis of high-purity this compound:
-
Temperature: Maintaining the reaction temperature, typically between 55-65°C, is critical for accelerating the reaction rate while minimizing the formation of side products.[4]
-
Molar Ratio of Reactants: An excess of ammonia is generally employed. Molar ratios of ammonia to methyl acetoacetate are commonly reported in the range of 1.5 to 4.0.[4]
-
Presence of Water: A controlled amount of water is essential to prevent the formation of the major impurity, acetoacetamide.[4][6]
Q3: What is the primary impurity I should be concerned with, and how can I prevent its formation?
The most significant side product is acetoacetamide.[6] Its formation is favored under anhydrous conditions. To mitigate this, the reaction should be conducted in the presence of at least 0.05 molar equivalents of water, which helps to stabilize the desired enamine intermediate.[4]
Q4: Can this reaction be performed in organic solvents at a larger scale?
While some laboratory-scale preparations may use organic solvents like methanol, particularly at low temperatures (0–10°C), contemporary industrial processes often favor aqueous systems.[3][7] Eliminating organic solvents simplifies downstream processing, reduces costs, and enhances safety by avoiding flammable and potentially explosive materials.[4][6]
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a chemical synthesis is not always a linear process.[8] Issues that are manageable at the lab scale can become significant challenges in a pilot plant. This section addresses common problems encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Action(s) | Supporting Evidence/Rationale |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase reaction time and/or temperature within the optimal range (55-65°C). Monitor reaction progress using TLC or GC.[4] | Higher temperatures accelerate the reaction rate.[4] |
| Suboptimal Molar Ratio: Incorrect ratio of ammonia to methyl acetoacetate. | Ensure an excess of ammonia is used, within the recommended molar ratio of 1.5-4.0.[4] | An excess of ammonia drives the reaction towards product formation. | |
| Product Loss During Isolation: Product remains dissolved in the mother liquor. | Cool the reaction mixture thoroughly in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of cold water.[4] | The solubility of this compound decreases at lower temperatures. | |
| High Levels of Acetoacetamide Impurity | Anhydrous Conditions: Insufficient water in the reaction mixture. | Ensure the presence of at least 0.05 molar equivalents of water relative to methyl acetoacetate.[4] | Water helps to stabilize the enamine intermediate and prevent the formation of the amide byproduct.[4][6] |
| Product is Off-White or Yellow | Presence of Minor Impurities: Formation of colored byproducts. | Recrystallization from a suitable solvent (e.g., isopropanol) may be necessary. The use of activated charcoal during recrystallization can also help to remove colored impurities.[9] | Pure this compound is an off-white crystalline powder.[4] |
| Thermal Degradation: Exceeding the optimal reaction temperature. | Carefully control the reaction temperature, ensuring it does not significantly exceed 70°C.[4] | Excessive heat can lead to the decomposition of the product and the formation of colored impurities. | |
| Poor Filterability/Crystallization Issues | "Oiling Out": The product separates as an oil instead of a crystalline solid. | Reheat the mixture and add more solvent to ensure complete dissolution before cooling slowly. A different solvent system may be required.[9] | "Oiling out" often occurs when the solution is too concentrated or cooled too rapidly. |
| No Crystal Formation: The product remains in solution. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Evaporating some of the solvent to increase the concentration may also be effective.[9] | These techniques provide nucleation sites for crystal growth to begin. | |
| Inconsistent Batch-to-Batch Results | Variations in Raw Material Quality: Impurities in the starting methyl acetoacetate or ammonia solution. | Use high-purity starting materials and ensure consistency between batches. Obtain a Certificate of Analysis (CoA) for each batch of raw materials.[10] | The quality of raw materials directly impacts the purity and yield of the final product.[10] |
| Poor Process Control: Fluctuations in temperature, stirring speed, or addition rates. | Implement robust process control systems to maintain consistent reaction conditions. Ensure adequate mixing to maintain homogeneity, especially in larger reactors.[11] | Reproducibility is key in scaled-up production.[11] |
III. Experimental Protocols & Methodologies
Optimized Laboratory-Scale Synthesis of this compound
This protocol is a synthesized representation based on common industrial and patented laboratory procedures.[4]
Objective: To synthesize this compound with high yield and purity, minimizing the formation of acetoacetamide.
Materials:
-
Methyl acetoacetate (1 mole equivalent)
-
Aqueous ammonia (1.6 to 1.75 mole equivalents)
-
Water (0.05 to 3.0 mole equivalents)
-
Reaction vessel with stirrer and temperature probe
-
Ice bath
Procedure:
-
In a suitable reaction vessel, add methyl acetoacetate.
-
Add water.
-
While stirring, slowly add aqueous ammonia. The addition is exothermic, so control the temperature.[4]
-
After the addition is complete, heat the mixture to a temperature between 55-65°C.[4]
-
Maintain this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitor by TLC or GC).[4]
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[4]
-
Filter the crystalline product.
-
Wash the collected crystals with cold water.[4]
-
Dry the product under vacuum to obtain off-white crystals of this compound.[4]
Workflow for Scale-Up Consideration
Caption: Key stages and challenges in scaling up this compound production.
IV. Safety Considerations
When handling this compound, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Work in a well-ventilated area to minimize exposure to dust and vapors.[1][12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[1][12][14]
-
Spills: In case of a spill, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dusty conditions.[12]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides and carbon monoxide may be produced.[12][15]
V. References
-
Glindia. (n.d.). This compound.
-
Benchchem. (n.d.). Application Note: Laboratory Scale Preparation of this compound.
-
Google Patents. (n.d.). FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound. Retrieved from
-
Benchchem. (2025). Technical Support Center: Preparation of this compound.
-
Google Patents. (n.d.). CN114644567A - Preparation method of this compound. Retrieved from
-
Benchchem. (n.d.). This compound | 14205-39-1.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
-
ChemicalBook. (2025). This compound - Safety Data Sheet.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
-
Waters Corporation. (n.d.). The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector.
-
ChemicalBook. (n.d.). This compound(14205-39-1).
-
(2025). Quality Assurance for this compound: What Buyers Need to Know.
-
Google Patents. (n.d.). JPH0285237A - Production of methyl 3- aminocrotanate. Retrieved from
-
(n.d.). Exploring this compound: Properties, Applications, and Manufacturing.
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
Sources
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- 15. This compound(14205-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Avoiding polymerization during the acylation of Methyl 3-aminocrotonate.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the acylation of methyl 3-aminocrotonate. Here, you will find troubleshooting advice, detailed protocols, and mechanistic insights to help you avoid unwanted polymerization and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is forming a thick, unworkable polymer. What is the primary cause?
A1: The most common cause of polymerization during the acylation of this compound is the presence of acid generated in situ.[1] When an acyl chloride reacts with the amine, one equivalent of hydrochloric acid (HCl) is produced.[2] this compound, being an enamine, is sensitive to acid. In the absence of a base to neutralize this HCl, the acid can catalyze a polymerization cascade, leading to the formation of intractable oils or solids and significantly reducing the yield of your desired acylated product. A study on the acylation of a related compound, 3-aminocrotononitrile, explicitly noted that polymerization occurred when the reaction was attempted without an added organic base.[3]
Q2: What is the best strategy to prevent this acid-catalyzed polymerization?
A2: The most effective strategy is to include a suitable base in the reaction mixture to scavenge the HCl as it is formed.[2][3] The two most common choices for this purpose are tertiary amines like pyridine or triethylamine.[3][4] By neutralizing the acid, the base prevents the initiation of the polymerization pathway and drives the acylation equilibrium toward the product.[2] Additionally, maintaining strict temperature control, typically by running the reaction at 0 °C, especially during the addition of the acyl chloride, is crucial to manage the reaction's exothermicity and prevent side reactions.[5]
Q3: I'm seeing a mixture of products. Is this related to the polymerization issue?
A3: While not directly causing polymerization, the formation of multiple products is another key challenge. This compound is an ambident nucleophile, meaning it can react at two different sites: the nitrogen atom and the α-carbon.[3] This leads to a competition between N-acylation (forming the desired enamide) and C-acylation (forming an enaminone).[3][4] The choice of base and the electronic and steric properties of the acyl chloride are critical factors that dictate the regioselectivity of the reaction.[3] For instance, using pyridine as a base with simple aliphatic acid chlorides strongly favors the desired N-acylation.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical workflow for troubleshooting.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Formation of a Viscous Oil or Intractable Solid | 1. Acid-Catalyzed Polymerization: HCl byproduct is not being neutralized.[1][3] 2. Uncontrolled Exotherm: Reaction temperature is too high, accelerating side reactions. | 1. Add a Base: Ensure at least one equivalent of a suitable organic base (e.g., pyridine) is present in the reaction mixture before adding the acyl chloride.[3] 2. Temperature Control: Maintain the reaction temperature at 0-5 °C using an ice bath, especially during the dropwise addition of the acylating agent.[5][6] |
| Low Yield of Desired N-Acylated Product | 1. Competing C-Acylation: Reaction conditions are favoring attack at the carbon instead of the nitrogen.[3] 2. Hydrolysis of Acyl Chloride: Presence of moisture is consuming the acylating agent.[6] 3. Amine Protonation: Insufficient base allows HCl to protonate the starting material, rendering it non-nucleophilic.[2][6] | 1. Optimize Base/Solvent: Use pyridine in a non-polar solvent like benzene to favor N-acylation with aliphatic acyl chlorides.[3] Systematically vary the base and solvent to find the optimal conditions for your specific substrate.[5] 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle acyl chlorides under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use Sufficient Base: Employ at least 1.1 equivalents of base to neutralize all generated HCl and prevent protonation of the starting amine. |
| Significant Amount of Carboxylic Acid Byproduct | 1. Acyl Chloride Hydrolysis: The acylating agent is reacting with trace water in the solvent or on the glassware.[6] | 1. Strict Anhydrous Technique: Dry solvents over a suitable drying agent (e.g., molecular sieves) and distill before use. Ensure all glassware is thoroughly dried. 2. Vigorous Stirring: In biphasic systems (like Schotten-Baumann), ensure efficient mixing to favor the reaction with the amine in the organic phase over hydrolysis in the aqueous phase.[6] |
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common issues during the acylation of this compound.
Caption: Competing N- and C-acylation pathways.
Proposed Acid-Catalyzed Polymerization Pathway
In the absence of a base, the generated HCl can protonate the enamine. The resulting iminium ion is electrophilic and can be attacked by another molecule of the neutral enamine. This process can repeat, leading to a polymer chain.
Caption: Acid-catalyzed polymerization side reaction.
Recommended Experimental Protocol
This general protocol is based on methodologies reported to favor N-acylation while minimizing side reactions. [3][5] Objective: To perform the N-acylation of this compound with an aliphatic acid chloride using pyridine to prevent polymerization.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Pyridine (1.1 - 1.2 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Propionyl Chloride) (1.05 eq)
-
Anhydrous Solvent (e.g., Benzene, Dichloromethane)
-
Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition: Dissolve this compound (1.0 eq) in the anhydrous solvent inside the flask. Add anhydrous pyridine (1.1-1.2 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the cooled reaction mixture over 15-30 minutes. Maintain vigorous stirring and ensure the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing cold water or dilute HCl to remove pyridine hydrochloride. Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- BenchChem. Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Majumdar, K. C., Chattopadhyay, B., & Sinha, B. (2021). Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity vis-à-vis 3-aminocrotononitrile. Indian Journal of Chemistry - Section B, 60B(1), 123-132.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
- NISCAIR. Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity vis-à-vis 3-aminocrotononitrile.
- BenchChem. Technical Support Center: Preparation of this compound.
- BenchChem. This compound | 14205-39-1.
Sources
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- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. <p>Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity <em>vis</em><em>-</em><em>à</em><em>-</em><em>vi</em>s 3-aminocrotononitrile</p><p> </p><p><strong> </strong></p><strong><p> </p></strong> | Mukherjee | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Ammonia to Methyl Acetoacetate Molar Ratio for Enamine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of methyl 3-aminocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction between ammonia and methyl acetoacetate. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between ammonia and methyl acetoacetate, and why is it significant?
The reaction of ammonia with methyl acetoacetate produces this compound (also known as 3-aminocrotonic acid methyl ester), a stable β-enamino ester.[1] This compound is a critical building block in the pharmaceutical industry, most notably for the synthesis of 1,4-dihydropyridine-type calcium channel blockers like Nifedipine and Amlodipine, which are used to treat cardiovascular diseases such as hypertension.[1][2][3] Its utility also extends to the synthesis of various agrochemicals and other fine chemicals.[1]
Q2: What is the recommended molar ratio of ammonia to methyl acetoacetate, and why is an excess of ammonia typically required?
A molar excess of ammonia is crucial for driving the reaction to completion. The commonly reported molar ratio of ammonia to methyl acetoacetate ranges from 1.5 to 4.0 equivalents.[3][4][5]
-
Chemical Equilibrium: The formation of the enamine is a reversible reaction.[6] According to Le Châtelier's principle, using an excess of a reactant (ammonia) shifts the equilibrium position toward the product side, maximizing the conversion of the limiting reactant, methyl acetoacetate.
-
Ammonia's Volatility: Ammonia is a volatile gas, and some of it can be lost from the reaction mixture, especially when heating. An initial excess ensures that a sufficient concentration is maintained throughout the reaction period.
-
Preventing Side Reactions: Using an excess of the amine nucleophile helps to minimize side reactions of the β-keto ester starting material.[7][8]
Q3: What are the most critical parameters to control during this synthesis?
Successful and reproducible synthesis of high-purity this compound depends on the precise control of three key parameters:
-
Molar Ratio of Reactants: As discussed, maintaining an excess of ammonia (1.5 to 4.0 molar equivalents) is vital for high yield.[3][5]
-
Temperature: For aqueous synthesis, a temperature range of 55-65°C is optimal.[4] This range provides a balance between a fast reaction rate and the prevention of thermal degradation or unwanted side products that may occur at higher temperatures (e.g., >70°C).[4] Low-temperature methods (0-10°C) in solvents like methanol are also viable but result in significantly longer reaction times.[1][9]
-
Presence of Water: A controlled amount of water is essential for preventing the formation of the major side product, acetoacetamide.[4] Molar ratios of water to methyl acetoacetate between 0.05 and 3.0 are commonly employed in modern aqueous protocols.[3][4][5]
Q4: What is the primary side product, and how can its formation be prevented?
The most significant side product is acetoacetamide .[4] This impurity arises from the ammonolysis of the ester group in methyl acetoacetate, a reaction that is favored under anhydrous (water-free) conditions.
Prevention Strategy: The formation of acetoacetamide is effectively suppressed by conducting the reaction in the presence of a small amount of water (at least 0.05 molar equivalents).[4] Water appears to stabilize the desired enamine intermediate, kinetically favoring the desired reaction pathway over the competing ester ammonolysis.[4] This is a key reason why modern, industrially scalable methods have shifted from organic solvents to aqueous systems.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My yield of this compound is consistently low.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Ammonia | The equilibrium was not sufficiently shifted towards the product. Ensure your starting molar ratio of ammonia to methyl acetoacetate is at least 1.5:1.[3][5] If using aqueous ammonia, verify its concentration, as it can decrease over time. Consider increasing the ratio to 2.0 or 2.5 equivalents as an optimization step. |
| Incomplete Reaction | The reaction has not reached equilibrium or completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the methyl acetoacetate starting material before proceeding with workup.[4] |
| Suboptimal Temperature | The reaction rate is too slow. If operating at low temperatures (e.g., 0-10°C), the reaction may require an extended period (e.g., overnight) to reach completion.[1][9] For faster conversion, ensure the reaction temperature is maintained within the optimal 55-65°C range for aqueous synthesis.[4] |
| Premature Workup | The product may not have fully precipitated from the solution. Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize crystallization before filtration.[4] |
Problem: My final product is contaminated with a significant amount of acetoacetamide.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Anhydrous Conditions | The reaction was performed under conditions that favor the ammonolysis of the ester group over enamine formation. This is the primary cause of acetoacetamide impurity.[4] |
| Solution | The most effective solution is to switch to an aqueous reaction system. Add a controlled amount of water (0.05 to 3.0 molar equivalents relative to methyl acetoacetate) to your reaction mixture.[4][5] This small quantity of water is critical for stabilizing the enamine pathway. |
Problem: The reaction is very slow or appears to have stalled.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Low Reaction Temperature | Reaction kinetics are highly temperature-dependent. While some protocols utilize low temperatures (0-5°C), this inherently leads to much longer reaction times.[4] For efficient synthesis, increasing the temperature to the recommended 55-65°C range will significantly accelerate the reaction rate.[4][5] |
Problem: The isolated product is off-white or yellow, not the expected white crystalline powder.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Thermal Degradation | Minor impurities or degradation products can form if the reaction temperature is too high. Ensure your reaction temperature does not significantly exceed 70°C.[4] |
| Solution | If the color is significant, recrystallization of the crude product may be necessary to achieve high purity. |
Data Presentation: Comparison of Synthetic Protocols
The choice of protocol can significantly impact reaction parameters and outcomes. The following table summarizes common methods.
| Synthesis Method | Molar Ratio (NH₃:Ester) | Temperature (°C) | Solvent | Typical Reaction Time | Reported Yield (%) | Key Advantages |
| Aqueous Ammonia | 1.5 - 4.0[4][5] | 35 - 70[4][5] | Water | ~2 hours[1] | High | High purity, scalable, environmentally friendly.[1][4] |
| Low-Temp Ammoniation | Not specified, gas bubbled | 0 - 10[1][9] | Methanol | Overnight[1][9] | 75.0 - 85.0[1][9] | May offer different impurity profile. |
| Continuous Flow | 3:1 (Aqueous NH₃ to Ester) | 20 - 60[10] | Water (optional) | 30s - 22 min[10] | 93 - 100[10] | Excellent process control, high yield, rapid.[10] |
Visualization of Reaction Pathways and Troubleshooting
To better understand the chemical transformations and diagnostic process, the following diagrams are provided.
Caption: Main reaction pathway versus the side reaction leading to acetoacetamide.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol
Key Experiment: Optimized Aqueous Synthesis of this compound
This protocol is a synthesized representation based on common industrial and patented laboratory procedures designed to maximize yield and purity.[4][5]
Objective: To synthesize this compound with high yield (>90%) and purity, minimizing the formation of acetoacetamide.
Materials:
-
Methyl acetoacetate (1 mole equivalent)
-
Aqueous ammonia (e.g., 25% w/w solution, 1.6 - 1.75 mole equivalents of NH₃)
-
Deionized Water (0.05 to 3.0 mole equivalents)
-
Reaction vessel with magnetic stirrer, temperature probe, and reflux condenser
-
Ice bath
Procedure:
-
Vessel Setup: In a suitable reaction vessel equipped with a stirrer and temperature probe, add methyl acetoacetate (1 mole equivalent).
-
Water Addition: Add the calculated amount of deionized water (e.g., 1.0 mole equivalent for robust performance).
-
Ammonia Addition: While stirring, slowly add the aqueous ammonia solution (1.6 to 1.75 mole equivalents). Caution: The addition is exothermic; control the rate of addition to maintain the temperature below 40°C.
-
Reaction Heating: After the addition is complete, heat the mixture to a temperature between 55-65°C.
-
Reaction Monitoring: Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is deemed complete by TLC or GC analysis.
-
Product Precipitation: Upon completion, cool the reaction mixture in an ice bath to 0-5°C to precipitate the product.
-
Isolation: Filter the resulting crystalline product using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual ammonia or water-soluble impurities.
-
Drying: Dry the product under vacuum to obtain this compound as an off-white crystalline solid.
References
- Technical Support Center: Preparation of Methyl 3-Aminocroton
- Methyl 3-aminocroton
- Application Note: Laboratory Scale Preparation of Methyl 3-Aminocroton
- PROCESS FOR THE PREPARATION OF this compound.
- Preparation method of this compound.
- This compound Manufacturer & Exporter from India.
- Excess ammonia must be used when a primary amine is synthesized b... Pearson.
- Reactions of Amines.
- Nucleophilic Addition of Ammonia and Its Deriv
- PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Excess ammonia must be used when a primary amine is synthesized b... | Study Prep in Pearson+ [pearson.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. This compound | 14205-39-1 [chemicalbook.com]
- 10. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Assessing the Purity of Methyl 3-aminocrotonate
Introduction
Methyl 3-aminocrotonate is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of pharmaceuticals, notably dihydropyridine-type calcium channel blockers.[1] Given its role as a starting material in active pharmaceutical ingredient (API) manufacturing, the purity of this compound is of paramount importance. Impurities can adversely affect the yield and safety profile of the final drug product.[2] This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of this compound, offering insights into the methodological rationale and providing validated experimental protocols for researchers, scientists, and drug development professionals.
This compound presents unique analytical challenges due to its potential instability in aqueous solvents and its classification as a potential mutagenic impurity, which necessitates highly sensitive detection methods.[3] This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this specific application.
Primary Analytical Techniques for Purity Assessment
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the need for routine quality control, trace-level impurity detection, or structural elucidation of unknown impurities. The following sections provide an in-depth comparison of the most commonly employed techniques.
Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[4] For this compound, GC offers excellent separation efficiency and, when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high sensitivity and specificity.
Principle of the Technique
GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
Experimental Protocol: GC-FID
-
Objective: To determine the purity of this compound and quantify known impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-1 or INNOWAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent like dichloromethane to a final concentration of approximately 1 mg/mL.[4]
-
GC Conditions:
-
System Suitability: Before sample analysis, inject a standard solution of this compound to verify system performance, including retention time reproducibility and peak shape.
-
Data Analysis: Calculate the purity by the area percent method, assuming all components have a similar response factor with the FID.
Advantages and Limitations
-
Advantages: High resolution, speed, and suitability for routine quality control. The use of an FID provides a wide linear range and good sensitivity for organic compounds.
-
Limitations: Not suitable for non-volatile impurities. Derivatization may be required for certain impurities to increase their volatility, which can add complexity to the analysis.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. However, standard reversed-phase HPLC methods can be challenging for this compound due to its potential instability in aqueous solvents.[3] An alternative approach, such as Ultra-Performance Convergence Chromatography™ (UPC²®), which utilizes supercritical CO2 as the primary mobile phase, has shown promise.[3]
Principle of the Technique
HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. The separation can be based on polarity (normal and reversed-phase), ion-exchange, size exclusion, or affinity.
Experimental Protocol: UPC²-MS
-
Objective: To develop a sensitive and specific method for the quantification of this compound, particularly for trace-level analysis without derivatization.[3]
-
Instrumentation: Waters ACQUITY UPC² System with an ACQUITY QDa Mass Detector.[3]
-
Column: ACQUITY UPC² BEH Column (3.0 x 100 mm, 1.7 µm).
-
Sample Preparation: Dissolve the sample in methanol to the desired concentration.[3]
-
UPC² Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection: Selected Ion Recording (SIR) for the [M+H]⁺ ion of this compound (m/z 116.1).[3]
-
-
System Suitability: Inject a standard solution to verify retention time, peak area reproducibility, and signal-to-noise ratio.
-
Data Analysis: Quantify this compound and its impurities using a calibration curve prepared from reference standards.
Advantages and Limitations
-
Advantages: High sensitivity and selectivity, especially when coupled with MS.[3] The use of supercritical CO₂ avoids aqueous solvents, mitigating potential stability issues.[3]
-
Limitations: Requires specialized instrumentation. Method development can be more complex than traditional HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis (qNMR). It provides detailed information about the molecular structure and can be used to determine the purity of a sample without the need for a reference standard of the analyte itself.
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing a unique "fingerprint" of the molecule.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.
-
Dissolve the contents in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5]
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the internal standard and a well-resolved signal from this compound.
-
Calculate the purity using the following formula[6]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Advantages and Limitations
-
Advantages: Provides an absolute measure of purity without the need for a specific reference standard of the analyte. It is non-destructive and can provide structural information about impurities.
-
Limitations: Lower sensitivity compared to chromatographic methods. Requires a relatively pure and soluble sample. Signal overlap can complicate quantification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is often coupled with chromatographic techniques (GC-MS or LC-MS) to identify and quantify compounds.
Principle of the Technique
Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. A detector then measures the abundance of each ion.
Key Applications in Purity Assessment
-
Identification of Impurities: MS provides the molecular weight of impurities, which is crucial for their structural elucidation. The fragmentation pattern can also offer valuable structural information. The mass spectrum of this compound shows a molecular ion peak at m/z 115.[7]
-
Trace-Level Quantification: When used as a detector for HPLC or GC, MS offers unparalleled sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities, including potential genotoxic impurities.[3]
Comparative Summary and Recommendations
| Analytical Method | Principle | Primary Use Case | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | Routine purity testing and quantification of volatile impurities. | High resolution, speed, robust, and cost-effective. | Not suitable for non-volatile impurities; may require derivatization. |
| High-Performance Liquid Chromatography (HPLC/UPC²-MS) | Separation based on partitioning between a mobile and stationary phase. | High-sensitivity impurity profiling and quantification, especially for trace-level and non-volatile impurities. | High sensitivity and selectivity, applicable to a wide range of compounds, avoids aqueous instability issues with UPC².[3] | Higher cost of instrumentation, more complex method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute purity determination (qNMR), structural elucidation of impurities. | Provides absolute quantification without a specific analyte standard, non-destructive, structurally informative. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification of unknown impurities, trace-level quantification when coupled with chromatography. | High sensitivity and selectivity, provides molecular weight and structural information. | Typically used as a detector for a separation technique. |
Recommendations for Method Selection
-
For routine quality control and assay determination: GC-FID is often the most practical and cost-effective choice, provided all potential impurities are sufficiently volatile.
-
For the detection and quantification of trace-level or potential genotoxic impurities: A hyphenated technique like UPC²-MS or GC-MS is recommended due to its superior sensitivity and selectivity.[3]
-
For the definitive identification of unknown impurities: A combination of techniques is often necessary. LC-MS or GC-MS can provide the molecular weight, while NMR is invaluable for complete structural elucidation.
-
For primary standard characterization and absolute purity determination: qNMR is the gold standard as it provides a direct measure of purity without the need for a structurally identical reference standard.
Workflow and Visualization
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for the purity assessment of this compound.
Caption: Decision workflow for selecting an analytical method.
Conclusion
The purity assessment of this compound is a critical aspect of quality control in the pharmaceutical industry. A thorough understanding of the advantages and limitations of various analytical techniques is essential for selecting the most appropriate method. While GC-FID is suitable for routine analysis, more sophisticated techniques like UPC²-MS and qNMR are indispensable for trace-level impurity quantification and absolute purity determination, respectively. The protocols and comparative data presented in this guide are intended to provide a solid foundation for developing and validating robust analytical methods for this important chemical intermediate. All analytical methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[8][9][10][11]
References
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Waters Corporation. (n.d.). The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector. Retrieved from [Link]
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Indian Journal of Chemistry. (2021, February). Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α. Retrieved from [Link]
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Quality Assurance for this compound: What Buyers Need to Know. (2025, October 16). Retrieved from [Link]
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ResearchGate. (n.d.). (a) Chemical structures of this compound (MAC) and methyl (E) -. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl 3-Aminocrotonate and Ethyl 3-Aminocrotonate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. Among the versatile building blocks in a chemist's arsenal, β-enamino esters such as methyl 3-aminocrotonate and ethyl 3-aminocrotonate are of significant interest.[1][2] These compounds are pivotal intermediates in the synthesis of a wide array of biologically active heterocyclic compounds, most notably the dihydropyridine class of calcium channel blockers.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of this compound versus its ethyl counterpart. By examining the subtle yet significant influence of the ester alkyl group, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors. This analysis is grounded in established chemical principles and supported by available experimental data from the scientific literature.
Unveiling the Contenders: A Look at Their Intrinsic Properties
Both this compound and ethyl 3-aminocrotonate share a common structural motif: a conjugated system comprising an amino group and a carbon-carbon double bond adjacent to a carbonyl group.[2][5] This enamine structure is the wellspring of their reactivity, rendering the β-carbon nucleophilic.
| Property | This compound | Ethyl 3-Aminocrotonate |
| CAS Number | 14205-39-1 | 626-34-6 |
| Molecular Formula | C₅H₉NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 115.13 g/mol | 129.16 g/mol |
| Appearance | Colorless to pale yellow solid | Colorless to pale yellow liquid or low-melting solid |
| Melting Point | 81-83 °C | 33-35 °C |
A key differentiator between the two is their physical state at room temperature, with the methyl ester being a solid and the ethyl ester a low-melting solid or liquid. This can have practical implications for handling and reaction setup.
The Heart of the Matter: A Comparative Analysis of Reactivity
The primary distinction in the chemical behavior of these two molecules arises from the nature of the alkyl group on the ester functionality: methyl versus ethyl. This seemingly minor difference can influence reactivity through a combination of steric and electronic effects.
Theoretical Underpinnings: Steric and Electronic Effects
Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk can, in principle, hinder the approach of reactants to the enamine's nucleophilic β-carbon or the electrophilic carbonyl carbon.[6] The impact of this steric hindrance is highly dependent on the specific reaction and the size of the other reactants. In reactions involving bulky electrophiles or constrained transition states, the less hindered this compound may exhibit faster reaction rates.
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This subtle inductive effect can marginally increase the electron density on the enamine system, potentially enhancing its nucleophilicity. However, this effect is generally considered to be minor compared to the steric influence.
Experimental Insights: Reactivity in Key Multicomponent Reactions
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can glean valuable insights by examining the performance of each compound in well-known multicomponent reactions.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a cornerstone reaction for the preparation of dihydropyridines and a primary application for both methyl and ethyl 3-aminocrotonate.[7][8] The reaction involves the condensation of an aldehyde, a β-ketoester (or in this case, a β-enamino ester), and a nitrogen source.
A study on the Hantzsch condensation of various methoxybenzaldehydes with this compound reported yields of 15.3% and 28.8% for the p-methoxy and m-methoxy derivatives, respectively.[1] In a separate instance, the synthesis of a novel 1,4-dihydropyridine using this compound and 3-nitrobenzaldehyde yielded the product in 51% yield after 10 hours of reflux.
While a direct comparison with ethyl 3-aminocrotonate under the same conditions is not available in these specific studies, a patent for the synthesis of Felodipine, a dihydropyridine derivative, provides some clues. The cycloaddition reaction between methyl 2-(2,3-dichlorobenzylidene)acetoacetate and ethyl 3-aminocrotonate under solvent-free conditions at 55-60°C for 3 hours yielded the product with 74% yield and 98.8% purity.[9] In another example from the same patent, a similar reaction heated for 4 hours resulted in a 79% yield with 99.2% purity.[9]
Although the reaction conditions and substrates differ, these examples suggest that both esters are effective in the Hantzsch synthesis, with the potential for high yields. The slightly bulkier ethyl group in ethyl 3-aminocrotonate does not appear to be a significant impediment in these reported instances.
The Biginelli Reaction
The Biginelli reaction is another important multicomponent reaction for the synthesis of dihydropyrimidinones.[10] It typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. While the classical Biginelli reaction uses a β-ketoester, β-enamino esters can also be employed.
A study on the synthesis of novel Biginelli adducts with phenolic fragments utilized ethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was synthesized from ethyl acetoacetate, with a reported yield of 48.7%.[3] Another synthesis of a thio-analogue using ethyl acetoacetate gave a 75.2% yield.[3]
While these examples do not directly involve the pre-formed ethyl 3-aminocrotonate as a starting material, they demonstrate the utility of the ethyl ester moiety in the Biginelli reaction framework. The choice between methyl and ethyl acetoacetate (the precursors to the corresponding 3-aminocrotonates) in Biginelli reactions is often dictated by the desired final product rather than a significant difference in reactivity.
Experimental Protocols
General Procedure for the Hantzsch Dihydropyridine Synthesis with this compound
This protocol is adapted from a literature procedure for the synthesis of 1,4-dihydropyridines.[1]
Materials:
-
Substituted benzaldehyde (0.2 mol)
-
This compound (0.4 mol)
-
Isopropanol (50 mL)
Procedure:
-
To a solution of the substituted benzaldehyde in isopropanol, add this compound at once.
-
Heat the reaction mixture at reflux temperature for the time specified for the particular substrate (e.g., several hours).
-
Cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Collect the crystalline product by filtration.
-
Wash the product with cold isopropanol.
-
Dry the product in a vacuum oven to a constant weight.
General Procedure for the Hantzsch-type Synthesis of Felodipine using Ethyl 3-Aminocrotonate
This protocol is based on a patent for the synthesis of Felodipine.[9]
Materials:
-
Methyl 2-(2,3-dichlorobenzylidene)acetoacetate (0.091 mol)
-
Ethyl 3-aminocrotonate (0.136 mol)
-
Toluene
-
Heptane
Procedure:
-
Combine methyl 2-(2,3-dichlorobenzylidene)acetoacetate and ethyl 3-aminocrotonate in a reaction vessel.
-
Heat the reaction mixture to 55-60°C for 3 hours under solvent-free conditions.
-
After the reaction is complete, add toluene and heat to 65-70°C to obtain a clear solution.
-
Precipitate the solid product by the addition of heptane.
-
Collect the solid by filtration and dry to obtain the final product.
Visualizing the Reaction: Hantzsch Synthesis Workflow
Caption: A simplified workflow of the Hantzsch dihydropyridine synthesis.
Conclusion: Making an Informed Choice
The choice between this compound and ethyl 3-aminocrotonate is often nuanced and depends on the specific synthetic context.
-
Reactivity: Based on theoretical principles and available data, the difference in reactivity between the two is generally not dramatic. The slightly increased steric hindrance of the ethyl group may be a factor in reactions with very bulky substrates or in highly constrained transition states, where the methyl ester might offer a kinetic advantage. Conversely, the minor electron-donating effect of the ethyl group could slightly enhance nucleophilicity. In many standard applications like the Hantzsch synthesis, both esters perform well, and high yields can be achieved with either.
-
Practical Considerations: The physical properties of the two compounds can be a deciding factor. The solid nature of this compound may be advantageous for storage and handling, while the liquid or low-melting nature of ethyl 3-aminocrotonate might be preferred for certain reaction setups.
-
Product-Specific Requirements: Ultimately, the choice may be dictated by the desired final product. If the final molecule requires a methyl ester, then this compound is the logical choice, and vice versa for the ethyl ester.
References
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A Spectroscopic Guide to the Geometric Isomers of Methyl 3-aminocrotonate: A Comparative Analysis of (Z) and (E) Configurations
Abstract
Methyl 3-aminocrotonate is a pivotal intermediate in the synthesis of numerous pharmaceuticals and fine chemicals, notably in the construction of dihydropyridine-based drugs.[1][2] Its utility is intrinsically linked to its structure, which exists as two distinct geometric isomers: (Z) and (E). The differentiation and characterization of these isomers are critical for controlling reaction pathways and ensuring the purity of final products. This in-depth guide provides a comprehensive spectroscopic comparison of (Z)- and (E)-methyl 3-aminocrotonate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We present supporting experimental data, detailed analytical protocols, and the causal reasoning behind the observed spectral differences to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous isomer identification.
Introduction: The Structural Nuances of (Z) and (E) Isomers
This compound, an α,β-unsaturated amino ester, features a conjugated system that gives rise to its characteristic reactivity.[1][2] The geometric isomerism arises from the restricted rotation around the C2=C3 double bond, leading to two possible spatial arrangements of the amino (-NH₂) and methyl ester (-COOCH₃) groups.
-
(Z)-isomer (cis): The amino and ester groups are on the same side of the C=C double bond. This configuration facilitates the formation of a strong, six-membered intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen. This interaction significantly enhances the stability of the (Z)-isomer, making it the thermodynamically preferred and commercially available form.[1]
-
(E)-isomer (trans): The amino and ester groups are on opposite sides of the C=C double bond, precluding the formation of an intramolecular hydrogen bond.
The profound impact of this single structural difference—the presence or absence of the intramolecular hydrogen bond—is the cornerstone of the spectroscopic differentiation between the two isomers.
Figure 1: Molecular structures of (Z) and (E)-methyl 3-aminocrotonate.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: A Tale of Two Protons
Proton NMR spectroscopy provides the most definitive and readily interpretable data for distinguishing between the (Z) and (E) isomers. The key diagnostic signals are the vinyl proton (=CH) and the amino protons (-NH₂).
-
Amino Protons (-NH₂): This is the most telling region. In the (Z)-isomer , one of the NH protons is locked in a strong intramolecular hydrogen bond, causing significant deshielding. This chelated proton appears as a broad signal at a remarkably downfield chemical shift, typically in the range of δ 7.5-8.0 ppm .[3] In contrast, the NH₂ protons of the (E)-isomer are not involved in such bonding and are more chemically equivalent, appearing much further upfield, generally between δ 4.0-5.0 ppm .
-
Vinyl Proton (=CH): The chemical environment of the vinyl proton at the C2 position is also distinct. In the (Z)-isomer , this proton is cis to the electron-donating amino group, resulting in a signal around δ 4.5 ppm .[3] For the (E)-isomer , this proton is trans to the amino group, and its chemical shift is expected to differ due to the change in geometry and electronic influence.
-
2D NMR (NOESY/ROE): For unequivocal confirmation, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect (ROE) experiments can be employed.[4] In the (Z)-isomer , a cross-peak will be observed between the C3-CH₃ protons and the vinyl proton (=CH), indicating their spatial proximity on the same side of the double bond. This correlation would be absent in the (E)-isomer .
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
While less dramatic than ¹H NMR, ¹³C NMR spectroscopy shows consistent and predictable differences between the isomers. The electronic redistribution caused by the hydrogen bond in the (Z)-isomer influences the chemical shifts of the sp² carbons.
-
Carbonyl Carbon (C=O): In the (Z)-isomer , hydrogen bonding to the carbonyl oxygen increases its electron density, causing a slight upfield shift (shielding) compared to the non-chelated carbonyl in the (E)-isomer .
-
Olefinic Carbons (C2 and C3): The C2 and C3 carbons also experience shifts. The C2 carbon in the (Z)-isomer is typically found around δ 83.1 ppm , while the C3 carbon is significantly downfield at approximately δ 160.8 ppm . These values will be slightly different for the (E)-isomer due to the altered stereoelectronic effects.
Infrared (IR) Spectroscopy: The Vibrational Signature of Hydrogen Bonding
IR spectroscopy is highly sensitive to hydrogen bonding, which directly affects the vibrational frequency of the N-H bonds.
-
N-H Stretching Region (3500-3200 cm⁻¹): This region is diagnostically crucial. The (E)-isomer , lacking intramolecular hydrogen bonds, will exhibit two distinct, relatively sharp absorption bands characteristic of a free primary amine: one for the asymmetric stretch (~3450 cm⁻¹) and one for the symmetric stretch (~3350 cm⁻¹).[5] Conversely, the (Z)-isomer will show a broad, lower-frequency absorption band, often centered around 3200-3300 cm⁻¹ .[6] This broadening and red-shift are classic indicators of a hydrogen-bonded N-H group.
-
C=O Stretching Region (~1700 cm⁻¹): The intramolecular hydrogen bond in the (Z)-isomer weakens the C=O double bond by pulling electron density towards the oxygen. This results in a lower vibrational frequency (a shift to a lower wavenumber, ~1660-1680 cm⁻¹) for the carbonyl stretch compared to the (E)-isomer (~1700-1720 cm⁻¹).[1]
UV-Visible Spectroscopy: Probing the Conjugated System
Both isomers possess a conjugated π-electron system (N-C=C-C=O), which gives rise to a strong π → π* electronic transition in the UV region.
The λ_max (wavelength of maximum absorbance) is sensitive to the planarity and extent of conjugation. The (Z)-isomer is held in a rigid, planar conformation by the intramolecular hydrogen bond, which maximizes the orbital overlap of the conjugated system. This enhanced conjugation typically leads to a bathochromic (red) shift, meaning the (Z)-isomer will absorb at a slightly longer wavelength compared to the more flexible and potentially less planar (E)-isomer .
Data Summary Tables
Table 1: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Proton | (Z)-Isomer (δ, ppm) | (E)-Isomer (δ, ppm) | Rationale for Difference |
| -NH₂ | ~7.5 - 8.0 (broad) | ~4.0 - 5.0 | Intramolecular H-bond in (Z)-isomer causes strong deshielding. |
| =CH | ~4.52[3] | Varies | Different geometric relationship to the -NH₂ and -COOCH₃ groups. |
| -OCH₃ | ~3.64[3] | ~3.6-3.7 | Minor difference expected. |
| -C(NH₂)CH₃ | ~1.90[3] | ~1.9-2.0 | Minor difference expected. |
Table 2: Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)
| Carbon | (Z)-Isomer (δ, ppm) | (E)-Isomer (δ, ppm) | Rationale for Difference |
| C=O | ~170.9 | > 171 | H-bond in (Z)-isomer shields the carbonyl carbon slightly. |
| C3-NH₂ | ~160.8 | Varies | Direct influence of isomer geometry on the electronic environment. |
| C2-H | ~83.1 | Varies | Direct influence of isomer geometry on the electronic environment. |
| -OCH₃ | ~49.5 | ~49-50 | Minor difference expected. |
| -C(NH₂)CH₃ | ~18.9 | ~19-20 | Minor difference expected. |
Table 3: Comparative IR Frequencies (cm⁻¹)
| Vibrational Mode | (Z)-Isomer (cm⁻¹) | (E)-Isomer (cm⁻¹) | Rationale for Difference |
| N-H Stretch | ~3300-3200 (broad) | ~3450 & ~3350 (sharp) | H-bonding in (Z)-isomer weakens and broadens the N-H stretch. |
| C=O Stretch | ~1660-1680 | ~1700-1720 | H-bonding in (Z)-isomer weakens the C=O bond. |
| C=C Stretch | ~1600-1620 | ~1620-1640 | Conjugation differences between isomers. |
Experimental Protocols
Synthesis of (Z)-Methyl 3-aminocrotonate
The synthesis of this compound almost exclusively yields the more stable (Z)-isomer.
Materials:
-
Methyl acetoacetate
-
Methanol
-
Anhydrous ammonia gas or concentrated aqueous ammonia (25%)[7]
-
Ice-salt bath
-
In a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve methyl acetoacetate (1.0 equivalent) in methanol.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly bubble anhydrous ammonia gas through the stirred solution (or add aqueous ammonia dropwise).
-
Continue the addition of ammonia until a significant amount of white precipitate (the product) has formed.
-
Stop the ammonia flow and allow the reaction mixture to stand, preferably overnight, at a low temperature (e.g., in a refrigerator) to maximize crystallization.
-
Collect the precipitated white crystals by suction filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure (Z)-methyl 3-aminocrotonate. The melting point should be 81-83 °C.[8][9]
Spectroscopic Analysis Workflow
Figure 2: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic differentiation of (Z)- and (E)-methyl 3-aminocrotonate is straightforward and robust, primarily driven by the structural consequences of the intramolecular hydrogen bond present only in the (Z)-isomer. ¹H NMR spectroscopy offers the most definitive evidence through the large downfield shift of the chelated amino proton. IR spectroscopy provides strong complementary data by clearly distinguishing between the vibrational frequencies of free and hydrogen-bonded N-H and C=O groups. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of these crucial chemical building blocks, ensuring reproducibility and control in synthetic applications.
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ResearchGate. (2025, November 10). The isomers and conformers of some push-pull enamines studied by vibrational and NMR spectroscopy and by ab initio calculations. Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]
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Gomez, M. V., et al. (2019, October 25). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]
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Royal Society of Chemistry. (n.d.). Preference for excited state imine–amine isomerisation over enol–keto isomerisation: spectroscopic exploration and quantum chemical calculations. RSC Publishing. [Link]
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Mukherjee, A., & Mahalanabis, K. K. (2021, February). Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. Indian Journal of Chemistry, Section B. [Link]
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ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... [Link]
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IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
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Singh, A., & Tandon, V. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
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Chemsrc. (2025, August 23). Methyl (Z)-3-aminocrotonate. [Link]
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Glindia. (n.d.). This compound. [Link]
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A Senior Application Scientist's Guide to Viable Alternatives for Methyl 3-Aminocrotonate in Dihydropyridine Synthesis
Introduction: Re-evaluating a Classic Workhorse in Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis, first reported in 1881, remains a cornerstone multi-component reaction for assembling the 1,4-dihydropyridine (1,4-DHP) core.[1][2] This scaffold is of immense pharmacological importance, forming the basis of several blockbuster calcium channel blockers like nifedipine, felodipine, and amlodipine.[2][3][4] In many modern iterations of this reaction, methyl 3-aminocrotonate serves as a highly reliable and commercially available C3-N-C2 synthon—effectively a stable and isolable enamine component.
However, an over-reliance on a single reagent can limit the structural diversity of the resulting DHP library and may not be optimal for every synthetic challenge. Factors such as cost, stability, reactivity with sensitive substrates, and the desire for more streamlined, one-pot procedures have driven researchers to explore viable alternatives. This guide provides an in-depth comparison of practical and effective alternatives to this compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The Role of the Enamine Component in the Hantzsch Reaction
In the Hantzsch synthesis, the enamine (in this case, this compound) acts as the key nucleophile. It undergoes a Michael addition to an α,β-unsaturated carbonyl intermediate, which is formed in situ from the Knoevenagel condensation of an aldehyde and a β-ketoester.[3] This is followed by cyclization and dehydration to furnish the final 1,4-DHP product. The choice of enamine directly influences the substitution pattern at the C2 position and the overall reaction kinetics.
Comparative Analysis of Key Alternatives
The ideal alternative to this compound should offer distinct advantages, whether in terms of reactivity, accessibility, or the ability to generate novel DHP analogues. We will compare the most prominent alternatives based on their performance and synthetic utility.
Other β-Enamino Esters (e.g., Ethyl 3-Aminocrotonate)
The most direct analogues are other simple alkyl esters of 3-aminocrotonic acid. Ethyl 3-aminocrotonate is widely used and often interchangeable with the methyl ester.
-
Performance: In many standard Hantzsch reactions, the difference in yield between methyl and ethyl 3-aminocrotonate is negligible. The choice is often dictated by the desired ester group in the final product or by commercial availability and cost.
-
Experimental Insight: The primary kinetic difference arises from the steric bulk of the ester group, which is generally insignificant in this context. However, for highly hindered aldehydes or β-dicarbonyl partners, minor yield variations may be observed. Some protocols for synthesizing drugs like Felodipine explicitly use ethyl 3-aminocrotonate.[5]
β-Enaminones
β-Enaminones are derived from 1,3-diones instead of β-ketoesters. This seemingly small change has significant implications for the final product, replacing an ester group with a ketone.
-
Performance: β-Enaminones are excellent substrates for the Hantzsch reaction, often providing high yields of 3-acyl-1,4-DHPs. These products can be more challenging to synthesize via post-modification of the standard Hantzsch ester products. The in situ generation of enaminones from 1,3-diones is also a viable and atom-economical strategy.[6]
-
Experimental Insight: The acetyl group of a 3-acyl-1,4-DHP is electron-withdrawing, which can influence the redox properties and biological activity of the molecule. This makes β-enaminones a valuable tool for generating analogues with different electronic profiles.
β-Enaminonitriles (e.g., 3-Aminocrotononitrile)
Replacing the ester group with a nitrile introduces a powerful electron-withdrawing and synthetically versatile handle.
-
Performance: 3-Aminocrotononitrile is a highly effective enamine component in the Hantzsch synthesis, leading to 3-cyano-1,4-dihydropyridines.[7] The reaction proceeds under similar conditions to those for enamino esters.
-
Experimental Insight: The nitrile group offers a unique advantage: it can be hydrolyzed to a carboxylic acid or an amide, or used in various cycloaddition reactions, providing a gateway to a much wider range of DHP derivatives. A comparative study on the acylation of this compound versus 3-aminocrotononitrile highlights that the nitrile variant has a higher propensity for C-acylation, which can be a key consideration in complex syntheses.[8]
In Situ Generation from β-Dicarbonyl Compounds and an Ammonia Source
This is the "classic" Hantzsch approach, where the enamine is not pre-formed but generated within the reaction vessel.[1][2] This method avoids the need to synthesize and purify the enamine component separately, making it a highly efficient one-pot process.
-
Performance: This method is robust and widely used, especially for symmetrical DHPs where two equivalents of the same β-ketoester are used.[9] Ammonium acetate is a common, easy-to-handle ammonia source.[3] Yields are generally good to excellent.
-
Experimental Insight: The main drawback of this approach is in the synthesis of unsymmetrical DHPs. If two different β-dicarbonyl compounds are used, a statistical mixture of products is often obtained, leading to complex purification challenges. This is where pre-formed enamine components like this compound or its alternatives offer superior control.
| Alternative Component | Key Advantages | Potential Disadvantages | Typical Yields |
| Ethyl 3-Aminocrotonate | Readily available; provides ethyl ester DHPs directly. | Largely interchangeable with methyl ester; few unique benefits. | Good to Excellent |
| β-Enaminones | Access to 3-acyl-1,4-DHPs; alters electronic properties. | Starting 1,3-diones may be less common than β-ketoesters. | Good to Excellent |
| 3-Aminocrotononitrile | Introduces a versatile nitrile handle for post-synthesis modification. | Nitrile group can be sensitive to harsh acidic/basic conditions. | Good to Excellent |
| In Situ Generation | Highly atom-economical; one-pot procedure; avoids enamine isolation. | Difficult to control for unsymmetrical DHP synthesis; can lead to product mixtures. | Good to Excellent |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we present two detailed protocols for the synthesis of a model compound, Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Protocol 1: Standard Synthesis Using a Pre-formed Enamine
This protocol adapts the well-established stepwise procedure where the enamine is reacted with a pre-formed benzylidene intermediate.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ethyl 3-aminocrotonate (1.29 g, 10 mmol)
-
Ethanol (25 mL)
Procedure:
-
Benzylidene Intermediate Formation: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g) and ethyl acetoacetate (1.30 g, 10 mmol). Reflux the mixture in 10 mL of ethanol for 2 hours. The formation of ethyl 2-benzylideneacetoacetate can be monitored by TLC.
-
Cyclocondensation: To the cooled reaction mixture, add ethyl 3-aminocrotonate (1.29 g, 10 mmol) and an additional 15 mL of ethanol.
-
Reaction: Reflux the resulting solution for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Expected Outcome: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is obtained as a pale yellow solid. Typical yields range from 85-95%.
Protocol 2: One-Pot In Situ Generation Method
This protocol demonstrates the classic, highly efficient one-pot Hantzsch synthesis.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.06 g), ethyl acetoacetate (2.60 g), ammonium acetate (0.77 g), and ethanol (20 mL).
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 3-5 hours. Monitor by TLC.
-
Isolation: Upon completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.
-
Expected Outcome: The same 1,4-DHP product is obtained, typically in yields of 80-90%. This method's primary advantage is its operational simplicity.[9][10]
Conclusion and Future Outlook
While this compound remains an excellent and reliable reagent for dihydropyridine synthesis, a modern synthetic chemist's toolkit should be broader. Alternatives like β-enaminones and β-enaminonitriles are not merely substitutes but powerful tools for accessing novel DHP analogues with unique electronic and functional properties. Furthermore, mastering the classic one-pot in situ generation method offers a rapid, green, and atom-economical route for many applications, particularly in the synthesis of symmetrical DHPs.[10][11]
The choice of the enamine component should be a strategic decision based on the desired final structure, the need for synthetic handles for further derivatization, and the overall efficiency of the synthetic route. By understanding the relative merits and practical application of these alternatives, researchers can significantly expand their capabilities in synthesizing diverse and medicinally relevant dihydropyridine libraries.
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Hantzsch Dihydropyridine Synthesis. Merck Index. [Link]
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One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Semantic Scholar. [Link]
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Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. [Link]
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One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. European Journal of Chemistry. [Link]
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Searching for Balanced Hybrid NO-Donor 1,4-Dihydropyridines with Basic Properties. Journal of Medicinal Chemistry. [Link]
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Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central. [Link]
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Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. Indian Journal of Chemistry. [Link]
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Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]
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Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. [Link]
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A Senior Application Scientist's Guide to Confirming Hantzsch Reaction Products by 2D NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1][2] This robust multi-component reaction, typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, provides efficient access to 1,4-dihydropyridines (1,4-DHPs).[1][3] The significance of this scaffold cannot be overstated; it forms the core of numerous blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine, used extensively in the treatment of hypertension.[1][2][4][5]
While the reaction is lauded for its reliability, a critical challenge often emerges: the potential for isomeric byproducts.[6] The presumed product is the thermodynamically favored 1,4-DHP. However, depending on reaction conditions and substrates, the formation of other regioisomers, such as 1,2-dihydropyridines (1,2-DHPs), is possible.[6][7] For drug development, patent applications, and fundamental research, assuming the structure is a 1,4-DHP is not sufficient. Unambiguous, verifiable proof is required. This guide provides an in-depth comparison of how a systematic 2D Nuclear Magnetic Resonance (NMR) spectroscopy workflow provides an irrefutable confirmation of the 1,4-dihydropyridine structure, a self-validating system that moves beyond ambiguity.
The Limits of 1D NMR: Why We Need a Deeper Look
Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide essential preliminary data, such as the number of unique protons and carbons and their immediate electronic environments.[8] For a typical symmetric Hantzsch product like diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the ¹H NMR will show characteristic signals for the NH proton, the C4 proton, the C2/C6 methyl groups, and the two equivalent ethyl ester groups.[9]
However, a clever 1,2-DHP isomer could present a deceptively similar 1D spectrum. While chemical shifts would differ slightly, these differences may not be significant enough, especially for novel derivatives, to make a definitive assignment. Relying solely on 1D NMR introduces an element of doubt that is unacceptable in rigorous scientific discovery. To eliminate this, we turn to 2D NMR, which reveals the intricate network of through-bond connections within the molecule.[10][11]
The 2D NMR Toolkit: A Three-Pronged Approach for Unambiguous Confirmation
A comprehensive structural elucidation relies on a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a complete and validated picture.[10][12]
-
COSY (¹H-¹H Correlation Spectroscopy): Mapping the Proton Network. The COSY experiment is the first step in mapping the molecule's framework by identifying protons that are spin-spin coupled (typically separated by two or three bonds).[13][14] In a Hantzsch product, COSY is invaluable for confirming the integrity of substituent groups. For instance, it will show a clear correlation between the -CH₂- and -CH₃ protons of the ethyl ester groups. It can also reveal a weak coupling between the NH proton and the C4-H proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons. The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation, ¹JCH).[13][14][15] This is the definitive method for assigning carbon signals. By overlaying the HSQC spectrum with the ¹H spectrum, we can confidently label the C4 carbon, the C2/C6 methyl carbons, and the carbons of the ester groups. This step is crucial for setting the stage for the final, decisive experiment.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Long-Range View. The HMBC experiment is the ultimate arbiter in distinguishing between the 1,4-DHP and 1,2-DHP isomers. It detects correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[13][14][16] It is these "long-range" correlations that unambiguously establish the connectivity across quaternary (non-protonated) carbons and heteroatoms, which is precisely where the isomeric ambiguity lies.
For the confirmed 1,4-DHP structure , the following key HMBC correlations are expected:
-
The proton at C4 (H4) will show a strong correlation to the olefinic carbons C2 and C6 .
-
Crucially, the H4 proton will also correlate to the carbonyl carbons of the ester groups at C3 and C5 .
-
The methyl protons at C2/C6 will show correlations to the other olefinic carbon (C6/C2 ) and to the carbonyl carbon at C3/C5 .
These correlations provide an unbreakable chain of evidence for the 1,4-dihydropyridine core.
Workflow for Structural Confirmation
The logical flow from synthesis to unambiguous structural proof is a systematic process designed to eliminate uncertainty at each step.
Caption: Workflow from synthesis to unambiguous 1,4-DHP structure confirmation.
Comparative Guide: Expected Key HMBC Correlations
To illustrate the decisive power of HMBC, the table below compares the expected key long-range correlations for a model product—diethyl 2,6-dimethyl-1,4 -dihydropyridine-3,5-dicarboxylate—versus its hypothetical 1,2 -dihydropyridine isomer. The differences are stark and unequivocal.
| Proton(s) Observed | Expected Correlation to Carbon(s) in 1,4-DHP Structure | Expected Correlation to Carbon(s) in 1,2-DHP Isomer | Significance of the Correlation |
| H4 (methine proton, ~4.9 ppm) | C2, C6 (olefinic), C3, C5 (carbonyl) | Structure lacks an H4 proton. | The presence of this proton and its correlations are defining features of the 1,4-DHP. |
| H-NH (amide proton) | C2, C6, C3, C5 | C2, C6, C3 | Correlation to C5 would be absent or very weak in the 1,2-isomer. |
| CH₃ at C2 | C3 (carbonyl), C6 (olefinic) | C3 (carbonyl), C6 (olefinic), N | The key differentiator is the lack of a strong correlation from H4. |
| CH₃ at C6 | C5 (carbonyl), C2 (olefinic) | C5 (carbonyl), C2 (olefinic) | Similar to the C2 methyl, the overall pattern confirms the framework. |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and substituents.
The analysis clearly shows that only the HMBC data for the 1,4-DHP isomer will satisfy all the expected correlations, providing a self-validating dataset.[16]
Experimental Protocol: A Practical Approach
Objective: To acquire a full suite of 2D NMR data sufficient for unambiguous structure confirmation of a Hantzsch reaction product.
1. Sample Preparation:
- Dissolve 10-20 mg of the purified Hantzsch product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Ensure the sample is fully dissolved to avoid signal broadening. Filter if necessary.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock onto the solvent deuterium signal and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric peaks).
- Acquire a standard ¹H NMR spectrum to verify sample concentration and purity.
- Acquire a standard ¹³C{¹H} NMR spectrum.
3. 2D Spectra Acquisition:
- COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire at least 2 scans per increment for a total of 256-512 increments in the indirect dimension (F1).
- HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire 2-4 scans per increment for 256 increments.
- HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations, typically 8 Hz. Acquire 4-16 scans per increment for 256-512 increments. The number of scans will depend on sample concentration.
4. Data Processing and Analysis:
- Process all spectra using appropriate window functions (e.g., sine-bell) and Fourier transform.
- Reference the spectra to the residual solvent signal.
- Analyze the spectra in the order described above: COSY → HSQC → HMBC, building the structural argument step-by-step.
- Correlate the observed cross-peaks in the HMBC spectrum with the expected patterns outlined in the comparison table to make the final, unambiguous structural assignment.
Conclusion
In the development of novel therapeutics and the pursuit of fundamental chemical knowledge, structural ambiguity is a critical liability. The Hantzsch synthesis, while powerful, is not immune to producing unexpected isomers. This guide demonstrates that a systematic workflow employing a trio of 2D NMR experiments—COSY, HSQC, and most critically, HMBC—provides an incontrovertible method for confirming the 1,4-dihydropyridine structure. This multi-dimensional approach transforms the analytical process into a self-validating system, ensuring the scientific integrity of the results and providing the certainty required by researchers, regulatory bodies, and the broader scientific community.
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Gupta, R., & Singh, U. P. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society. Available at: [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
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de Oliveira, K. T., et al. (2022). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Tetrahedron. Available at: [Link]
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Chemistry Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available at: [Link]
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Wang, Y., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules. Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available at: [Link]
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Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. Available at: [Link]
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Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society. Available at: [Link]
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Arige, S. D. (2015). 2D NMR Spectroscopy. Slideshare. Available at: [Link]
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Patel, J., et al. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Available at: [Link]
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Sadaba, M., et al. (2021). Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. Molecules. Available at: [Link]
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Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl 3-Aminocrotonate: A Novel Solvent-Free Catalytic Pathway vs. Traditional Ammonolysis
For professionals in pharmaceutical development and fine chemical synthesis, the efficiency, sustainability, and scalability of synthetic pathways are paramount. Methyl 3-aminocrotonate, a critical β-enamino ester, serves as a foundational building block for a range of pharmaceuticals, most notably the 1,4-dihydropyridine class of calcium channel blockers used in treating cardiovascular diseases.[1][2] Historically, its synthesis has been dominated by the direct ammonolysis of methyl acetoacetate. While effective, these traditional methods present challenges related to solvent use, temperature control, and reaction times.
This guide provides an in-depth comparison between the established aqueous ammonolysis method and a novel, solvent-free catalytic pathway. We will dissect the underlying chemistry, present comparative performance data, and provide detailed, validated protocols for both syntheses. Our objective is to equip researchers and process chemists with the necessary insights to select the optimal synthetic route for their specific needs, balancing yield, purity, and environmental impact.
Part 1: Understanding the Synthetic Landscape
The conversion of a β-keto ester like methyl acetoacetate into its corresponding β-enamino ester is a cornerstone reaction in organic synthesis.[3] The core transformation involves the condensation of the ketone with an ammonia source, forming an enamine.[4] This functionality is crucial for subsequent cyclocondensation reactions, such as the Hantzsch dihydropyridine synthesis, a multicomponent reaction used to build the core of drugs like felodipine and nitrendipine.[5][6][7][8]
The Established Method: Aqueous Ammonolysis
The most common industrial-scale synthesis of this compound involves the reaction of methyl acetoacetate with aqueous ammonia.[1][9] This method is favored for its use of inexpensive and readily available reagents and for avoiding flammable organic solvents.[9]
The reaction mechanism proceeds via the nucleophilic attack of ammonia on the ketone carbonyl of methyl acetoacetate, forming a hemiaminal intermediate. This is followed by dehydration to yield the stable, conjugated enamine product. A critical aspect of this pathway is the presence of a small amount of water, which surprisingly helps to suppress the formation of the primary side-product, acetoacetamide.[9][10]
Caption: Reaction scheme for the traditional aqueous ammonolysis.
While robust, this pathway requires heating (typically 55-65 °C) for several hours to achieve high conversion, and precise temperature control is necessary to minimize impurity formation.[9][10]
A Novel Advancement: Solvent-Free Catalytic Synthesis
In the continuous drive for greener and more efficient chemical processes, solvent-free reactions represent a significant advancement. A novel approach to this compound synthesis employs heterogeneous catalysts, such as iron oxide (Fe₃O₄) nanoparticles, to facilitate the reaction between methyl acetoacetate and ammonia under solvent-free conditions.[11]
This method leverages the principles of green chemistry by eliminating the need for solvents, which simplifies product work-up, reduces waste, and enhances process safety.[12] The catalyst provides an active surface for the reaction, potentially lowering the activation energy and allowing the reaction to proceed efficiently without bulk solvent.
Caption: Conceptual scheme for the novel solvent-free catalytic synthesis.
The primary advantage lies in improved atom economy and process intensity. The reaction can often be run at comparable or even reduced temperatures and times, with the catalyst being easily recoverable (e.g., magnetically, in the case of Fe₃O₄) and recyclable.
Part 2: Head-to-Head Performance Comparison
To provide an objective evaluation, we have synthesized data from various sources, including patents and technical application notes, to compare these two pathways across key performance indicators.[1][10][11]
| Parameter | Traditional Aqueous Synthesis | Novel Catalytic Synthesis (Fe₃O₄) | Justification & Expert Insights |
| Starting Materials | Methyl acetoacetate, Aqueous Ammonia | Methyl acetoacetate, Ammonia | Both pathways utilize the same core reactants, making them comparable in raw material cost. |
| Solvent | Water | Solvent-free | Key Differentiator. The elimination of solvent in the novel pathway significantly reduces waste streams and simplifies product isolation.[11][12] |
| Catalyst | None | Fe₃O₄ Nanoparticles (or similar) | The catalytic approach introduces an additional component, but its recyclability can offset the initial cost over multiple runs. |
| Temperature | 35–70 °C (typically 55–65 °C)[1][10][13] | Typically comparable or lower | The catalyst can increase reaction rates, potentially allowing for lower operating temperatures and reduced energy consumption. |
| Reaction Time | ~2 hours[1][11] | Often shorter | Catalysis accelerates the reaction, leading to higher throughput and better equipment utilization. |
| Typical Yield | 75–85%[1] | >90% (Reported for similar systems) | The solvent-free environment can shift equilibrium towards the product and minimize side reactions, often resulting in higher yields.[14] |
| Work-up | Cooling, filtration, washing[9] | Catalyst removal (e.g., magnetic), direct crystallization | The novel method avoids handling large volumes of aqueous filtrate, streamlining the downstream processing. |
| Safety/Environmental | Avoids flammable organic solvents.[9] | Eliminates all solvents; potential hazards of handling nanopowders must be managed. | The novel pathway aligns strongly with green chemistry principles by maximizing atom economy and minimizing waste.[12] |
Part 3: Experimental Protocols & Validation Workflow
Trustworthiness in synthesis is built on reproducible, self-validating protocols. Here, we provide step-by-step methodologies for both the traditional and novel pathways.
Protocol 1: Traditional Synthesis via Aqueous Ammonolysis
This protocol is adapted from established industrial and laboratory procedures.[9][10][11]
Objective: To synthesize this compound with high purity, minimizing the formation of acetoacetamide.
Materials:
-
Methyl acetoacetate (1.0 mole equivalent)
-
Aqueous ammonia (25% solution, 1.6 to 1.75 mole equivalents)
-
Water (0.05 to 3.0 mole equivalents)
-
Reaction vessel with mechanical stirrer and temperature probe
-
Heating mantle and ice bath
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Charging the Reactor: To a suitable reaction vessel, add methyl acetoacetate (1.0 eq) and water (e.g., 1.0 eq).
-
Ammonia Addition: Begin vigorous stirring and slowly add the aqueous ammonia solution (1.65 eq). The addition is exothermic; monitor the temperature and use a water bath if necessary to maintain it below 70°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 55–65 °C. Maintain this temperature with continuous, vigorous stirring for approximately 2 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath to 0–5 °C to precipitate the product.
-
Isolation: Collect the white to off-white crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of cold water and dry them under vacuum at 40-50 °C to a constant weight.
Protocol 2: Novel Solvent-Free Catalytic Synthesis
This protocol is a representative procedure based on the principles of solvent-free catalytic amination of β-dicarbonyl compounds.[11][12]
Objective: To synthesize this compound with high yield and efficiency using a recyclable catalyst, eliminating the need for a solvent.
Materials:
-
Methyl acetoacetate (1.0 mole equivalent)
-
Ammonia source (e.g., ammonium acetate or bubbling ammonia gas)
-
Fe₃O₄ nanoparticles (e.g., 5 mol%)
-
Reaction vessel with magnetic stirrer and gas inlet (if using ammonia gas)
-
Heating mantle
-
Strong magnet for catalyst recovery
Procedure:
-
Charging the Reactor: In a clean, dry flask, combine methyl acetoacetate (1.0 eq) and the Fe₃O₄ nanoparticle catalyst (0.05 eq).
-
Ammonia Introduction:
-
If using a solid ammonia source like ammonium acetate: Add it directly to the flask (approx. 1.5 eq).
-
If using ammonia gas: Gently bubble anhydrous ammonia gas through the stirred mixture.
-
-
Reaction: Heat the solvent-free mixture to 60 °C with efficient stirring for 1-2 hours.
-
Monitoring: Track the reaction's progress via TLC or GC. The mixture will gradually solidify as the product forms.
-
Catalyst Recovery: After the reaction is complete and cooled to room temperature, add a suitable solvent in which the product is soluble but the catalyst is not (e.g., ethyl acetate). Place a strong magnet against the side of the flask to immobilize the Fe₃O₄ catalyst and carefully decant the product solution.
-
Isolation: Remove the solvent from the decanted solution under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization if necessary. The recovered catalyst can be washed, dried, and reused for subsequent batches.
Validation Workflow: Ensuring Product Integrity
Confirming the identity and purity of the synthesized this compound is a critical final step. A multi-technique approach ensures a self-validating system.
Caption: A multi-pronged workflow for product validation.
-
Melting Point: The pure compound has a distinct melting point of 81-83 °C. A sharp melting range is a good initial indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR: Provides a definitive structural fingerprint. Key signals include peaks for the two methyl groups, the vinyl proton, and the amine protons.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching, C=O stretching (ester), and C=C stretching of the enamine system.
-
-
Chromatographic Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (115.13 g/mol ) and provides a quantitative measure of purity by assessing the area percentage of the main peak.[15]
-
High-Performance Liquid Chromatography (HPLC): An alternative powerful technique for purity assessment, especially for checking for non-volatile impurities.
-
Conclusion and Future Outlook
The traditional aqueous ammonolysis method remains a viable and scalable pathway for the synthesis of this compound. It is well-understood and utilizes low-cost materials. However, it is constrained by long reaction times and the need for careful temperature management.
The novel solvent-free catalytic pathway represents a significant step forward, aligning with the modern demands of sustainable and efficient chemical manufacturing. By eliminating solvents, it not only reduces environmental impact but also simplifies the process, potentially lowering operational costs associated with solvent handling, recovery, and waste disposal. The enhanced reaction rates and potentially higher yields position this method as a superior alternative for future industrial applications. For researchers and drug development professionals, the adoption of such green catalytic technologies is not merely an operational improvement but a strategic imperative in the development of next-generation pharmaceutical manufacturing processes.
References
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Grokipedia. Hantzsch ester. Available at: [Link]
- Google Patents. (1988). FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound.
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Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Organic Chemistry Portal. β-enamino ester synthesis by amination. Available at: [Link]
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ACS Publications. (2000). Learning from the Hantzsch synthesis. Available at: [Link]
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ResearchGate. General equation for the β‐enamino ester synthesis from acyclic and cyclic.... Available at: [Link]
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ChemTube 3D. Hantzsch pyridine synthesis - overview. Available at: [Link]
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ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Available at: [Link]
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-
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Organic Chemistry Portal. Enamine, enamide synthesis. Available at: [Link]
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NISCAIR. (2012). Systematic study on acylation of this compound with acid chlorides. Available at: [Link]
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A Senior Application Scientist's Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis
Abstract
The Hantzsch synthesis, a classic multicomponent reaction established in 1882, remains a cornerstone for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and their derivatives, which are crucial scaffolds in medicinal chemistry.[1][2][3] These compounds are well-known for their diverse biological activities, most notably as calcium channel blockers for treating cardiovascular diseases.[4][5][6] The efficiency, yield, and environmental impact of the traditional Hantzsch reaction, however, are heavily dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, from classical acids to modern nanocatalysts and biocatalysts, offering researchers the data-driven insights needed to optimize this pivotal reaction.
The Enduring Relevance of the Hantzsch Reaction
The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[7] Its enduring popularity stems from its operational simplicity and the pharmacological significance of its products. However, the classical uncatalyzed method often suffers from long reaction times, harsh conditions (refluxing in ethanol), and modest yields.[1][8] The strategic selection of a catalyst is therefore paramount to enhancing reaction kinetics, improving yields, and aligning the synthesis with the principles of green chemistry.[4]
The General Mechanism: A Catalyst's Playground
The reaction is generally understood to proceed through two primary pathways that converge. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate. The crucial final steps involve a Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration to yield the 1,4-DHP ring.[7][9][10] A catalyst's primary role is to accelerate one or more of these key steps, typically by acting as a Lewis or Brønsted acid to activate the carbonyl groups.[11]
Sources
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Safety Operating Guide
Guide to the Proper Disposal of Methyl 3-aminocrotonate: A Procedural and Safety Directive
This document provides comprehensive, actionable guidance for the safe handling and disposal of methyl 3-aminocrotonate (CAS RN: 14205-39-1). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety data and regulatory frameworks, designed for direct application by researchers, scientists, and professionals in drug development and other laboratory settings.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal plan is a thorough understanding of the substance's inherent risks. This compound is not benign; its hazard profile necessitates a cautious and well-defined management strategy from initial handling to final disposal. The toxicological properties have not been fully investigated, which calls for a conservative approach treating the substance with a high degree of care.[1]
Hazard Identification
This compound is classified with several hazards that directly inform handling and disposal requirements. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction or serious eye damage.[1][2][3]
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2][3] |
| Skin Irritation | Category 2 | Causes skin irritation. | [1] |
| Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation. | [2][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | [2][3] |
| Respiratory Irritation | - | Causes respiratory tract irritation. | [1] |
This table summarizes the primary hazards associated with this compound, underscoring the need for stringent safety protocols.
Pre-Disposal: Safe Handling and Storage
Proper disposal begins long before the waste container is sealed. It starts with proactive measures in the laboratory to minimize exposure and prevent uncontrolled release.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory when handling this compound in any form—solid, solution, or as waste.
-
Eye Protection : Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber (minimum layer thickness: 0.11 mm), and inspect them before each use.[5] Follow proper glove removal technique to avoid skin contact.[5]
-
Skin and Body Protection : A lab coat or other protective clothing is required to prevent skin exposure.[1][6] Contaminated clothing must be removed immediately and washed before reuse.[1][2]
-
Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][5][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5]
Storage and Handling
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood.[1][6]
-
Container Integrity : Keep containers tightly closed when not in use and store in a cool, dry place.[1][5]
-
Incompatible Substances : Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]
Spill Management: Immediate Response Protocol
Accidental spills must be managed promptly and safely to mitigate risks. The following protocol is for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7][8]
Step-by-Step Spill Cleanup
-
Alert Personnel : Notify colleagues in the immediate area of the spill.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.1 before addressing the spill.
-
Containment : Prevent the spread of the solid material. Avoid any actions that could generate dust.[1][2]
-
Absorption : Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Collection : Carefully sweep or scoop up the absorbed material.[1][5] Use non-sparking tools. Place the material into a suitable, clean, dry, and properly labeled, closed container for disposal.[1][5]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Waste Disposal : The container with the spilled material and any contaminated cleaning supplies (e.g., gloves, absorbent pads) must be disposed of as hazardous waste according to the procedures in Section 4.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Comprehensive Disposal Procedures
Disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations.[5][6] Under no circumstances should this chemical be discharged into drains or the environment.[2][5]
Primary Disposal Method: Licensed Waste Contractor
The universally accepted and required method for disposing of this compound is to manage it as hazardous chemical waste. This involves collection, proper labeling, and transfer to your institution's EHS department for ultimate disposal by a licensed hazardous waste contractor.
One specific disposal method that may be employed by a licensed facility is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This is an industrial process and must not be attempted in a laboratory setting.
Step-by-Step Waste Preparation Protocol
-
Designate a Waste Container : Use a chemically compatible, sealable container for collecting waste this compound. The original container can be used if it is empty.[2][5]
-
Segregate Waste : Do not mix this compound waste with other incompatible waste streams.[2] Keep it separate from strong oxidizing agents.[1]
-
Labeling : Clearly label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for documentation and transfer.
Regulatory Framework and Responsibilities
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] These regulations govern the entire lifecycle of hazardous waste, from generation to final disposal ("cradle-to-grave").[9] As a generator of hazardous waste, you are legally responsible for ensuring its proper management.[10]
It is imperative to consult with your institution's EHS professionals. They are the definitive resource for interpreting federal regulations and ensuring compliance with specific state and local rules, which may be more stringent than federal standards.[6][10]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are to understand the hazards, use appropriate PPE, contain and collect all waste (including spill cleanup materials), and transfer it to a licensed disposal facility via your institution's EHS office. By adhering to these scientifically grounded procedures, you build a self-validating system of safety that protects you, your colleagues, and the wider community.
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Chemical Spill Procedures - Step By Step Guide . Chem Klean. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]
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Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . US EPA. [Link]
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ACN 002/20 - JAN 2020 PHARMACEUTICAL HAZARDOUS WASTE MANAGEMENT . U.S. Coast Guard. [Link]
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Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]
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Management of Hazardous Waste Pharmaceuticals . US EPA. [Link]
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Navigating the Safe Handling of Methyl 3-aminocrotonate: A Guide to Personal Protective Equipment and Operational Best Practices
For the modern researcher, scientist, or drug development professional, Methyl 3-aminocrotonate (CAS No. 14205-39-1) is a valuable and versatile building block in organic synthesis, pivotal in the creation of pharmaceuticals and fine chemicals.[1][2] Its unique structure, featuring a conjugated system with both an amino group and a double bond, lends it significant reactivity.[1] However, this same reactivity profile necessitates a thorough and uncompromising approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and PPE recommendation, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
Before handling any chemical, a comprehensive understanding of its risks is paramount. This compound is a solid, typically a white to pale yellow or cream-colored crystalline powder.[2][3] Its hazard profile, as defined by multiple safety data sheets, dictates the stringent protective measures required.
Primary Hazards:
-
Harmful if Swallowed: Oral ingestion can cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[3][4]
-
Causes Serious Eye Damage/Irritation: Direct contact with the eyes can cause significant and potentially irreversible damage.[5][6][7]
-
Causes Skin Irritation: The compound is irritating to the skin.[3][5]
-
May Cause an Allergic Skin Reaction (Skin Sensitizer): Repeated contact may lead to sensitization, where subsequent exposures, even to small amounts, can trigger an allergic rash.[5][6][7]
-
May Cause Respiratory Irritation: Inhalation of dusts can irritate the respiratory tract.[3][5] Some sources also classify it as harmful or fatal if inhaled.[5][7]
The physical form of this chemical—a fine powder or solid—means that dust generation is a primary route of exposure that must be controlled.[3][5]
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, a multi-layered approach is essential to prevent contact through all potential routes of exposure.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage, robust eye protection is non-negotiable.
-
Causality: The powder form of this compound can easily become airborne during weighing or transfer, creating a risk of particles entering the eyes.
-
Recommendation: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][8] A face shield may be required for operations with a high potential for dust generation or splashing.[9]
Skin Protection: Preventing Irritation and Sensitization
Protecting the skin is crucial to avoid both immediate irritation and the long-term risk of developing an allergic sensitivity.
-
Causality: Direct contact with the skin can cause irritation, and repeated exposure can lead to allergic skin reactions.[5][6]
-
Recommendations:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3][4] Nitrile gloves are a common and effective choice for handling solid chemicals. Always check the manufacturer's glove compatibility data for specific breakthrough times.
-
Lab Coat/Protective Clothing: A standard lab coat is mandatory.[1][10] For larger quantities or tasks with a higher risk of contamination, consider additional protective clothing to prevent any skin exposure.[3][4]
-
Respiratory Protection: Mitigating Inhalation Risks
Controlling the inhalation of airborne dust is critical.
-
Causality: The fine, dusty nature of the solid can lead to inhalation, causing respiratory tract irritation.[3][5]
-
Recommendations:
-
Engineering Controls: The primary method for respiratory protection should always be engineering controls. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the material to minimize dust formation.[1][4][5]
-
Respirator: If engineering controls are insufficient or during emergency situations, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3][4] A dust mask, such as an N95-rated respirator, is often recommended where dusts may be generated.[9]
-
Summary of Recommended PPE
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles (ANSI Z87.1 / EN166). Face shield for high-risk tasks. | Prevents serious eye irritation and damage from airborne dust.[3][5][6] |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin irritation and allergic sensitization.[3][4][5] |
| Body | Laboratory coat. Additional protective clothing as needed. | Protects skin from accidental spills and contamination.[1][3][10] |
| Respiratory | Use within a chemical fume hood. N95 dust mask if dust cannot be controlled. | Prevents inhalation of dust, which causes respiratory irritation.[3][5][9] |
Operational Plan: A Step-by-Step Handling Protocol
Trustworthy protocols are self-validating. This workflow integrates safety checks at every stage, from preparation to disposal.
Phase 1: Pre-Handling Preparation
-
Risk Assessment: Before starting, review the Safety Data Sheet (SDS) for this compound.[5] Identify the specific quantities you will be using and the steps involved in your procedure.
-
Location and Equipment Check: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[8]
-
PPE Donning: Put on your complete PPE ensemble: lab coat, chemical safety goggles, and gloves. If your risk assessment indicates a need for a respirator, ensure it is properly fitted.
Phase 2: Chemical Handling and Use
-
Work Area Setup: Conduct all manipulations of solid this compound within the fume hood to contain any dust.
-
Weighing and Transfer: When weighing, use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height. Use weighing paper or a container that minimizes static.
-
Reaction Setup: If dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.[10]
-
Prudent Practices: Do not eat, drink, or smoke in the laboratory area.[5][6] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4][10]
Phase 3: Post-Handling Decontamination and Disposal
-
Decontamination: Carefully clean any contaminated surfaces and equipment. Remove contaminated clothing immediately and wash it before reuse.[3][4][6]
-
Waste Disposal:
-
Collect all waste material (excess chemical, contaminated consumables like gloves and weighing paper) in a suitable, labeled, and closed container.[3][4]
-
Do not mix with other waste streams.[6]
-
Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal environmental regulations.[6][11] Do not let the product enter drains.[5][6]
-
Emergency Response Protocol
Preparedness is key to mitigating the impact of an accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][5][6]
-
Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation or a rash occurs.[3][4][5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][4][5][6]
Visual Workflow: Safe Handling of this compound
The following diagram outlines the critical decision-making and action flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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-
Material Safety Data Sheet - this compound, 97% . Cole-Parmer. [Link]
-
Methyl 3-Amino Crotonate High-Quality at Affordable Prices . Suchem Laboratories. [Link]
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This compound | C5H9NO2 | CID 643918 . PubChem - NIH. [Link]
-
Material Safety Data Sheet - this compound . Chemolink.com. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
